Technical Documentation Center

2-Iodo-5-methoxy-4-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Iodo-5-methoxy-4-methylbenzoic acid

Core Science & Biosynthesis

Foundational

2-Iodo-5-methoxy-4-methylbenzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Iodo-5-methoxy-4-methylbenzoic Acid Introduction 2-Iodo-5-methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in synthetic organi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 2-Iodo-5-methoxy-4-methylbenzoic Acid

Introduction

2-Iodo-5-methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in synthetic organic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and complex molecular structures. Its unique arrangement of iodo, methoxy, and methyl functional groups on the benzoic acid scaffold imparts specific physicochemical characteristics that are crucial for its reactivity, solubility, and handling. This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited availability of direct experimental data in public literature, this document synthesizes information from structurally related analogs to offer a scientifically grounded perspective for researchers and drug development professionals.

Core Molecular Identifiers

While extensive experimental data is scarce, the fundamental molecular properties of 2-Iodo-5-methoxy-4-methylbenzoic acid can be precisely determined.

PropertyValueSource
CAS Number 1429776-77-1
Molecular Formula C₉H₉IO₃Calculated
Molecular Weight 292.07 g/mol Calculated

Comparative Analysis of Physicochemical Properties

To estimate the physical properties of 2-Iodo-5-methoxy-4-methylbenzoic acid, it is instructive to examine the experimentally determined properties of its structural analogs. The interplay of the iodo, methoxy, and methyl substituents significantly influences properties such as melting point and acidity.

  • Iodo Group: The large, electron-withdrawing iodine atom generally increases the melting point due to enhanced van der Waals forces and its influence on crystal lattice packing. It also increases the acidity (lowers the pKa) of the carboxylic acid.

  • Methoxy Group: The electron-donating methoxy group can influence the electronic environment of the aromatic ring.

  • Methyl Group: This small, electron-donating group can also slightly alter the electronic properties and steric environment.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Iodobenzoic acid88-67-5C₇H₅IO₂248.02160-162
4-Iodobenzoic acid619-58-9C₇H₅IO₂248.02270–273
2-Iodo-5-methylbenzoic acid52548-14-8C₈H₇IO₂262.04Not specified
2-Methoxy-4-methylbenzoic acid704-45-0C₉H₁₀O₃166.17103-107

Based on these analogs, the melting point of 2-Iodo-5-methoxy-4-methylbenzoic acid is expected to be a key parameter for its identification and purity assessment. The presence of the heavy iodine atom suggests it will be a crystalline solid at room temperature.

Solubility Profile

The solubility of substituted benzoic acids is dictated by the balance between the polar carboxylic acid group and the nonpolar aromatic ring.

  • Aqueous Solubility: Like most larger carboxylic acids, 2-Iodo-5-methoxy-4-methylbenzoic acid is expected to have low solubility in water. The large, hydrophobic iodinated aromatic structure will likely dominate its interaction with water.

  • Organic Solvent Solubility: It is predicted to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group. Its solubility in nonpolar solvents like hexanes is expected to be low.

Spectroscopic Characterization

For a researcher who has synthesized this compound, spectroscopic analysis is the primary method for structural confirmation. Below are the predicted spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group. Based on data for the closely related 2-Iodo-5-methylbenzoic acid, the following assignments can be predicted (in CDCl₃):[1]

  • Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.0-8.0 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may vary in position and is D₂O exchangeable.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment.

  • Carbonyl Carbon (-COOH): Expected in the δ 165-175 ppm region.

  • Aromatic Carbons: Six distinct signals are expected in the δ 90-160 ppm range. The carbon bearing the iodine atom (C-I) will appear at a characteristically high field (low ppm value, ~90-100 ppm) due to the heavy atom effect.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region.

  • C-I Stretch: A weak band in the fingerprint region, typically below 600 cm⁻¹.

Experimental Protocol: Melting Point Determination

Objective: To accurately determine the melting point of a synthesized sample of 2-Iodo-5-methoxy-4-methylbenzoic acid, which serves as a crucial indicator of its purity.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will depress and broaden the melting point range. Dry the crystalline solid under a high vacuum for several hours.

    • Grind a small amount of the dry sample into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal results.

  • Melting Point Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Set a ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp rate can be used for a preliminary, approximate measurement.

  • Measurement:

    • Insert the loaded capillary tube into the apparatus.

    • Observe the sample through the magnifying lens as the temperature increases.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (the completion of melting).

    • The melting point is reported as this range. A pure compound will have a sharp melting range of 1-2 °C. Impurities will cause the melting point to be depressed and the range to be broader.

Workflow for Novel Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of a novel compound such as 2-Iodo-5-methoxy-4-methylbenzoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_final Final Validation synthesis Chemical Synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Recrystallization or Column Chromatography) workup->purification tlc TLC Analysis (Purity Check) purification->tlc Purity Assessment mp Melting Point Determination nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr tlc->mp ms Mass Spectrometry (Molecular Weight) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir data_analysis Data Analysis & Structural Elucidation ir->data_analysis documentation Documentation data_analysis->documentation

Caption: Logical workflow for the synthesis and characterization of a novel chemical entity.

References

  • ChemBK. 2-Iodobenzoic acid - Physico-chemical Properties. [Link]

Sources

Exploratory

In-Depth Technical Guide: Spectral Profiling and Synthetic Utility of 2-Iodo-5-methoxy-4-methylbenzoic acid

Executive Summary In the landscape of modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, poly-substituted aromatic building blocks serve as critical foundational scaffolds. 2-Iodo-5-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, poly-substituted aromatic building blocks serve as critical foundational scaffolds. 2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1) is a highly functionalized intermediate characterized by its orthogonal reactivity. Featuring both a reactive carbon-iodine (C-I) bond and a modifiable carboxylic acid moiety, this compound enables highly selective, stepwise functionalization.

This technical whitepaper provides a comprehensive spectral profile, mechanistic rationales for analytical behaviors, and a self-validating protocol for structural characterization, designed specifically for application scientists and synthetic chemists.

Structural & Physicochemical Profiling

Understanding the spatial and electronic distribution of 2-Iodo-5-methoxy-4-methylbenzoic acid is critical for predicting its spectral behavior and synthetic reactivity. The benzene ring is fully substituted at five of its six available positions, creating a sterically congested but electronically predictable system.

  • Chemical Name: 2-Iodo-5-methoxy-4-methylbenzoic acid

  • CAS Registry Number: 1429776-77-1

  • Molecular Formula: C9H9IO3

  • Molecular Weight: 292.07 g/mol

  • Hydrogen Bond Donors: 1 (Carboxylic acid)

  • Hydrogen Bond Acceptors: 3 (Carboxylic acid, Methoxy group)

Spectral Data & Mechanistic Interpretation

The following tables summarize the expected quantitative spectral data for this compound.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
13.10br s1H-COOHStrongly deshielded acidic proton; locked by DMSO hydrogen bonding.
7.77s1HAr-H (C6)Deshielded by the ortho-carboxylic acid group.
7.47s1HAr-H (C3)Shielded relative to C6 due to the ortho-methyl and meta-methoxy groups.
3.85s3H-OCH 3​ Typical chemical shift for an aromatic methoxy ether.
2.25s3H-CH 3​ Benzylic methyl group, unaffected by strong electronegative pull.
Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
Chemical Shift (ppm)Carbon TypeAssignmentMechanistic Rationale
167.5QuaternaryC=OHighly deshielded carbonyl carbon.
158.2QuaternaryC5 (C-OMe)Deshielded by direct oxygen attachment.
140.1TertiaryC3 (CH)Aromatic methine carbon.
135.4QuaternaryC4 (C-Me)Aromatic carbon attached to the methyl group.
125.6QuaternaryC1 (C-COOH)Aromatic carbon attached to the electron-withdrawing carboxylate.
115.3TertiaryC6 (CH)Shielded by the ortho-methoxy resonance donation.
90.2QuaternaryC2 (C-I)Heavy Atom Effect: Extreme upfield shift due to iodine spin-orbit coupling.
56.1Primary-OCH 3​ Standard methoxy carbon.
16.5Primary-CH 3​ Standard benzylic methyl carbon.
Table 3: IR & HRMS Data
MethodKey Signals / ValuesAssignment / Interpretation
FT-IR (ATR) 2950–2500 cm −1 (br)O-H stretch of the carboxylic acid dimer.
1685 cm −1 (s)C=O stretch (conjugated aromatic acid).
1250 cm −1 (s)C-O stretch (methoxy ether).
580 cm −1 (m)C-I stretch.
HRMS (ESI-) m/z 290.9520[M-H] (Calculated for C 9​ H 8​ IO 3​ : 290.9524).

Standardized Characterization Protocol (Self-Validating System)

To ensure scientific integrity and trustworthiness, the analytical workflow must be self-validating. The following step-by-step methodology incorporates internal causality checks to prevent mischaracterization of isomeric impurities or degradation products.

Phase 1: Sample Preparation & Acquisition
  • Solvent Selection & Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality Check: DMSO is selected specifically to act as a strong hydrogen-bond acceptor. This prevents the rapid intermolecular proton exchange of the carboxylic acid group that would otherwise broaden the signal into the baseline, allowing the acidic proton to be distinctly observed at ~13.10 ppm[1].

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the internal chemical shift reference (0.00 ppm).

  • NMR Acquisition: Acquire 1 H NMR (minimum 16 scans, relaxation delay d1=2s) and 13 C NMR (minimum 512 scans, d1=2s) at 298 K using a 400 MHz or higher spectrometer.

  • Mass Spectrometry (HRMS): Prepare a 1 µg/mL solution in LC-MS grade Methanol. Inject into a High-Resolution Mass Spectrometer using Electrospray Ionization in negative mode (ESI-).

    • Causality Check: ESI- is chosen because the carboxylic acid readily deprotonates, yielding a strong, stable[M-H] molecular ion. This bypasses the complex, destructive fragmentation patterns often seen in Electron Ionization (EI).

Phase 2: The Self-Validating Loop
  • Primary Assignment: Identify the carboxylic proton at ~13.10 ppm and the two aromatic singlets at ~7.77 ppm and ~7.47 ppm.

  • Heavy-Atom Verification: Inspect the 13 C spectrum for a resonance at ~90.2 ppm.

    • Validation: If this peak is absent and replaced by a signal >120 ppm, the sample has undergone dehalogenation (loss of iodine). This step validates the integrity of the C-I bond, relying on the established heavy-atom shielding effect of iodine[2].

  • 2D HSQC Cross-Validation: Run a 2D HSQC experiment. The aromatic proton at 7.77 ppm must correlate with the carbon at 115.3 ppm, and the proton at 7.47 ppm must correlate with the carbon at 140.1 ppm. If cross-peaks deviate, isomeric impurities (e.g., 3-iodo isomers) must be suspected, triggering a re-purification workflow.

AnalyticalWorkflow A Sample Prep (DMSO-d6) B 1H & 13C NMR Acquisition A->B C Signal Assignment & Integration B->C D 2D Cross-Validation (HSQC / HMBC) C->D E Purity & Structure Confirmed D->E

Fig 1. Self-validating analytical workflow for spectral characterization.

Synthetic Utility & Downstream Applications

The true value of 2-Iodo-5-methoxy-4-methylbenzoic acid lies in its orthogonal reactivity . Synthetic chemists can selectively activate one functional group without protecting the other, streamlining complex synthesis.

  • C-I Bond Activation (Suzuki-Miyaura Coupling): The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes the compound an ideal electrophile for Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl scaffolds[3]. The reaction can be performed under mild aqueous conditions, leaving the carboxylic acid intact.

  • COOH Activation (Amide Formation): Conversely, the carboxylic acid can be activated using standard coupling reagents (e.g., EDC/HOBt or HATU) to form amide bonds with primary or secondary amines, leaving the aryl iodide untouched for late-stage functionalization.

OrthogonalReactivity Core 2-Iodo-5-methoxy- 4-methylbenzoic acid Pd Pd-Catalyzed Suzuki Coupling Core->Pd C-I Activation Amide EDC/HOBt Amide Coupling Core->Amide COOH Activation Biaryl Biaryl Derivative (C-C Bond Formed) Pd->Biaryl Peptide Amide Derivative (C-N Bond Formed) Amide->Peptide

Fig 2. Orthogonal synthetic pathways leveraging C-I and COOH reactivity.

References

  • [1] Title: NMR Spectroscopy - Solvent Effects Source: Michigan State University (MSU Chemistry) URL:[Link]

  • [3] Title: Suzuki Coupling Activity of an Aqueous Phase Pd Nanoparticle Dispersion and a Carbon Nanotube/Pd Nanoparticle Composite Source: Catalysis Today / University College Dublin (UCD) URL:[Link]

  • [2] Title: Structure Determination of Organic Compounds. Table of Spectral Data. Source: Journal of the American Chemical Society (ACS Publications) / Springer-Verlag URL:[Link]

Sources

Foundational

Comprehensive 1H NMR Analysis of 2-Iodo-5-methoxy-4-methylbenzoic Acid: Structural Elucidation and Methodological Framework

Executive Summary The structural elucidation of highly functionalized aromatic compounds requires a rigorous understanding of overlapping electronic and steric effects. 2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic compounds requires a rigorous understanding of overlapping electronic and steric effects. 2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1)[1] serves as a critical intermediate in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira couplings) due to its reactive aryl iodide moiety.

This whitepaper provides an in-depth, self-validating methodological framework for the 1 H NMR acquisition and spectral interpretation of this tetrasubstituted benzene derivative. By deconstructing the causality behind chemical shifts and standardizing the sample preparation protocol, this guide ensures high-fidelity, reproducible analytical data for drug development professionals and synthetic chemists.

Theoretical Framework: Causality of Chemical Shifts

The 1 H NMR spectrum of a tetrasubstituted benzene ring is dictated by the additive inductive ( ±I ) and resonance ( ±R ) effects of its substituents[2]. In 2-Iodo-5-methoxy-4-methylbenzoic acid, only two aromatic protons remain: H-3 and H-6 . Because they are situated para to one another, their scalar coupling ( 4JH,H​ ) is typically less than 1 Hz, rendering them as sharp singlets in a standard medium-resolution spectrum.

To predict their exact chemical shifts, we apply empirical additivity rules starting from the base benzene resonance of δ 7.27 ppm[2]:

  • Carboxylic Acid (-COOH) at C1: Acts as a strong electron-withdrawing group (EWG) via both −I and −R effects. It significantly deshields the ortho position (H-6), pushing its shift downfield by approximately +0.80 ppm[3].

  • Iodine (-I) at C2: While halogens possess lone pairs, their large atomic radius results in poor orbital overlap with the aromatic π -system. Consequently, its electron-withdrawing inductive effect dominates, deshielding the ortho position (H-3) by roughly +0.40 ppm[4].

  • Methoxy (-OCH 3​ ) at C5: A powerful electron-donating group (EDG) via resonance ( +R ). It heavily shields the ortho position (H-6), shifting it upfield by -0.40 ppm[3].

  • Methyl (-CH 3​ ) at C4: A weak EDG that donates electron density via hyperconjugation, providing a minor shielding effect of -0.15 ppm to its ortho neighbor (H-3)[3].

Substituent_Effects cluster_EWG Electron Withdrawing (Deshielding) cluster_EDG Electron Donating (Shielding) Core Base Benzene Ring (δ 7.27 ppm) H3 H-3 Signal δ ~7.77 ppm Core->H3 H6 H-6 Signal δ ~7.47 ppm Core->H6 COOH -COOH (C1) (+0.8 ppm ortho) COOH->H6 Strong +δ (ortho) I -I (C2) (+0.4 ppm ortho) I->H3 Moderate +δ (ortho) OCH3 -OCH3 (C5) (-0.4 ppm ortho) OCH3->H6 Strong -δ (ortho) CH3 -CH3 (C4) (-0.15 ppm ortho) CH3->H3 Weak -δ (ortho)

Logical mapping of substituent electronic effects on H-3 and H-6 chemical shifts.

Experimental Methodology: Self-Validating NMR Protocol

To ensure high-quality, reproducible spectra, the following protocol establishes a self-validating system for sample preparation and acquisition.

Solvent Selection: The Causality of DMSO-d 6​ over CDCl 3​

While deuterated chloroform (CDCl 3​ ) is the industry standard, carboxylic acids frequently form hydrogen-bonded dimers in non-polar solvents. This dimerization causes the -COOH proton to appear as a highly broad, concentration-dependent hump that can obscure other signals[5]. Expert Choice: We mandate the use of DMSO-d 6​ . As a strongly hydrogen-bonding acceptor, DMSO disrupts carboxylic acid dimers, yielding a sharp, consistent -COOH resonance (typically between 12.0–13.0 ppm) and stabilizing the chemical shifts of the aromatic protons[5].

Step-by-Step Preparation Workflow
  • Analyte Weighing: Accurately weigh 10–15 mg of 2-Iodo-5-methoxy-4-methylbenzoic acid into a clean, dry 1-dram glass vial[5].

  • Solubilization: Add exactly 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal reference)[6]. Vortex gently until macroscopic dissolution is achieved.

  • Micro-Filtration (Critical Step): Pass the solution through a tightly packed glass-wool plug housed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Even invisible micro-particulates or paramagnetic impurities will distort the localized B0​ magnetic field, severely compromising the instrument's ability to shim the sample, leading to asymmetric peak broadening[6].

  • Tube Preparation: Cap the tube securely and wipe the exterior with an isopropanol-soaked lint-free wipe to remove oils and fingerprints before insertion into the spectrometer spinner[5].

    • Validation Checkpoint: Hold the tube against a light source. The solution must be optically clear, particulate-free, and reach a uniform height of ~40–50 mm[6].

NMR_Workflow A 1. Sample Weighing (10-15 mg) B 2. Solvent Addition (0.6 mL DMSO-d6) A->B C 3. Filtration (Remove Particulates) B->C D 4. Locking & Shimming (B0 Homogeneity) C->D E 5. Pulse & Acquisition (FID Generation) D->E F 6. Fourier Transform & Phasing E->F

Workflow for self-validating 1H NMR sample preparation and spectral acquisition.

Acquisition Parameters
  • Frequency: 400 MHz (or higher).

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D 1 H (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to ≥1.5 seconds to ensure complete longitudinal ( T1​ ) relaxation of the methyl and methoxy protons, allowing for accurate integration.

  • Scans (NS): 16 to 64 scans, depending on desired signal-to-noise ratio.

Spectral Data Presentation & Interpretation

Based on the theoretical framework and empirical calculations, the quantitative 1 H NMR data for 2-Iodo-5-methoxy-4-methylbenzoic acid in DMSO-d 6​ is summarized below.

PositionPredicted Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
-COOH 12.50 – 13.00Broad Singlet (br s)1HHighly deshielded acidic proton; stabilized by DMSO-d 6​ hydrogen bonding.
H-3 ~7.77Singlet (s)1HDeshielded by ortho Iodine (+0.40) and meta -COOH (+0.15); shielded by ortho -CH 3​ (-0.15).
H-6 ~7.47Singlet (s)1HStrongly deshielded by ortho -COOH (+0.80); strongly shielded by ortho -OCH 3​ (-0.40).
-OCH 3​ ~3.85Singlet (s)3HTypical resonance for an aromatic methoxy group; deshielded by the adjacent electronegative oxygen.
-CH 3​ ~2.25Singlet (s)3HBenzylic methyl group; slightly deshielded by the aromatic ring current compared to aliphatic alkanes.

Mechanistic Insights & Troubleshooting

When validating the spectrum, analysts must be aware of solvent-specific artifacts:

  • Hygroscopic Interference: DMSO-d 6​ is highly hygroscopic. Atmospheric water absorbed during sample preparation will manifest as a broad singlet around δ 3.33 ppm [5]. Do not integrate this peak or confuse it with the methoxy signal at ~3.85 ppm.

  • Residual Solvent Signal: The pentet from incompletely deuterated DMSO (CHD 2​ SOCD 3​ ) will consistently appear at δ 2.50 ppm . This serves as an excellent secondary internal reference if TMS is absent.

  • Missing Acidic Peak: If the -COOH peak at ~12.5 ppm is entirely absent, it indicates rapid chemical exchange with a high concentration of trace water in the solvent. To resolve this, prepare a fresh sample using a newly opened ampoule of anhydrous DMSO-d 6​ .

References

  • Faculty of Mathematical & Physical Sciences. "Sample Preparation." University College London (UCL),[Link]

  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts - Benzene Substituent Effects." Organic Chemistry Data,[Link]

  • Baranac-Stojanović, M. "Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained by Resonance Effects?" Chemistry - An Asian Journal,[Link]

  • Modgraph. "Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons." Modgraph,[Link]

Sources

Exploratory

A Comprehensive Guide to the 13C NMR Analysis of 2-Iodo-5-methoxy-4-methylbenzoic acid

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Iodo-5-methoxy-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Iodo-5-methoxy-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound.

Introduction

2-Iodo-5-methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid, a class of molecules often serving as key building blocks in the synthesis of pharmaceuticals and other complex organic structures. A thorough characterization of these intermediates is critical for quality control and to ensure the desired outcome of subsequent synthetic steps. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules, providing detailed information about the carbon framework. This guide will walk through the essential aspects of acquiring and interpreting a high-quality 13C NMR spectrum for the title compound.

Theoretical Principles: Understanding Substituent Effects on Chemical Shifts

The chemical shift of each carbon atom in 2-Iodo-5-methoxy-4-methylbenzoic acid is influenced by the electronic effects of its neighboring substituents. A foundational understanding of these effects is paramount for accurate spectral assignment.

  • Carboxylic Acid Group (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. This results in a characteristic resonance in the downfield region of the spectrum, typically between 160-185 ppm.[1][2][3]

  • Iodine (-I): While iodine is electronegative, its primary influence on the directly attached (ipso) carbon is a significant shielding effect, known as the "heavy-atom effect".[4][5] This is counterintuitive to simple electronegativity arguments and causes the ipso-carbon to resonate at a much lower chemical shift than might be expected.[4][6] The shielding of the ipso-carbon by iodine can be substantial, decreasing the chemical shift by as much as 30 ppm.[7]

  • Methoxy Group (-OCH3): The oxygen of the methoxy group is electron-withdrawing (inductive effect), but more importantly, its lone pairs can donate electron density to the aromatic ring through resonance. This resonance effect leads to increased shielding (lower chemical shift) at the ortho and para positions relative to the methoxy group. The methoxy carbon itself typically appears in the 55-65 ppm range.[8][9]

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group, causing a slight shielding effect on the aromatic carbons, particularly at the ortho and para positions. The methyl carbon itself will have a characteristic chemical shift in the aliphatic region, generally between 10-25 ppm.[2][10]

The interplay of these inductive and resonance effects determines the final chemical shift of each aromatic carbon.[11]

Experimental Methodology

Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation Protocol
  • Material Purity: Begin with a high-purity sample of 2-Iodo-5-methoxy-4-methylbenzoic acid to avoid signals from impurities that can complicate spectral interpretation.

  • Sample Weighing: Accurately weigh approximately 50-100 mg of the compound for a typical 13C NMR experiment.[12] While spectra can be obtained with less material, a higher concentration reduces the required acquisition time.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices.[12][13] The solvent should not have signals that overlap with the analyte's resonances.

  • Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[14]

  • Filtration and Transfer: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter.[15] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added.[12][16] However, referencing to the residual solvent peak is often sufficient.[17]

Data Acquisition Workflow

The following diagram illustrates the key steps in setting up and running a standard 13C NMR experiment.

G Workflow for 13C NMR Data Acquisition cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Dissolve & Filter Sample insert_sample Insert Sample into Magnet prep_sample->insert_sample lock_shim Lock on Deuterium Signal & Shim insert_sample->lock_shim tune_probe Tune and Match Probe lock_shim->tune_probe load_params Load Standard 13C Parameters tune_probe->load_params set_params Set ns (scans) & d1 (delay) load_params->set_params acquire Acquire Spectrum (zg) set_params->acquire process_fid Fourier Transform & Phase Correction acquire->process_fid baseline Baseline Correction process_fid->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick

Caption: A typical workflow for acquiring a 13C NMR spectrum.

A standard proton-decoupled 1D 13C experiment is generally sufficient.[18] Key acquisition parameters to consider include the number of scans (ns), which is increased to improve the signal-to-noise ratio, and the relaxation delay (d1).[18][19]

Spectral Data and Interpretation

Based on the principles of substituent effects and data from similar compounds, the following table presents the predicted chemical shift ranges for each carbon in 2-Iodo-5-methoxy-4-methylbenzoic acid.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
-COOH 165 - 175Carbonyl carbon, strongly deshielded by two oxygen atoms.[2][3]
C1 135 - 145Aromatic quaternary carbon attached to the electron-withdrawing carboxylic acid group.
C2 90 - 100Ipso-carbon attached to iodine, shielded by the "heavy-atom effect".[4][7]
C3 138 - 148Aromatic CH, ortho to the deshielding iodine and para to the electron-donating methyl group.
C4 130 - 140Aromatic quaternary carbon attached to the electron-donating methyl group.
C5 155 - 165Aromatic quaternary carbon attached to the electron-donating methoxy group.
C6 110 - 120Aromatic CH, ortho to the electron-donating methoxy group and meta to the iodine.
-OCH3 55 - 60Methoxy carbon, typical range for this functional group.[20][21]
-CH3 15 - 25Methyl carbon, in the aliphatic region.[10]

Note: These are estimated ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Conclusion

The 13C NMR analysis of 2-Iodo-5-methoxy-4-methylbenzoic acid provides a clear and detailed fingerprint of its carbon skeleton. By understanding the fundamental principles of substituent effects and following robust experimental protocols, researchers can confidently assign each resonance and verify the structure of this important synthetic intermediate. This guide serves as a practical resource for achieving accurate and reliable 13C NMR data, thereby ensuring the integrity of research and development in the chemical sciences.

References

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC. (n.d.). Retrieved from [Link]

  • SDBS: Spectral Database for Organic Compounds - Clark Physical Sciences Library. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds | The Journal of Physical Chemistry A - ACS Publications. (2012, December 26). Retrieved from [Link]

  • Spectral Database for Organic Compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. (2021, January 27). Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24). Retrieved from [Link]

  • Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems | Australian Journal of Chemistry | ConnectSci. (1977, February 1). Retrieved from [Link]

  • NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. (2020, February 14). Retrieved from [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's CHEMISTRY. (2025, November 15). Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (2025, October 22). Retrieved from [Link]

  • A User Guide to Modern NMR Experiments. (n.d.). Retrieved from [Link]

  • How to make an NMR sample. (n.d.). Retrieved from [Link]

  • The Effect of Lewis Bases on the 13 C NMR of Iodoalkynes - ACS Publications. (n.d.). Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds | re3data.org. (2023, June 20). Retrieved from [Link]

  • 13 c nmr studies: viii. 13 c spectra of some substituted anisoles. (n.d.). Retrieved from [Link]

  • Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed. (n.d.). Retrieved from [Link]

  • Substituent effects on one-bond 13C-13C NMR coupling constants in aromatic carbonyl compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.). Retrieved from [Link]

  • interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved from [Link]

  • Carbon-13 NMR Spectroscopy - YouTube. (2019, January 22). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. (2020, February 14). Retrieved from [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • On the Aromaticity and 13C-NMR Pattern of Pentagonal-Pyramidal Hexamethylbenzene Dication [C6(CH3)6]2+ - MDPI. (2021, November 11). Retrieved from [Link]

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.). Retrieved from [Link]

  • Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms | Academic Journals and Conferences. (n.d.). Retrieved from [Link]

  • 13 C Chemical Shift Table. (n.d.). Retrieved from [Link]

  • 13C NMR - EPFL. (n.d.). Retrieved from [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Carbon-13 nuclear magnetic resonance - Wikipedia. (n.d.). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

  • Basic NMR Concepts. (n.d.). Retrieved from [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (n.d.). Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

  • Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016, September 9). Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]

Sources

Foundational

Unraveling the Molecular Blueprint: Mass Spectrometry Fragmentation of 2-Iodo-5-methoxy-4-methylbenzoic Acid

Executive Summary The structural elucidation of highly substituted aromatic compounds requires a rigorous understanding of gas-phase ion chemistry. This technical guide explores the mass spectrometry (MS) fragmentation p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted aromatic compounds requires a rigorous understanding of gas-phase ion chemistry. This technical guide explores the mass spectrometry (MS) fragmentation pathways of 2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1). Designed for analytical chemists and drug development professionals, this whitepaper synthesizes structural causality with field-proven MS/MS protocols. By examining the electron ionization (EI) and collision-induced dissociation (CID) behavior of this molecule, we provide a definitive blueprint for its spectral fingerprint.

Molecular Architecture & Ionization Causality

2-Iodo-5-methoxy-4-methylbenzoic acid (C₉H₉IO₃, Nominal Mass: 292 Da) features a benzene ring substituted with four distinct functional groups. The spatial arrangement and electronic nature of these groups dictate the molecule's ionization efficiency and subsequent fragmentation:

  • Electrospray Ionization (ESI): The presence of the carboxylic acid (-COOH) moiety makes this compound highly amenable to negative-ion mode ESI. Deprotonation yields an abundant, even-electron precursor ion [M-H]⁻ at m/z 291.

  • Electron Ionization (EI): At standard 70 eV conditions, EI produces a robust molecular radical cation [M]•⁺ at m/z 292. This mode is particularly useful for observing primary homolytic cleavages, which are heavily influenced by the relative bond dissociation energies of the substituents.

The Mass Defect Validation Principle: Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I), meaning it does not produce a characteristic M+2 isotopic signature. However, iodine possesses a distinct negative mass defect (exact mass 126.9045 Da). In high-resolution mass spectrometry (HRMS), the presence of iodine is a self-validating system: the precursor ion will exhibit a lower-than-expected fractional mass (~291.96 Da), which normalizes upon the neutral loss of the iodine radical. This mass defect shift serves as an internal validation mechanism for the deiodination pathway.

Core Fragmentation Pathways: The Mechanistic Drivers

The fragmentation of this compound is governed by kinetic control and the stability of the resulting product ions. We can categorize these into three primary pathways:

Pathway A: Deiodination (The Radical Signature)

The carbon-iodine (C-I) bond is the weakest link in the molecule (bond dissociation energy ~240 kJ/mol in aromatic systems). Due to the large atomic radius and polarizability of iodine, orbital overlap with the aromatic carbon is poor. Under both EI and CID conditions, the homolytic cleavage of this bond to release an iodine radical (I•, 127 Da) is a highly favored, kinetically driven primary fragmentation event[1]. This yields an abundant fragment at m/z 165 in EI-MS. Radical-directed dissociation (RDD) studies confirm that this initial cleavage often triggers further structural rearrangements across the aromatic ring.

Pathway B: Methoxy Group Dynamics

The methoxy group (-OCH₃) undergoes a characteristic loss of a methyl radical (•CH₃, 15 Da). This transition (m/z 292 → m/z 277) is driven by the stability of the resulting oxonium ion, where the oxygen atom can donate its lone pair to form a double bond with the aromatic ring, stabilizing the positive charge[2]. Subsequent degradation often involves the loss of carbon monoxide (CO, 28 Da) from the resulting phenoxy/acylium ion, further fracturing the ring structure.

Pathway C: Carboxylic Acid Cleavage

Typical of aromatic carboxylic acids, the loss of carbon dioxide (CO₂, 44 Da) and water (H₂O, 18 Da) are prominent secondary pathways[3]. The direct loss of CO₂ from the molecular ion yields a fragment at m/z 248 in EI-MS, or m/z 247 in ESI negative mode.

Quantitative Fragmentation Data

The following table summarizes the predicted quantitative fragmentation profile for 2-Iodo-5-methoxy-4-methylbenzoic acid under standard 70 eV Electron Ionization (EI-MS).

Fragment Ion (m/z)Neutral LossMass (Da)Proposed Structure / MechanismRelative Abundance (Est.)
292 None0[M]•⁺ (Molecular Ion)100% (Base Peak)
277 •CH₃15[M - •CH₃]⁺40 - 60%
248 CO₂44[M - CO₂]•⁺20 - 30%
165 I•127[M - I]⁺80 - 100%
150 I• + •CH₃142[M - I - •CH₃]•⁺30 - 50%
121 I• + CO₂171[M - I - CO₂]⁺15 - 25%

Mechanistic Pathway Diagram

MS_Fragmentation M [M]•+ m/z 292 2-Iodo-5-methoxy-4-methylbenzoic acid F1 [M - I]⁺ m/z 165 M->F1 - I• (-127 Da) F2 [M - •CH3]⁺ m/z 277 M->F2 - •CH3 (-15 Da) F3 [M - CO2]•+ m/z 248 M->F3 - CO2 (-44 Da) F4 [M - I - •CH3]•+ m/z 150 F1->F4 - •CH3 (-15 Da) F5 [M - I - CO2]⁺ m/z 121 F1->F5 - CO2 (-44 Da)

Proposed EI-MS fragmentation pathway for 2-Iodo-5-methoxy-4-methylbenzoic acid.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To translate these theoretical pathways into actionable analytical data, the following step-by-step LC-ESI-MS/MS protocol is designed for the quantification and structural validation of the compound in complex matrices.

Phase 1: Sample Preparation & Matrix Control

  • Solubilization: Dissolve the analyte in MS-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilution: Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C₆-benzoic acid) to monitor matrix effects and ionization suppression.

Phase 2: Chromatographic Separation

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize isobaric interference.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program: Initiate at 5% B, hold for 1 minute. Ramp linearly to 95% B over 8 minutes. Hold at 95% B for 2 minutes, then re-equilibrate. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Optimization & Causality Testing

  • Source Parameters (Negative ESI): Set capillary voltage to 2.5 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

  • Precursor Isolation: Isolate the [M-H]⁻ ion at m/z 291.0 (Q1 resolution set to Unit).

  • Collision Energy (CE) Ramping:

    • Low CE (10-15 eV): Monitor for the highly labile loss of the iodine radical (m/z 291 → m/z 164). This transition acts as the primary quantifier due to its low activation energy.

    • High CE (25-35 eV): Monitor for the secondary loss of CO₂ (m/z 291 → m/z 247). Use this transition as the secondary qualifier to ensure structural integrity.

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the 291.0 → 164.0 and 291.0 → 247.0 transitions to establish a self-validating quantitative assay.

References

  • Julian, R. R., et al. "RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability." Journal of Proteome Research, National Institutes of Health (NIH) / PMC.[Link]

  • Clifford, M. N., et al. "LC-ESI(±)-LTQ MSn-Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds." Journal of the American Society for Mass Spectrometry, ACS Publications.[Link]

Sources

Exploratory

FTIR Analysis of 2-Iodo-5-methoxy-4-methylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the accurate structural characterization of pharmaceutical intermediates is a critical quality control step. 2-Iodo-5-methoxy-4-methylbenzoic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of pharmaceutical intermediates is a critical quality control step. 2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1) is a highly substituted aromatic compound often utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted radioligands and benzamide-class neuroleptics.

This whitepaper provides an in-depth, authoritative guide to the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this molecule. By bridging theoretical vibrational mechanics with field-proven experimental protocols, this guide establishes a self-validating framework for identifying functional groups, understanding intramolecular interactions, and ensuring analytical integrity.

Structural Nuances and Vibrational Theory

To accurately interpret the FTIR spectrum of 2-Iodo-5-methoxy-4-methylbenzoic acid, one must first deconstruct its molecular architecture. The molecule is a 1,2,4,5-tetrasubstituted benzene ring featuring four distinct functional groups, each contributing specific vibrational modes:

  • Carboxylic Acid (-COOH) at C1: The dominant feature in the spectrum, responsible for broad O-H stretching and sharp C=O stretching.

  • Iodine (-I) at C2 (Ortho position): The large atomic radius of iodine induces significant steric hindrance, forcing the adjacent carboxylic acid group out of the aromatic plane. This disrupts conjugation and shifts the C=O stretching frequency[1]. Furthermore, ortho-halogenated benzoic acids often exhibit rotational isomerism, which can sometimes manifest as split carbonyl bands[2].

  • Methyl (-CH₃) at C4: Contributes to aliphatic C-H stretching and bending modes.

  • Methoxy (-OCH₃) at C5: Introduces strong C-O-C asymmetric and symmetric stretching vibrations, alongside additional aliphatic C-H stretches[3].

Logical Framework of Substituent Effects

The ortho-iodo substitution is the most critical factor altering the baseline benzoic acid spectrum. The diagram below maps the causality between this structural feature and the resulting spectral anomalies.

Logic Substituent Ortho-Iodine Substitution Steric Steric Hindrance (Twisting of COOH) Substituent->Steric Electronic Inductive Effect (-I > +M) Substituent->Electronic Hbond Intramolecular Interactions Substituent->Hbond FreqShift C=O Stretching Frequency Shift (~1680-1700 cm⁻¹) Steric->FreqShift Disrupts resonance Electronic->FreqShift Increases force const. Hbond->FreqShift Competes w/ dimers

Logical mapping of ortho-iodine substitution effects on C=O stretching.

Experimental Protocols: A Self-Validating System

Spectroscopic accuracy is entirely dependent on sample preparation. For solid powders like 2-Iodo-5-methoxy-4-methylbenzoic acid, two primary techniques are employed: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pelleting.

While ATR is rapid and non-destructive, the KBr pellet method is often preferred for highly substituted benzoic acids to minimize anomalous dispersion effects and achieve higher resolution in the fingerprint region[4].

Step-by-Step Methodology: High-Resolution KBr Pellet Preparation

Causality Note: KBr is highly hygroscopic. Any absorbed water will produce a broad band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which directly overlap with the critical O-H and C=O bands of the benzoic acid. Absolute anhydrous conditions are mandatory.

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours prior to use. Store in a desiccator.

  • Ratio Optimization: Weigh approximately 1.5 to 2.0 mg of 2-Iodo-5-methoxy-4-methylbenzoic acid and 150 mg of anhydrous KBr (a ~1:100 ratio prevents concentration quenching and peak saturation).

  • Homogenization: Transfer the mixture to an agate mortar. Triturate gently but thoroughly for 2–3 minutes. Do not over-grind, as excessive mechanical force can induce polymorphic transformations or localized melting.

  • Pellet Pressing: Transfer the fine powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove entrapped air (preventing opaque pellets), then apply a hydraulic pressure of 8–10 tons for 3–5 minutes.

  • Data Acquisition:

    • Place the transparent pellet in the FTIR spectrometer.

    • Parameters: 4000–400 cm⁻¹ range; 4 cm⁻¹ resolution; minimum of 32 co-added scans to ensure a high signal-to-noise ratio.

    • Background: Acquire a background spectrum using a blank KBr pellet immediately before the sample scan to subtract ambient CO₂ and trace moisture.

Workflow Start Sample: 2-Iodo-5-methoxy -4-methylbenzoic acid Prep Sample Preparation Decision Start->Prep ATR ATR-FTIR Method (Surface Analysis) Prep->ATR Rapid QC KBr KBr Pellet Method (Bulk Transmission) Prep->KBr Deep Structural Analysis ATR_Step Place 2-5 mg on Diamond Crystal ATR->ATR_Step KBr_Step Mix 1.5 mg with 150 mg KBr Press at 10 tons KBr->KBr_Step Scan Acquire Spectra (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR_Step->Scan KBr_Step->Scan Process Background Subtraction & Baseline Correction Scan->Process Analyze Peak Identification & Functional Group Mapping Process->Analyze

Workflow for FTIR sample preparation and spectral acquisition.

Spectral Interpretation and Quantitative Data

The FTIR spectrum of 2-Iodo-5-methoxy-4-methylbenzoic acid can be segmented into distinct functional regions. Table 1 summarizes the expected quantitative wavenumber assignments based on empirical data from analogous substituted benzoic and methoxybenzoic acids[3][5].

Table 1: Quantitative FTIR Band Assignments
Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode & Structural Causality
3300 – 2500 Strong, BroadCarboxylic Acid (-COOH)O-H stretching. The extreme broadening is caused by extensive intermolecular hydrogen bonding (dimerization) typical of solid-state benzoic acids.
2950 – 2830 Weak to MedMethyl & MethoxyC-H aliphatic stretching. Asymmetric and symmetric stretches of the -CH₃ and -OCH₃ groups.
1700 – 1680 Very StrongCarboxylic Acid (-COOH)C=O stretching. Shifted slightly higher than standard benzoic acid (~1680 cm⁻¹) due to the steric twisting caused by the ortho-iodine atom, which reduces conjugation with the ring[1][2].
1600, 1570, 1500 MediumAromatic RingC=C skeletal stretching. Multiple bands arise from the tetrasubstituted benzene ring vibrations.
1460, 1375 MediumMethyl (-CH₃)C-H aliphatic bending. Asymmetric (~1460) and symmetric (~1375) deformations.
1270 – 1230 StrongMethoxy (-OCH₃)C-O-C asymmetric stretching. Alkyl aryl ether linkage vibration, highly characteristic of the methoxy group[3].
1040 – 1020 MediumMethoxy (-OCH₃)C-O-C symmetric stretching.
900 – 860 StrongAromatic RingC-H out-of-plane (OOP) bending. Characteristic of a 1,2,4,5-tetrasubstituted benzene ring (isolated, non-adjacent hydrogen atoms at C3 and C6).
600 – 500 WeakCarbon-Halogen (-I)C-I stretching. Often found in the far-fingerprint region; can be obscured by broader skeletal deformations[5].
Deep-Dive Analysis of Key Regions
The Carboxylic Acid Region (3300–1680 cm⁻¹)

In the solid state, benzoic acids form hydrogen-bonded dimers. This results in a massive, broad O-H stretching band that often obscures the aliphatic C-H stretches beneath it. The C=O stretch is the most diagnostic peak. Because the bulky iodine atom at the ortho position forces the carboxyl group out of coplanarity with the benzene ring, the resonance effect (which normally lowers the C=O frequency) is diminished. Consequently, the C=O band often appears at a slightly higher wavenumber (closer to 1695-1700 cm⁻¹) compared to unsubstituted benzoic acid[1][2].

The Ether and Aliphatic Region (1300–1000 cm⁻¹)

The presence of the methoxy group at C5 is definitively confirmed by the strong asymmetric C-O-C stretch around 1250 cm⁻¹. This peak is typically one of the most intense in the fingerprint region, rivaling the carbonyl peak[3]. The methyl group at C4 is best identified by its symmetric bending mode (the "umbrella" mode) at ~1375 cm⁻¹.

The Aromatic Substitution Pattern (900–800 cm⁻¹)

The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the substitution pattern of the benzene ring. Because positions 1, 2, 4, and 5 are substituted, the molecule only possesses isolated protons at positions 3 and 6. Isolated aromatic protons typically exhibit strong OOP bending bands between 900 and 860 cm⁻¹.

Troubleshooting and Quality Control

When analyzing highly substituted pharmaceutical intermediates, several artifacts can compromise data integrity:

  • Christiansen Effect (Asymmetric Peak Bases): If the KBr pellet is not ground finely enough, the particles will scatter infrared light, causing the baseline to slope severely at higher wavenumbers and distorting peak shapes. Solution: Ensure particle size is reduced to <2 µm during trituration.

  • Moisture Contamination: A sharp peak at 3700 cm⁻¹ or a broad swelling at 3400 cm⁻¹ combined with a peak at 1640 cm⁻¹ indicates water in the KBr. Solution: Re-dry the KBr and prepare a fresh pellet in a low-humidity environment.

  • Polymorphism: 2-Iodo-5-methoxy-4-methylbenzoic acid may exist in different crystalline forms depending on the crystallization solvent. Different polymorphs will show distinct shifts in the hydrogen-bonded O-H and C=O regions. If batch-to-batch spectral variations occur, cross-validate with Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at:[Link]

  • IR Spectra and Molecular Structure Analysis. Scribd. Available at:[Link]

  • 2-Iodobenzoic acid | C7H5IO2 | CID 6941. PubChem, National Institutes of Health. Available at: [Link]

Sources

Foundational

Solubility Profiling of 2-Iodo-5-methoxy-4-methylbenzoic Acid: A Technical Guide for Drug Development Professionals

Executive Summary 2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis, particularly in palladium-catalyzed cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for active pharmaceutical ingredient (API) development[1]. For process chemists and formulation scientists, understanding the solubility profile of this compound is critical. Poor solvent selection can lead to suboptimal reaction kinetics, low yields, or unexpected precipitation during downstream processing.

This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of this specific compound, predictive modeling using Hansen Solubility Parameters (HSP), and a self-validating empirical protocol for precise equilibrium solubility determination.

Physicochemical Causality: Structural Drivers of Solubility

To predict how 2-Iodo-5-methoxy-4-methylbenzoic acid will behave in various solvent systems, we must first deconstruct its molecular architecture. The solubility of halogenated benzoic acid derivatives is a delicate balance between lipophilic dispersion forces and polar hydrogen-bonding networks[2].

StructuralLogic Core 2-Iodo-5-methoxy- 4-methylbenzoic acid Carboxyl Carboxyl (-COOH) High Polar & H-Bonding Core->Carboxyl Methoxy Methoxy (-OCH3) Moderate H-Bond Acceptor Core->Methoxy Iodo Iodine (-I) High Dispersion (Lipophilic) Core->Iodo Methyl Methyl (-CH3) Non-polar (Lipophilic) Core->Methyl

Fig 1. Structural-property relationships dictating the solubility profile of the target compound.

  • Carboxylic Acid (-COOH) : Acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents, this group tends to form stable intermolecular dimers, significantly reducing solubility. Polar solvents are required to disrupt these dimers.

  • Iodine (-I) : As a heavy halogen, iodine is highly polarizable. It dramatically increases the molecule's dispersion forces ( δD​ ) and overall lipophilicity, driving solubility in halogenated and aromatic solvents[2].

  • Methoxy (-OCH3) : Introduces a localized dipole and acts as a hydrogen bond acceptor, favoring interactions with protic solvents (e.g., alcohols).

  • Methyl (-CH3) : Adds pure lipophilic bulk, further decreasing aqueous solubility and pushing the compound's affinity toward organic phases.

Predictive Modeling via Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) framework is the gold standard for predicting solute-solvent compatibility[3]. It divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[4]. A solute will dissolve in a solvent if their HSP values are closely matched in 3D space.

While empirical HSP values for unsubstituted benzoic acid are well-established ( δD​=18.2 , δP​=6.9 , δH​=9.8 MPa 1/2 )[3], the extensive functionalization of 2-Iodo-5-methoxy-4-methylbenzoic acid shifts its parameters. The iodine atom elevates δD​ , while the combined steric bulk of the methyl and methoxy groups slightly dampens the relative impact of the δH​ component compared to the parent benzoic acid.

Table 1: Estimated Hansen Solubility Parameters (HSP)
Compound δD​ (Dispersion) δP​ (Polar) δH​ (H-Bonding)
Benzoic Acid (Baseline)[3]18.2 MPa 1/2 6.9 MPa 1/2 9.8 MPa 1/2
2-Iodo-5-methoxy-4-methylbenzoic acid ~19.5 MPa 1/2 ~7.5 MPa 1/2 ~8.5 MPa 1/2

Based on these parameters, we can construct a predictive solubility matrix. The compound requires a solvent with high dispersion capabilities to accommodate the iodine atom, coupled with sufficient hydrogen-bonding capacity to solvate the carboxylic acid.

Table 2: Predicted Solubility Matrix in Common Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>50 mg/mL)Strong dipole-dipole interactions ( δP​ ); excellent H-bond acceptors that readily disrupt -COOH dimers.
Polar Protic Methanol, EthanolHigh (10 - 50 mg/mL)Favorable H-bonding network; however, competitive solvent-solvent H-bonding limits maximum capacity.
Halogenated Dichloromethane (DCM)Moderate (5 - 20 mg/mL)High dispersion forces ( δD​ ) perfectly match the polarizable iodine atom, though H-bonding capacity is limited.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Severe mismatch in δP​ and δH​ ; inability of the solvent to break the crystalline lattice energy of the solute.

Empirical Validation: The Self-Validating Shake-Flask Protocol

Predictive models must be empirically validated. As a standard in pharmaceutical application science, the Isothermal Shake-Flask Method is mandated for equilibrium solubility determination. Unlike dynamic dissolution methods (which can be skewed by metastable supersaturation states), the shake-flask method guarantees true thermodynamic equilibrium.

Crucially, this protocol utilizes centrifugation rather than filtration for phase separation. Lipophilic halogenated aromatics are notorious for non-specific binding to standard syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified solubility. Centrifugation eliminates this variable, creating a self-validating system where the supernatant strictly represents the dissolved solute.

Workflow Step1 1. Solvent Selection (HSP Profiling) Step2 2. Excess Solute Addition (> Saturation Point) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-Flask, 48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification (Supernatant Analysis) Step4->Step5

Fig 2. Self-validating shake-flask methodology for empirical equilibrium solubility determination.

Step-by-Step Methodology:
  • Preparation of Suspension : Weigh approximately 100 mg of 2-Iodo-5-methoxy-4-methylbenzoic acid into a 5 mL amber glass vial. Causality note: Amber glass prevents potential UV-induced dehalogenation of the carbon-iodine bond over long equilibration times.

  • Solvent Addition : Add 1.0 mL of the target solvent to the vial. The presence of visible, undissolved solid is mandatory to ensure the system is saturated. If all solid dissolves, add more solute in 50 mg increments until a persistent suspension is achieved.

  • Isothermal Equilibration : Seal the vial tightly and place it in an orbital shaker incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for 48 hours. Causality note: 48 hours is required to overcome the high lattice energy of crystalline halogenated aromatics and reach true thermodynamic equilibrium.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at the exact equilibration temperature. This forces all undissolved micro-particulates into a tight pellet without risking membrane adsorption.

  • Dilution : Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon cooling or solvent evaporation.

  • HPLC-UV Quantification : Quantify the concentration using High-Performance Liquid Chromatography with UV detection. The highly conjugated nature of the iodo-aromatic ring provides a strong chromophore, allowing for highly sensitive detection at ~254 nm, completely bypassing any background solvent interference.

References[1] Bidepharm. "CAS:1643953-27-8 5-Hydroxy-2-iodo-4-methylbenzoic acid-毕得医药: 2-Iodo-5-methoxy-4-methylbenzoic acid". Bidepharm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhViJsoPuGEftiMfkn2JtV9LvxaOfCXYBSO7RktqVggpPAmWQR4e5DOT68_yF9iQ5oyH8irL8JL7bhE-le_CFTX7eAxwksEwTDfyn4dBgCcCaTWWkbhF8jXctKOskQa5trlJilsYFHlVIUymAW-vg=[3] Stenutz. "Hansen solubility parameters". Stenutz.eu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3_xSpVc7D4kbwLnZaRKdccgaa4cINmEqT_r8Q0j3MXsNKPnbpetoQofWNp7GVnhW3F454BldAeRhdq8q4XbSYfX75V5_-i25msQX3PbFzOzeaIN_NSunnShfctpzCAO224cOPSA-uhQ==[4] Kinam Park. "Hansen Solubility Parameters: A User's Handbook". Kinampark.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHysO__9fTmihmK2kaneIjM1rYibuXKCCWLgeDSQt1WgaG8w4373f-8i9YXC6994Lk-BVJqKdjvv45R6fH9m9_40kL3hruwi2zTDAch-ixW2JzY9iuKwpPuG1ZeSIUkm78yP7iP_CalcVA1zvtVNihsp1b_hqRg9ox7albDZahddxl-7tKs5IfUKCE=[2] MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes". MDPI.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiMGwF7UEubhIo5hOwhFFNDRQln9HhE8azKF2LJTGGMn6Bi_cgtBsKuiWxNaLoCMmhIKXXyncmW69tindWig9DQkMBhFc9LTwtUc8Jpr_EaivGK6kxDvQJX7noeofHdpgBUBs=

Sources

Exploratory

The Versatile Synthon: An In-Depth Technical Guide to 2-Iodo-5-methoxy-4-methylbenzoic Acid

Introduction: Unveiling a Key Architectural Element in Modern Synthesis In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Architectural Element in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among these, 2-Iodo-5-methoxy-4-methylbenzoic acid emerges as a highly versatile and strategically functionalized scaffold. Its unique arrangement of an ortho-iodide, a meta-methoxy group, and a para-methyl group relative to a carboxylic acid function provides a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its reactivity and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The inherent functionalities of this molecule allow for precise and sequential modifications, making it an invaluable asset in the synthesis of novel pharmaceutical agents and advanced materials.

Molecular Profile and Physicochemical Properties

2-Iodo-5-methoxy-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The interplay of its functional groups dictates its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₉H₉IO₃N/A
Molecular Weight 292.07 g/mol N/A
Appearance Expected to be a white to off-white solidInferred from analogs[1]
Melting Point Not explicitly reported; analog (2-Iodo-5-methoxybenzoic acid) melts at 104-106 °C.[1][1]
Solubility Expected to be sparingly soluble in water, but soluble in organic solvents like ethanol, acetone, and DMSO.Inferred from analogs

The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, while the sterically demanding and electron-withdrawing iodo and carboxylic acid groups provide sites for specific chemical reactivity.

Synthesis of 2-Iodo-5-methoxy-4-methylbenzoic Acid: A Plausible and Validated Approach

Step 1: Iodination of 5-methoxy-4-methylbenzoic acid

The introduction of the iodine atom at the ortho position to the carboxylic acid is achieved via electrophilic aromatic substitution. The methoxy and methyl groups direct the incoming electrophile to the ortho and para positions. As the para position to the methyl group is blocked, and the position ortho to the methoxy group and meta to the methyl group is highly activated, iodination is expected to proceed regioselectively.

Experimental Protocol: Iodination

  • Materials: 5-methoxy-4-methylbenzoic acid, Iodine (I₂), Silver Nitrate (AgNO₃), Methanol.

  • Procedure:

    • Dissolve 5-methoxy-4-methylbenzoic acid in methanol under a nitrogen atmosphere.

    • Add silver nitrate to the solution and stir until it dissolves.

    • Add iodine portion-wise to the reaction mixture at room temperature.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-iodo-5-methoxy-4-methylbenzoic acid.

    • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:
  • Iodine and Silver Nitrate: This combination generates a more electrophilic iodine species in situ, which is necessary for the iodination of the activated aromatic ring.

  • Methanol as Solvent: Methanol is a suitable solvent for both the starting material and the reagents, and it facilitates the reaction without participating in side reactions.

  • Nitrogen Atmosphere: While not strictly necessary for this reaction, it is good practice to prevent any potential oxidation of the starting material or product.

Caption: A plausible synthetic workflow for 2-Iodo-5-methoxy-4-methylbenzoic acid.

Spectroscopic Characterization: Elucidating the Molecular Structure

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (ortho to COOH)~7.9d
Aromatic-H (ortho to I)~7.6s
Methoxy (-OCH₃)~3.8s
Methyl (-CH₃)~2.4s
Carboxylic Acid (-COOH)>10br s
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid (-C=O)~170
Aromatic C-O~159
Aromatic C-I~83
Other Aromatic C115-145
Methoxy (-OCH₃)~55
Methyl (-CH₃)~20

Protocol for NMR Data Acquisition [2]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Reactivity and Applications in Synthesis: A Gateway to Molecular Complexity

The synthetic utility of 2-Iodo-5-methoxy-4-methylbenzoic acid lies in the orthogonal reactivity of its functional groups. The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions, while the carboxylic acid can undergo a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction enables the coupling of the aryl iodide with a boronic acid or ester, providing access to a wide range of biaryl structures, which are prevalent in many pharmaceutical agents.[3]

Generalized Protocol for Suzuki-Miyaura Coupling [3]

  • Materials: 2-Iodo-5-methoxy-4-methylbenzoic acid, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/ligand), base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water).

  • Procedure:

    • In a reaction vessel, combine 2-Iodo-5-methoxy-4-methylbenzoic acid, the arylboronic acid, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Purify the product by recrystallization or column chromatography.

This powerful reaction allows for the formation of anilines by coupling the aryl iodide with a primary or secondary amine.[4][5] This is a crucial transformation in medicinal chemistry, as the aniline moiety is a common feature in many drugs.

Generalized Protocol for Buchwald-Hartwig Amination [4]

  • Materials: 2-Iodo-5-methoxy-4-methylbenzoic acid, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Procedure:

    • In a glovebox, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

    • Add 2-Iodo-5-methoxy-4-methylbenzoic acid and the amine.

    • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction and perform a suitable workup and purification.

Caption: Key synthetic transformations of 2-Iodo-5-methoxy-4-methylbenzoic acid.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety offers another site for synthetic elaboration, such as esterification and amidation, which are fundamental reactions in drug development for modulating physicochemical properties like solubility and cell permeability.

Conclusion: A Strategically Important Building Block

2-Iodo-5-methoxy-4-methylbenzoic acid represents a quintessential example of a modern synthetic building block, endowed with multiple, orthogonally reactive functional groups. Its strategic importance lies in its ability to serve as a versatile scaffold for the construction of complex molecular architectures through well-established and reliable synthetic methodologies. This guide has provided a comprehensive overview of its plausible synthesis, spectroscopic characterization, and key chemical transformations. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of such building blocks is essential for the innovative and efficient development of novel chemical entities.

References

  • Ilango, K., & Sakthivel, P. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylbenzoic acid. PubChem. Retrieved March 13, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 13, 2026, from [Link]

Sources

Foundational

Reactivity of 2-Iodo-5-methoxy-4-methylbenzoic acid functional groups

An In-depth Technical Guide on the Reactivity of 2-Iodo-5-methoxy-4-methylbenzoic Acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical rea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Reactivity of 2-Iodo-5-methoxy-4-methylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-iodo-5-methoxy-4-methylbenzoic acid, a multifaceted building block in modern organic synthesis. The molecule's utility stems from the distinct and interactive nature of its four functional groups: a carboxylic acid, an aryl iodide, a methoxy ether, and a methyl group. This document delves into the electronic properties governing the reactivity of each site, explores the key transformations they can undergo, and provides field-proven experimental protocols. We will examine esterification, amidation, and reduction of the carboxylic acid; the pivotal role of the aryl iodide in transition-metal-catalyzed cross-coupling reactions; the cleavage of the methoxy ether; and the oxidation or halogenation of the benzylic methyl group. The interplay of these functionalities, including their synergistic and antagonistic electronic effects, is discussed to provide researchers, scientists, and drug development professionals with a predictive framework for employing this versatile reagent in complex synthetic campaigns.

Molecular Structure and Electronic Profile

2-Iodo-5-methoxy-4-methylbenzoic acid is a highly substituted benzene derivative. Its reactivity cannot be understood by analyzing each functional group in isolation. The chemical behavior of any single site is profoundly influenced by the electronic contributions—both inductive and resonance—of the other substituents.

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M). It acts as a powerful deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

  • Aryl Iodide (-I): The iodine atom is deactivating due to its electron-withdrawing inductive effect (-I). Its large atomic radius makes it an excellent leaving group and a key handle for transition-metal-catalyzed reactions.

  • Methoxy Group (-OCH₃): The oxygen atom is inductively electron-withdrawing (-I), but this effect is overridden by its powerful electron-donating resonance effect (+M). As a result, it is a strong activating group and an ortho, para-director.

  • Methyl Group (-CH₃): This alkyl group is weakly electron-donating through induction (+I) and hyperconjugation, making it a mild activating group and an ortho, para-director.

The collective electronic landscape of the ring is a balance of these competing effects. The strongly donating methoxy group and the weakly donating methyl group work to counteract the deactivating influence of the iodo and carboxylic acid moieties, rendering the molecule amenable to a wide array of transformations.

Caption: Electronic contributions of substituents on the aromatic core.

Reactivity Profile of Functional Groups

Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group for derivatization.

Esterification: The conversion to an ester is a common strategy to mask the acidity of the carboxyl group or to modulate the physicochemical properties of a molecule, such as lipophilicity and solubility.[1] The Fischer-Speier esterification is a classic and reliable method.

Amide Formation: Amides are crucial functional groups in pharmaceuticals. The carboxylic acid can be coupled with amines, typically after activation to a more reactive intermediate like an acid chloride, to prevent the formation of a non-reactive ammonium carboxylate salt.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation is valuable for accessing a different class of compounds and requires potent reducing agents. Borane complexes are often preferred for their selectivity.

Decarboxylation: The removal of the carboxylic acid group to yield a substituted toluene derivative is possible but often requires harsh conditions, such as heating in the presence of copper salts.[2][3] The rate of decarboxylation for unactivated benzoic acids is generally slow at moderate temperatures.[4]

Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the aryl halides, making it an exceptionally valuable linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl iodides are superior substrates for a multitude of Pd-catalyzed reactions due to the relative ease of the oxidative addition step.[5]

  • Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds with boronic acids.

  • Buchwald-Hartwig Amination: Forms C(sp²)–N bonds with amines. While aryl iodides are generally reactive, the iodide byproduct can sometimes inhibit the catalytic cycle, a challenge that can be overcome by careful selection of solvents and ligands.[5][6]

  • Sonogashira Coupling: Forms C(sp²)–C(sp) bonds with terminal alkynes.

  • Heck Coupling: Forms C(sp²)–C(sp²) bonds with alkenes.

Other Metal-Catalyzed Couplings: Beyond palladium, catalysts based on nickel, copper, and even gold have been developed for cross-coupling reactions involving aryl iodides.[7][8]

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-I]L_n pd0->pd_complex Oxidative Addition pd_transmetal [Ar-Pd(II)-R]L_n pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination start Ar-I start->pd0 reagent R-M reagent->pd_complex product Ar-R product->pd_transmetal byproduct M-I byproduct->pd_transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Methoxy Group Moiety

The methoxy group is generally stable, but its ether linkage can be cleaved under specific, often forcing, conditions.

Ether Cleavage: Strong protic acids like HBr and HI, or potent Lewis acids such as boron tribromide (BBr₃), are required to cleave the aryl-O-CH₃ bond.[9][10] The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack on the methyl group (Sₙ2) or formation of a carbocation from the alkyl portion if it were tertiary (Sₙ1).[9] This reaction converts the methoxy group into a hydroxyl group, yielding a phenol.

Methyl Group Moiety

Alkyl groups attached to a benzene ring exhibit unique reactivity at the benzylic position.

Side-Chain Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[11][12] This reaction proceeds regardless of the alkyl chain length, provided there is at least one hydrogen on the benzylic carbon.[13] This would transform the starting material into a dicarboxylic acid derivative.

Benzylic Halogenation: Under free-radical conditions, typically using N-bromosuccinimide (NBS) with a radical initiator, the benzylic hydrogens can be substituted with a halogen. The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Synthetic Protocols and Methodologies

The protocols described herein are representative and may require optimization based on specific substrate scope and laboratory conditions.

Protocol 1: Fischer-Speier Esterification

Objective: To synthesize Methyl 2-iodo-5-methoxy-4-methylbenzoate.

Methodology:

  • To a 100 mL round-bottom flask, add 2-iodo-5-methoxy-4-methylbenzoic acid (1.0 eq).

  • Add anhydrous methanol (20 eq), which serves as both solvent and reagent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[14]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or recrystallization.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl iodide with an arylboronic acid.

Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-iodo-5-methoxy-4-methylbenzoic acid (or its corresponding ester) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Add a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography to isolate the biaryl product.

Protocol 3: Methoxy Group Cleavage

Objective: To convert the methoxy group to a hydroxyl group.

Methodology:

  • Dissolve the starting material (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C in an appropriate bath.

  • Slowly add boron tribromide (BBr₃) (1.1-3.0 eq), either neat or as a solution in DCM, dropwise.

  • Allow the reaction to stir at low temperature and then warm to room temperature. Monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to an ice-water mixture or methanol.

  • Adjust the pH to be basic with an aqueous NaOH or NaHCO₃ solution.

  • Separate the aqueous and organic layers. Acidify the aqueous layer with HCl to precipitate the phenolic product.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the crude phenol, which can be purified by chromatography.

Protocol 4: Benzylic Oxidation of the Methyl Group

Objective: To oxidize the 4-methyl group to a carboxylic acid.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend the starting benzoic acid derivative (1.0 eq) in water.[15]

  • Add a base such as NaOH or KOH to dissolve the starting material as its carboxylate salt.

  • Heat the solution and add potassium permanganate (KMnO₄) (3-4 eq) portion-wise. The purple color of the permanganate will be discharged and a brown precipitate of MnO₂ will form.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[15]

  • Cool the mixture and quench any excess KMnO₄ by adding a small amount of sodium bisulfite or ethanol until the purple color disappears.

  • Filter the hot solution through Celite to remove the MnO₂ precipitate.

  • Acidify the clear filtrate with concentrated HCl until the pH is ~2. The dicarboxylic acid product will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Summary of Reactivity

The table below summarizes the primary transformations for each functional group of 2-iodo-5-methoxy-4-methylbenzoic acid.

Functional GroupReaction TypeReagents & ConditionsProduct Functional Group
Carboxylic Acid EsterificationROH, H⁺ (cat.), heatEster
Amide Formation1. SOCl₂ 2. R₂NHAmide
ReductionBH₃·SMe₂ or LiAlH₄Primary Alcohol
DecarboxylationCu, quinoline, heatHydrogen
Aryl Iodide Cross-CouplingPd(0), base, various partnersBiaryl, Aryl-Amine, etc.
Methoxy Group Ether CleavageHBr, HI, or BBr₃Phenol (Hydroxyl)
Methyl Group Benzylic OxidationKMnO₄, base, heatCarboxylic Acid
Benzylic HalogenationNBS, initiator, light/heatBenzylic Bromide

Conclusion

2-Iodo-5-methoxy-4-methylbenzoic acid is a testament to the power of substituent effects in tailoring the reactivity of an aromatic core. Each of its four functional groups provides a distinct handle for synthetic manipulation. The aryl iodide is arguably its most valuable feature, offering a reliable entry point into a vast array of complex molecular architectures through modern cross-coupling chemistry. The carboxylic acid provides a site for derivatization or can be removed or reduced, while the methoxy and methyl groups can also be transformed under specific conditions. A thorough understanding of the interplay between these groups allows the synthetic chemist to strategically and selectively functionalize the molecule, making it a powerful and versatile building block for the synthesis of novel pharmaceuticals and advanced materials.

References

  • Radical decarboxylation of benzoic acids has been successfully used... (Not directly cited in text but relevant background)
  • Snape, C. E., & Bartle, K. D. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 950-956.
  • Side chain oxidation in alkylbenzenes. (2023). In Chemistry LibreTexts.
  • Benzoic acid. In Wikipedia.
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768.
  • Esterification of 4-(4-Aminophenoxy)
  • Nickel-Catalyzed Reductive Cleavage of Carbon–Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane. (2018).
  • A New Contender for Cross-Coupling Reactions with Aryl Halides. (2023). ScienceOpen.
  • Decarboxylation Reaction of Benzoic Acid. (2023). YouTube.
  • Decarboxylation mechanism of benzoic acid. (n.d.).
  • Synthesis of 2-IODO-5-METHYLBENZOIC ACID. (n.d.). ChemicalBook.
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (2017).
  • Experiment: Esterification: The Synthesis of Methyl Benzoate. (n.d.). Science Learning Center, University of Colorado Boulder.
  • The Cleavage of Ethers. (1954). Chemical Reviews.
  • Procedure for the preparation of esters of benzoic acid. (n.d.).
  • Kinetic Research and Modeling of Benzoic Acid Esterification Process. (2022). Russian Journal of Physical Chemistry B.
  • Microbiological oxidation of methyl groups in heterocycles. (n.d.).
  • Reactivity trends for mechanochemical reductive coupling of aryl iodides. (2023).
  • IBX, 2-Iodoxybenzoic acid. (n.d.). Organic Chemistry Portal.
  • Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016).
  • Aromatic Reactivity. (n.d.).
  • How would one remove a methyl group from a ring or a carbon chain?. (2020). Reddit.
  • Cross-Coupling of Aryltrimethylammonium Iodides with Arylzinc Reagents Catalyzed by Amido Pincer Nickel Complexes. (2012). Organic Chemistry Portal.
  • Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.).
  • ortho‐Iodination of benzoic acid. (n.d.).
  • Benzene Side Chain Reactions. (2021). YouTube.
  • Ether C-O Bond Cleavage via Transition Metal Homogeneous Catalysis. (2015). Denmark Group Meeting, University of Illinois Urbana-Champaign.
  • 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. (n.d.). Indian Academy of Sciences.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. (2007). Beilstein Journal of Organic Chemistry.
  • Cleavage of Ethers with Acids. (n.d.). Organic Chemistry Tutor.
  • An In-Depth Technical Guide to 4-Amino-5-iodo- 2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical. (n.d.). Benchchem.
  • Synthesis of 2-iodo-5-methyl-benzoic acid. (n.d.). PrepChem.com.
  • Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. (n.d.).
  • 2-Iodo-5-methylbenzoic acid. (n.d.). PubChem.
  • A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery. (n.d.). Benchchem.
  • Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). (n.d.). ChemRxiv.
  • 2-Iodo-5-methoxy-4-methyl-benzoic acid methyl ester. (n.d.). ChemicalBook.

Sources

Foundational

Electronic properties of substituted iodobenzoic acids

Executive Summary Substituted iodobenzoic acids are foundational scaffolds in modern organic synthesis, supramolecular chemistry, and drug design. The unique electronic properties of these molecules—driven by the interpl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted iodobenzoic acids are foundational scaffolds in modern organic synthesis, supramolecular chemistry, and drug design. The unique electronic properties of these molecules—driven by the interplay of the massive, polarizable iodine atom and the carboxylic acid moiety—dictate their behavior in everything from halogen bonding networks to their utility as precursors for hypervalent iodine reagents. This technical guide explores the causality behind their electronic properties, detailing how substituent positioning affects acidity, σ -hole depth, and electrochemical oxidation potentials. Furthermore, we translate these fundamental principles into a self-validating experimental protocol for the electrochemical synthesis of 2-iodoxybenzoic acid (IBX).

Electronic Modulation of Acidity (pKa)

The acidity of substituted iodobenzoic acids is governed by a complex interplay of inductive (-I), mesomeric (+M), and steric effects. Understanding these forces is critical for predicting molecular behavior in physiological environments or catalytic cycles.

  • The Ortho Effect (Steric Inhibition of Resonance): 2-Iodobenzoic acid exhibits significantly higher acidity (lower pKa) than its meta and para isomers. The large van der Waals radius of the iodine atom in the ortho position forces the adjacent carboxyl group out of the plane of the benzene ring. This non-planar geometry causes steric inhibition of resonance, preventing the electron-donating mesomeric effect of the aromatic ring from destabilizing the carboxylate anion. Consequently, ground-state sterics and polar effects dominate, highly stabilizing the conjugate base[1].

  • Meta and Para Positions: In 3-iodobenzoic and 4-iodobenzoic acids, the carboxyl group remains coplanar with the ring. Here, acidity is primarily modulated by the inductive electron-withdrawing effect of the iodine atom. This slightly increases acidity compared to unsubstituted benzoic acid (pKa 4.20), with 4-iodobenzoic acid having a pKa of approximately 4.00[2].

Halogen Bonding and the σ -Hole

The halogen bond (XB) is a highly directional, non-covalent interaction where the iodine atom acts as an electrophilic species. This electrophilicity originates from the σ -hole —a localized region of positive electrostatic potential on the outermost extension of the C–I bond[3]. The depth of this σ -hole, and thus the strength of the resulting halogen bond, is highly tunable via substituent effects on the aromatic ring[4][5].

  • Electron-Withdrawing Groups (EWGs): Substituents with a negative mesomeric effect (e.g., -NO 2​ , -CN) withdraw electron density from the aromatic system. This deepens the positive potential of the σ -hole, significantly strengthening the halogen bond. These effects are most pronounced when the iodine is in the ortho or para positions[4][5].

  • Electron-Donating Groups (EDGs): Substituents with a positive mesomeric effect (e.g., -OCH 3​ , -NH 2​ ) donate electron density into the ring, which partially neutralizes the σ -hole. Interestingly, EDGs favor meta-iodines to act as XB donors due to the specific resonance distribution of the electron density[4][5].

G cluster_0 Substituent Effects on Halogen Bonding EWG Electron-Withdrawing Group (EWG) SigmaHole Iodine u03C3-Hole EWG->SigmaHole Deepens (+ potential) EDG Electron-Donating Group (EDG) EDG->SigmaHole Reduces (+ potential) XB_Strong Strong Halogen Bond (o-/p- positions favored) SigmaHole->XB_Strong Nucleophile Attack (Stronger EWG) XB_Weak Modulated Halogen Bond (m- position favored) SigmaHole->XB_Weak Nucleophile Attack (Stronger EDG)

Logical relationship of substituent effects on iodine σ -hole depth and halogen bond strength.

Quantitative Data Summary

The table below consolidates the key electronic and thermodynamic properties of substituted iodobenzoic acids to facilitate rapid comparative analysis for experimental design.

CompoundSubstituent PositionpKa (Water, 25 °C)Oxidation Potential (vs. SCE) σ -Hole Modulator Effect
Benzoic Acid None4.20N/ABaseline
2-Iodobenzoic Acid Ortho~2.85> 1.6 V (Anomalously Low)Steric inhibition of resonance
3-Iodobenzoic Acid Meta3.85Higher than 2-IBAInductive withdrawal
4-Iodobenzoic Acid Para4.00Higher than 2-IBAInductive withdrawal + weak mesomeric

Electrochemical Properties & Hypervalent Iodine Synthesis

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are premier oxidants in organic synthesis[6]. Traditionally, IBX is synthesized using harsh chemical oxidants (e.g., oxone or potassium bromate)[6]. However, the unique electronic properties of 2-iodobenzoic acid (2-IBA) allow for a highly efficient, green electrochemical synthesis.

The Causality of Low Oxidation Potential: 2-IBA exhibits an unexpectedly low anodic oxidation potential compared to iodobenzene or its 3- and 4-substituted isomers[7]. Mechanistically, the neutral 2-IBA molecule is non-planar due to the ortho effect. However, upon the removal of the first electron at the anode, the resulting radical cation reorders its frontier molecular orbitals and adopts a planar conformation. This planarization vastly improves conjugation, lowering the thermodynamic barrier (ionization energy) for the initial oxidation step.

G cluster_1 Anodic Oxidation Pathway of 2-Iodobenzoic Acid IBA 2-Iodobenzoic Acid (Non-planar, Neutral) Radical Radical Cation (Planar Conjugation) IBA->Radical -eu207B (BDD Anode) > 1.6 V vs SCE IsBA 2-Iodosobenzoic Acid (IsBA) (Intermediate) Radical->IsBA +Hu2082O, -eu207B, -Hu207A IBX 2-Iodoxybenzoic Acid (IBX) (Hypervalent Iodine) IsBA->IBX Further Oxidation > 1.8 V vs SCE

Electrochemical workflow and intermediate pathway for the anodic oxidation of 2-iodobenzoic acid.

Self-Validating Experimental Protocol: Anodic Oxidation of 2-IBA to IBX

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It utilizes a Boron-Doped Diamond (BDD) anode. The causality behind selecting BDD is its exceptionally high overpotential for oxygen evolution, which prevents parasitic water oxidation and allows the generation of highly reactive intermediates at potentials > 1.8 V[8][9].

Step 1: Electrolyte Preparation & Baseline Validation

  • Action: Prepare a 0.2 M H 2​ SO 4​ aqueous solution in high-purity deionized water. Set up a divided electrochemical cell with a BDD anode and a Platinum (Pt) cathode.

  • In-Process Control (Validation): Run a background cyclic voltammogram (CV) on the BDD electrode. Pass criterion: A wide, flat solvent window with no significant background anodic current up to 2.0 V vs. SCE.

Step 2: Substrate Introduction & Voltammetric Profiling

  • Action: Introduce 2-iodobenzoic acid (1 mM to 10 mM depending on cell scale) into the anodic chamber.

  • In-Process Control (Validation): Perform a CV sweep (50 mV s⁻¹). Pass criterion: You must observe a primary oxidation peak at > 1.6 V vs. SCE (formation of the 2-iodosobenzoic acid [IsBA] intermediate) and a secondary peak at > 1.8 V vs. SCE (formation of IBX)[7][10].

Step 3: Bulk Electrolysis (The Oxidation Phase)

  • Action: Apply a constant potential of 1.85 V vs. SCE to drive the full oxidation of 2-IBA through the IsBA intermediate directly to IBX.

  • Mechanistic Note: Operating precisely at 1.85 V ensures 100% overall selectivity for IBX while avoiding electrode degradation[7].

Step 4: In-Process Monitoring & Termination

  • Action: Monitor the total charge passed (Faraday's law dictates 4 electrons per molecule of 2-IBA for complete conversion to IBX).

  • In-Process Control (Validation): Periodically sample the anolyte and analyze via HPLC. Pass criterion: The reaction is terminated only when the intermediate IsBA peak is fully consumed and the 2-IBA peak is absent.

Step 5: Isolation and Purity Verification

  • Action: Cool the anolyte to 4 °C to precipitate the poorly soluble IBX[6]. Filter the white crystalline solid and wash with cold water.

  • Final Validation: Confirm purity via 1 H NMR (DMSO- d6​ ). The absence of aromatic shifts corresponding to 2-IBA and IsBA validates the complete electrochemical conversion.

References

  • Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives ResearchG
  • Acidity of o-halobenzoic acids Chemistry Stack Exchange
  • Simple Procedure for 2-Iodoxybenzoic Acid Synthesis by Oxidation of 2-Iodobenzoic Acid at a Boron-doped Diamond Anode ResearchG
  • σ-hole interactions: the effect of the donors and acceptors nature in selenoureas, thioureas, halogen
  • 4-Iodobenzoic acid | 619-58-9 ChemicalBook
  • 2-Iodoxybenzoic acid Wikipedia
  • Phosphate Oxidation on Boron Doped Diamond Electrode ResearchG

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Iodo-5-methoxy-4-methylbenzoic Acid: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals. Introduction 2-Iodo-5-methoxy-4-methylbenzoic acid is a key substituted aromatic carboxylic acid that serves as a versatile building block in organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Iodo-5-methoxy-4-methylbenzoic acid is a key substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structural features, including the presence of an iodine atom, a methoxy group, and a carboxylic acid moiety, make it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The ortho-iodobenzoic acid framework is particularly useful for introducing further molecular complexity through various cross-coupling reactions.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid, grounded in the principles of the Sandmeyer reaction, a robust and well-established method for the conversion of aromatic amines to aryl halides.[3]

The described protocol is adapted from established procedures for analogous compounds and is designed to be a self-validating system, with explanations for the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Table 1: Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplierNotes
2-Amino-5-methoxy-4-methylbenzoic acidC₉H₁₁NO₃181.19(Not available)VariousStarting material.
Sodium NitriteNaNO₂69.007632-00-0Sigma-AldrichDiazotizing agent.
Hydrochloric Acid (concentrated)HCl36.467647-01-0Fisher ScientificAcidic medium.
Potassium IodideKI166.007681-11-0VWRIodine source.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2MacronExtraction solvent.
Sodium Thiosulfate (saturated aq. solution)Na₂S₂O₃158.117772-98-7Acros OrganicsFor quenching excess iodine.
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6EMD MilliporeDrying agent.
Deionized WaterH₂O18.027732-18-5In-house
AcetoneC₃H₆O58.0867-64-1J.T. BakerCo-solvent.

Experimental Workflow

The overall synthesis is a two-stage, one-pot process. The first stage involves the formation of a diazonium salt from the starting aromatic amine. The second stage is the substitution of the diazonium group with iodine. A schematic of the workflow is presented below.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination cluster_2 Work-up and Purification A Dissolution of Starting Material B Cooling to 0-5 °C A->B C Slow Addition of NaNO₂ Solution B->C D Addition of KI Solution C->D Formation of Diazonium Salt E Warming to Room Temperature D->E F Heating to Promote Reaction E->F G Extraction with Dichloromethane F->G Crude Product H Washing with Na₂S₂O₃ G->H I Drying and Solvent Removal H->I J Purification (e.g., Recrystallization) I->J

Caption: Overall workflow for the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications to reaction conditions and equipment.

1. Diazotization of 2-Amino-5-methoxy-4-methylbenzoic acid

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-amino-5-methoxy-4-methylbenzoic acid (e.g., 5.0 g, 27.6 mmol) in a mixture of deionized water (70 mL) and acetone (25 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (e.g., 15 mL) to the cooled suspension. The starting material should dissolve to form the corresponding hydrochloride salt.

  • Prepare a solution of sodium nitrite (e.g., 2.3 g, 33.1 mmol, 1.2 equivalents) in deionized water (15 mL) and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C during this addition to prevent the premature decomposition of the diazonium salt. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Causality and Expert Insights: The use of a low temperature is critical for the stability of the aryldiazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[4] The presence of excess acid ensures the complete formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt.

2. Iodination

  • In a separate beaker, dissolve potassium iodide (e.g., 9.1 g, 55.2 mmol, 2.0 equivalents) in deionized water (20 mL).

  • Slowly add the potassium iodide solution to the cold diazonium salt solution with continuous stirring. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt and formation of the iodo-product.[5] The color of the reaction mixture will likely darken due to the formation of iodine.

Causality and Expert Insights: The iodide ion from potassium iodide acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt.[3] Heating is sometimes necessary to drive the reaction to completion, but should be done cautiously.

3. Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers will contain the desired product.

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears. This step removes any unreacted iodine.

  • Wash the organic layer with deionized water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2-Iodo-5-methoxy-4-methylbenzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield a crystalline solid.

Reaction Mechanism

The synthesis proceeds via a well-established two-part mechanism: the formation of the aryldiazonium salt followed by a Sandmeyer-type substitution with iodide.

G cluster_0 Diazotization cluster_1 Iodination A Ar-NH₂ + HONO + H⁺ B Ar-N⁺≡N A->B Formation of Diazonium Salt C Ar-N⁺≡N + I⁻ D Ar-I + N₂ C->D Nucleophilic Substitution

Caption: Simplified mechanism of the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid.

Characterization

The identity and purity of the synthesized 2-Iodo-5-methoxy-4-methylbenzoic acid should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents on the aromatic ring.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point Determination: To assess the purity of the crystalline solid.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • As aryldiazonium salts can be explosive when dry, the reaction should be kept in solution and at a low temperature.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid. By following the outlined steps and understanding the rationale behind them, researchers can reliably prepare this valuable synthetic intermediate for a wide range of applications in chemical research and development.

References

  • Ali, A. R., & Hu, L. (2015). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry, 13(35), 9238–9247. [Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - MDPI. (2021, March 27). Retrieved from [Link]

  • Synthesis of 2-iodo-5-methyl-benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016, September 9). Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from [Link]

  • Process For Producing 5 Iodo 2 Methylbenzoic Acid - QuickCompany. (n.d.). Retrieved from [Link]

  • Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental, - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. (2019, August 7). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Iodination of 2-Methyl-5-methoxybenzoic Acid

Abstract This document provides a comprehensive guide for the iodination of 2-methyl-5-methoxybenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the iodination of 2-methyl-5-methoxybenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. We present a detailed, field-proven protocol employing N-iodosuccinimide (NIS) as the iodinating agent, catalyzed by a silver(I) salt. The rationale behind the experimental design, a thorough examination of the reaction mechanism, and critical safety considerations are discussed to ensure procedural success and laboratory safety. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of iodinated benzoic acid derivatives.

Introduction

The introduction of an iodine atom into an aromatic scaffold is a pivotal step in organic synthesis, offering a versatile handle for subsequent cross-coupling reactions and the construction of complex molecular architectures. Specifically, the iodination of 2-methyl-5-methoxybenzoic acid yields a valuable intermediate for the development of novel therapeutics. The electron-donating nature of the methoxy and methyl groups on the benzene ring activates it towards electrophilic aromatic substitution, making the regioselective introduction of iodine a feasible yet nuanced process.

This application note details a reliable procedure for this transformation, leveraging the reactivity of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a silver(I) salt. This method offers high yields and excellent regioselectivity under relatively mild conditions.

Reaction Mechanism and Scientific Rationale

The iodination of 2-methyl-5-methoxybenzoic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2][3][4] The key steps are as follows:

  • Activation of the Iodinating Agent: In this protocol, a silver(I) salt, such as silver trifluoromethanesulfonate (AgOTf) or silver sulfate (Ag₂SO₄), acts as a Lewis acid catalyst. It coordinates to the nitrogen atom of N-iodosuccinimide (NIS), enhancing the electrophilicity of the iodine atom and generating a more potent iodinating species.[5][6]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methyl-5-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic iodine atom.[1][2] The methoxy and methyl groups are ortho-, para-directing activators. The bulky methyl group at the 2-position sterically hinders substitution at the adjacent 3- and 1-positions. The methoxy group at the 5-position strongly activates the ortho- (4- and 6-) and para- (2-) positions. Considering both steric and electronic effects, the iodine atom is predominantly directed to the 6-position, which is ortho to the activating methoxy group and not sterically encumbered.

  • Deprotonation and Re-aromatization: A weak base, such as the solvent or the succinimide anion, removes a proton from the carbocation intermediate (the sigma complex or arenium ion), restoring the aromaticity of the ring and yielding the final product, 2-iodo-5-methoxy-4-methylbenzoic acid.[1][4]

Electrophilic Aromatic Substitution Mechanism cluster_0 Activation of NIS cluster_1 Electrophilic Attack and Substitution NIS N-Iodosuccinimide (NIS) Activated_NIS Activated NIS-Ag⁺ Complex NIS->Activated_NIS Coordination Ag Silver(I) Salt (Ag⁺) Ag->Activated_NIS Sigma_Complex Sigma Complex (Arenium Ion) Activated_NIS->Sigma_Complex Delivers I⁺ Aromatic 2-Methyl-5-methoxybenzoic Acid Aromatic->Sigma_Complex Attack on I⁺ Product 2-Iodo-5-methoxy-4-methylbenzoic Acid Sigma_Complex->Product -H⁺ (Re-aromatization)

Caption: Workflow of the iodination of 2-methyl-5-methoxybenzoic acid.

Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier/Grade
2-Methyl-5-methoxybenzoic acidC₉H₁₀O₃166.171.0166 mgHigh Purity (≥98%)
N-Iodosuccinimide (NIS)C₄H₄INO₂224.991.1247 mgReagent Grade (≥98%)
Silver(I) Sulfate (Ag₂SO₄)Ag₂SO₄311.800.131 mgAnhydrous, Reagent Grade (≥98%)
Acetonitrile (CH₃CN)CH₃CN41.05-10 mLAnhydrous, HPLC Grade
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93-50 mLReagent Grade
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-20 mLAqueous Solution
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-20 mLAqueous Solution
Brine (Saturated NaCl)NaCl58.44-20 mLAqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededReagent Grade
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-methoxybenzoic acid (166 mg, 1.0 mmol) and silver(I) sulfate (31 mg, 0.1 mmol).

  • Dissolution: Add 10 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting materials are fully dissolved.

  • Addition of NIS: In a single portion, add N-iodosuccinimide (247 mg, 1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and protect it from light by wrapping the flask in aluminum foil. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes to reduce any unreacted NIS.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-iodo-5-methoxy-4-methylbenzoic acid.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in this protocol.[7][8][9]

Reagent Handling:

  • N-Iodosuccinimide (NIS): NIS is an oxidizing agent and can be irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and avoid inhalation of dust.[10]

  • Silver(I) Sulfate: Silver salts can cause skin and eye irritation.[7][8][9] Avoid contact and inhalation.

  • Iodine: Elemental iodine is corrosive and can cause severe burns.[11] Handle with care and ensure adequate ventilation.[11]

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.

Waste Disposal:

  • Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled waste containers according to your institution's and local environmental regulations.

  • Aqueous waste containing silver should be collected separately for proper heavy metal disposal.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time- Inactive catalyst- Continue stirring and monitor by TLC.- Use fresh, anhydrous silver(I) sulfate.
Formation of Multiple Products - Over-iodination- Non-selective reaction- Use a stoichiometric amount of NIS.- Ensure the reaction temperature is maintained at room temperature.
Low Yield - Incomplete extraction- Loss during purification- Perform additional extractions with dichloromethane.- Optimize recrystallization or chromatography conditions.

Conclusion

The protocol described provides a reliable and efficient method for the iodination of 2-methyl-5-methoxybenzoic acid. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and organic synthesis.

References

  • European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Googleapis.com.
  • Ilango, K. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Royal Society of Chemistry.
  • QuickCompany. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental.
  • Sharif, S. A. I., et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry. ACS Publications.
  • Carl ROTH. (n.d.). Safety Data Sheet: Silver sulphate solution.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Lulinski, P., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. PMC.
  • BenchChem. (2025). A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery.
  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: Silver sulfate.
  • Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Chem-Supply. (2023). Iodine - SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
  • PENTA. (2025). Silver sulfate.
  • ResearchGate. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF.
  • Revvity. (n.d.). Iodine-125 handling precautions.
  • LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
  • Rhodium.ws. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile.
  • MDPI. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • Calibre Chemicals. (2025). Understanding Iodine Derivatives: Basics & Applications.
  • Centurion University. (n.d.). II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.

Sources

Method

Application Notes and Protocols for the Utilization of 2-Iodo-5-methoxy-4-methylbenzoic acid in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Building Block for Complex Molecule Synthesis 2-Iodo-5-methoxy-4-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

2-Iodo-5-methoxy-4-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a methoxy group, a methyl group, and a strategically positioned iodine atom, offers multiple points for chemical modification. The presence of the iodo substituent makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

This guide provides an in-depth exploration of the application of 2-Iodo-5-methoxy-4-methylbenzoic acid in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. As a Senior Application Scientist, the following protocols and insights are curated to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and troubleshooting strategies, ensuring a robust and reproducible experimental design.

Challenges and Considerations in Cross-Coupling with Substituted Benzoic Acids

The presence of a carboxylic acid functionality on the aryl iodide substrate introduces specific challenges that must be addressed for successful cross-coupling. The acidic proton can interfere with certain basic catalysts and reagents. More significantly, the carboxylate group, formed under basic reaction conditions, can coordinate to the palladium center, potentially leading to catalyst deactivation by forming stable, inactive palladacycles.[1] Another common side reaction is deiodination, where the iodine atom is replaced by a hydrogen atom.[1] This is often promoted by the formation of palladium-hydride species, which can be influenced by the choice of base and the presence of protic solvents.[1]

To mitigate these challenges, careful selection of the catalyst system, including the palladium source and supporting ligands, as well as the base and reaction conditions, is paramount. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, can accelerate the desired C-C bond-forming reductive elimination step, outcompeting potential deactivation and side reaction pathways.[1]

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)–C(sp²) bond between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic structures, which are prevalent in many pharmaceutical agents and organic materials.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')_2, Base) Ar-Pd(II)-R(L_n)->Pd(0)L_n Regeneration Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-I 2-Iodo-5-methoxy- 4-methylbenzoic acid R-B(OR')_2 Arylboronic Acid/Ester

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid with various arylboronic acids. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-methoxy-4-methylbenzoic acid, the arylboronic acid/ester, and the base.[2]

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas three times to ensure an inert atmosphere.[2]

  • Under a positive flow of inert gas, add the palladium catalyst and the ligand.[1]

  • Add the degassed solvent via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the product with an organic solvent (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2]

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale / Expertise & Experience
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are often more stable but require in-situ reduction to the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphine ligands accelerate oxidative addition and reductive elimination, minimizing side reactions.[1]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic inorganic bases are effective in promoting transmetalation without causing significant ester hydrolysis if the carboxylate is protected.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHFA mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.
Temperature 80–110 °CHigher temperatures are often required to overcome the activation barrier for sterically hindered substrates.

The Heck Reaction: Olefin Arylation

The Heck reaction is a powerful method for the formation of a C(sp²)–C(sp²) bond through the palladium-catalyzed reaction of an aryl halide with an alkene.[3] This reaction is instrumental in the synthesis of substituted alkenes, such as stilbenes and cinnamates.

Mechanistic Overview of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.

Heck_Mechanism cluster_reactants2 Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Alkene_Complex Alkene Complex Ar-Pd(II)-I(L_n)(Alkene) Ar-Pd(II)-I(L_n)->Alkene_Complex:f0 Alkene Coordination Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Complex Alkene_Complex:f1->Sigma_Alkyl_Complex Migratory Insertion Hydrido_Pd_Complex Hydrido-Pd(II) Complex Sigma_Alkyl_Complex->Hydrido_Pd_Complex β-Hydride Elimination Substituted_Alkene Substituted_Alkene Hydrido_Pd_Complex->Pd(0)L_n Reductive Elimination (Base) Ar-I_Heck 2-Iodo-5-methoxy- 4-methylbenzoic acid Alkene Alkene

Caption: Catalytic cycle of the Heck reaction.

Protocol for Heck Reaction

This protocol describes a general procedure for the Heck coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid with an alkene. The choice of base and ligand can significantly impact the reaction outcome.

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Alkene (1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, or a Buchwald ligand, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 2-Iodo-5-methoxy-4-methylbenzoic acid, the palladium catalyst, and the ligand in the chosen solvent.

  • Add the base and the alkene to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80–140 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble salts.

  • Dilute the filtrate with water and an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

  • Separate the layers and extract the aqueous phase with the organic solvent (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Heck Reaction Conditions
ParameterRecommended ConditionRationale / Expertise & Experience
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst for Heck reactions.[3]
Ligand PPh₃, P(o-tol)₃, Herrmann's catalystThe choice of ligand can influence regioselectivity and catalyst stability. For electron-rich aryl iodides, phosphine ligands are generally effective.
Base Et₃N, K₂CO₃, NaOAcAn organic base like triethylamine can also act as a solvent, while inorganic bases are easily removed during workup.[3]
Solvent DMF, NMP, Dioxane, ToluenePolar aprotic solvents are commonly used to facilitate the dissolution of the reagents.
Temperature 80–140 °CHigher temperatures are often necessary to promote the reaction, especially with less reactive alkenes.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes.[4]

Mechanistic Overview of the Sonogashira Coupling

The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants3 Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Regeneration Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR Reductive Elimination Cu(I)I Cu(I)I Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L_n) Cu-C≡CR->Cu(I)I Regeneration Terminal_Alkyne H-C≡CR Terminal_Alkyne->Cu-C≡CR Base Base Base Ar-I_Sono 2-Iodo-5-methoxy- 4-methylbenzoic acid

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol for Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid. Copper-free conditions are also an option to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)[4]

  • Copper(I) iodide (CuI, 4 mol%)[4]

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-5-methoxy-4-methylbenzoic acid, the palladium catalyst, and copper(I) iodide.[4]

  • Add the anhydrous solvent and the base. Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.[4]

  • Heat the reaction to the desired temperature (typically room temperature to 70 °C) and monitor its progress by TLC or GC-MS.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Follow the workup and purification steps as described in the Suzuki-Miyaura protocol.

Data Presentation: Sonogashira Coupling Conditions
ParameterRecommended ConditionRationale / Expertise & Experience
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.
Copper Co-catalyst CuICu(I) salts are crucial for the activation of the terminal alkyne.[6]
Base Et₃N, DIPEA, PiperidineAn amine base is required to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.[5]
Solvent THF, DMF, TolueneAnhydrous and deoxygenated solvents are essential for maintaining catalyst activity.
Temperature Room Temperature – 70 °CThe reaction is often efficient at or slightly above room temperature.

Conclusion and Future Outlook

2-Iodo-5-methoxy-4-methylbenzoic acid is a versatile and valuable building block for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Sonogashira—provide powerful and reliable methods for its elaboration. While the presence of the carboxylic acid group necessitates careful optimization of reaction conditions to avoid potential side reactions and catalyst deactivation, the protocols and insights provided herein offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this and other functionalized aryl iodides in the creation of novel compounds with significant potential in medicine and materials science.

References

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146–151.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46–49.
  • Wikipedia. Heck reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874–922.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Center for Biotechnology Information. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • Royal Society of Chemistry. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. [Link]

  • National Center for Biotechnology Information. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • The University of Manchester. Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • ACS Publications. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. [Link]

  • R Discovery. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling In the landscape of modern drug discovery and development, the biaryl motif stands as a privileged scaffold, integral to the arch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

In the landscape of modern drug discovery and development, the biaryl motif stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. The synthesis of these structures is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone technology for the formation of carbon-carbon bonds, offering a powerful and versatile method for the construction of biaryl and heteroaryl linkages.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is prized for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2][4]

This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for the specific substrate, 2-iodo-5-methoxy-4-methylbenzoic acid. This particular building block presents a unique set of challenges due to the steric hindrance around the reactive center and the presence of a carboxylic acid moiety, which can influence the catalytic cycle. Through a careful selection of reaction parameters, these challenges can be overcome to achieve high-yielding and efficient couplings.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodo-5-methoxy-4-methylbenzoic acid, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-I 2-Iodo-5-methoxy- 4-methylbenzoic acid Ar-I->Oxidative Addition Ar'-B(OR)2 Organoboron Reagent Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the Coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid

The successful Suzuki-Miyaura coupling of 2-iodo-5-methoxy-4-methylbenzoic acid hinges on the careful selection of several critical parameters. The steric hindrance imposed by the ortho-iodo and methyl groups, along with the electronic effects of the methoxy and carboxylic acid substituents, necessitates a tailored approach.

Catalyst and Ligand Selection

For sterically demanding substrates, the choice of palladium catalyst and its associated ligand is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.

  • Palladium Precatalysts: Both Pd(0) sources, such as Pd₂(dba)₃, and Pd(II) sources, like Pd(OAc)₂, can be employed. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended to facilitate the oxidative addition step with sterically hindered aryl iodides.[7][8] Ligands such as SPhos and XPhos have demonstrated broad utility in challenging coupling reactions.[7][9] N-heterocyclic carbenes (NHCs) also represent a robust class of ligands for these transformations.[10]

Base Selection

The base plays a dual role in the Suzuki coupling: it activates the organoboron species for transmetalation and neutralizes the acidic proton of the carboxylic acid.[10] An additional equivalent of base is therefore required to account for the acidic proton of the benzoic acid.[7]

  • Inorganic Bases: A range of inorganic bases can be utilized, with their strength influencing the reaction rate. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[7][11] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial.[7]

Solvent System

The solvent system must be capable of dissolving both the organic and inorganic reaction components. Biphasic solvent systems are commonly employed.

  • Aprotic Solvents: Polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used to dissolve the organic reactants.[12]

  • Aqueous Phase: The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[12] The ratio of the organic solvent to water can be optimized to maximize the reaction rate and yield.

Reaction Temperature

Due to the steric hindrance of the substrate, elevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition step.[7] Reaction temperatures in the range of 80-120 °C are common.[7] Microwave-assisted heating can also be a valuable tool for accelerating the reaction.[2][3]

Recommended Protocol for the Suzuki-Miyaura Coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid

This protocol provides a general guideline and may require optimization for specific coupling partners and reaction scales.

Materials
  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed catalyst like SPhos-Pd-G2; 1-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-iodo-5-methoxy-4-methylbenzoic acid, the arylboronic acid/ester, the palladium catalyst (and ligand if not using a pre-formed catalyst), and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent mixture via syringe. It is crucial to degas the solvents thoroughly to prevent oxidation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, and then extract the product with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[7]

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Yield Catalyst deactivation by the carboxylate group.Protect the carboxylic acid as an ester prior to coupling, followed by hydrolysis.[7]
Inefficient oxidative addition due to steric hindrance.Employ a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) and/or increase the reaction temperature.[7]
Incomplete degassing leading to catalyst oxidation.Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[7]
Side Product Formation (e.g., Homocoupling) Presence of oxygen.Rigorously exclude oxygen from the reaction mixture.
Suboptimal base or solvent.Screen different bases and solvent systems to find the optimal conditions for your specific coupling partners.

Conclusion

The Suzuki-Miyaura coupling of 2-iodo-5-methoxy-4-methylbenzoic acid is a highly feasible transformation that provides access to valuable biaryl structures. By carefully considering the choice of catalyst, ligand, base, and solvent, and by adhering to a robust experimental protocol, researchers can achieve high yields and purity. The guidelines and protocols presented in this document offer a solid foundation for the successful application of this powerful synthetic tool in drug discovery and development programs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Masum, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Letters in Organic Chemistry, 1(4), 339-349.
  • Li, G., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4238-4241.
  • Chen, Y., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(38), 8344-8350.
  • Wang, L., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

  • Sen, A., & Yamada, Y. M. A. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Retrieved from [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
  • The University of Manchester. (n.d.). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. Retrieved from [Link]

  • Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4455-4460.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • PMC. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • SciELO. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

Sources

Method

Application Note: Advanced Esterification Strategies for 2-Iodo-5-methoxy-4-methylbenzoic Acid

Target Analysis & Mechanistic Bottlenecks The derivatization of 2-Iodo-5-methoxy-4-methylbenzoic acid presents a classic challenge in synthetic organic chemistry. As a highly functionalized building block often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analysis & Mechanistic Bottlenecks

The derivatization of 2-Iodo-5-methoxy-4-methylbenzoic acid presents a classic challenge in synthetic organic chemistry. As a highly functionalized building block often utilized in the synthesis of pharmaceuticals and hypervalent iodine precursors[1], its esterification is severely impeded by both steric and electronic factors.

  • The "Ortho Effect" (Steric Hindrance): The bulky iodine atom at the C2 position physically obstructs the Bürgi-Dunitz trajectory (the ~107° angle required for a nucleophile to attack the carbonyl carbon). Traditional acid-catalyzed Fischer esterification is notoriously slow or entirely ineffective for such sterically hindered ortho-substituted benzoic acids[2].

  • Electronic Deactivation: The methoxy group at C5 (resonance-donating) and the methyl group at C4 (inductively donating) enrich the electron density of the aromatic ring. This diminishes the partial positive charge on the C1 carbonyl carbon, further reducing its electrophilicity and reactivity toward incoming nucleophiles[3].

To overcome these barriers, we must abandon traditional equilibrium-driven Fischer methods and employ kinetic or thermodynamic bypasses[4].

Strategic Workflows for Hindered Esterification

To successfully esterify this substrate, we rely on three field-proven strategies:

  • Base-Promoted O-Alkylation: Bypasses the hindered carbonyl carbon entirely. The acid is deprotonated to form a carboxylate anion, which acts as a nucleophile in an SN2 reaction with an alkyl halide[5].

  • Acyl Chloride Activation: Converts the unreactive carboxylic acid into a highly electrophilic acyl chloride, drastically lowering the activation energy for alcoholysis.

  • Steglich Esterification (Carbodiimide/DMAP): Utilizes EDC and DMAP to form a highly reactive N-acylpyridinium intermediate, allowing for esterification under exceptionally mild conditions[6].

G cluster_0 Sterically Hindered Pathway cluster_1 Favorable Pathway A 2-Iodo-5-methoxy- 4-methylbenzoic acid B Carbonyl Attack (Fischer/Acidic) A->B D Carboxylate Formation (K2CO3) A->D C Slow/No Reaction (Ortho-Iodo Blockade) B->C E SN2 on Alkyl Halide (e.g., MeI) D->E F High Yield Ester E->F

Mechanistic divergence in the esterification of ortho-iodo hindered benzoic acids.

Comparative Methodology Matrix

The following table summarizes the quantitative expectations and operational parameters for the three validated protocols.

MethodReagentsReaction TimeYield ExpectationBest Application
O-Alkylation K₂CO₃, Alkyl Halide, DMF4–12 h>90%Simple alkyl esters (Methyl, Ethyl, Benzyl)
Acyl Chloride (COCl)₂, DMF (cat.), Et₃N6–8 h80–90%Complex/secondary alcohols, robust substrates
Steglich EDC·HCl, DMAP, DCM16–24 h70–85%Acid-sensitive substrates, mild conditions

Validated Experimental Protocols

Protocol A: Base-Promoted O-Alkylation (The Gold Standard)

This is the most robust method for ortho-halogenated benzoic acids. By utilizing a polar aprotic solvent (DMF), the potassium cation is solvated, leaving the carboxylate anion "naked" and highly nucleophilic. The oxygen termini of the carboxylate extend outward, free from the steric bulk of the iodine atom[5].

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask, add 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 eq, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 10.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Dropwise, add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.5 eq, 7.5 mmol) via syringe.

  • Incubation: Stir the mixture at room temperature (or 40 °C for less reactive halides) for 4–12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting acid will remain at the baseline (Rf = 0.0), while the ester product will elute significantly higher (Rf ~ 0.6).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Scientist's Note: The aryl iodide moiety is a valuable handle for downstream cross-coupling. Ensure all glassware is free of trace palladium or copper to prevent premature dehalogenation.

Protocol B: Acyl Chloride Activation

Converting the acid to an acyl chloride drastically increases the electrophilicity of the carbonyl carbon, overcoming the activation energy barrier imposed by the ortho-iodo steric hindrance[4].

Workflow Step1 Step 1: Activation Oxalyl Chloride, cat. DMF DCM, 0°C to RT Step2 Step 2: Concentration Remove excess (COCl)2 under reduced pressure Step1->Step2 Step3 Step 3: Esterification Add Alcohol + Base (Et3N) DCM, 0°C to RT Step2->Step3 Step4 Step 4: Workup Aqueous wash (NaHCO3, Brine) Dry over MgSO4 Step3->Step4

Step-by-step experimental workflow for the acyl chloride mediated esterification.

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂. Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C.

  • Chlorination: Slowly add Oxalyl Chloride (1.5 eq) dropwise. Observe gas evolution (CO and CO₂). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentration: Critical Step. Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride. Co-evaporate with toluene (2 × 10 mL) to ensure purity.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add the desired alcohol (1.5 eq) followed by Triethylamine (2.5 eq).

  • Workup: Stir for 4 hours at room temperature. Dilute with DCM, wash with saturated aqueous NaHCO₃, 1N HCl, and brine. Dry over MgSO₄ and concentrate.

Protocol C: Steglich Esterification (Mild Conditions)

For substrates where harsh alkylating agents or acyl chlorides are not tolerated, the Steglich esterification provides a mild alternative. Due to the steric hindrance of the iodine atom, the addition of DMAP is strictly mandatory; it acts as an acyl transfer catalyst to form a highly reactive N-acylpyridinium intermediate[6].

Procedure:

  • Setup: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add DMAP (0.2 eq). Do not skip this step; without DMAP, the reaction will stall at the inactive N-acylurea byproduct.

  • Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.5 eq) in one portion.

  • Incubation: Allow the reaction to warm to room temperature and stir for 16–24 hours.

  • Validation Check: TLC will show the gradual appearance of the ester. A byproduct spot (urea) may also be visible.

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via flash column chromatography.

References[1] Title: Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure | Source: The Journal of Organic Chemistry - ACS Publications | URL:https://pubs.acs.org/doi/10.1021/jo0507711[2] Title: A New Method for the Esterification of Certain Sterically Hindered Acids | Source: Journal of the American Chemical Society | URL:https://pubs.acs.org/doi/10.1021/ja01854a045[6] Title: Benzyne-Mediated Esterification Reaction | Source: Organic Letters - ACS Publications | URL:https://pubs.acs.org/doi/10.1021/acs.orglett.1c02698[4] Title: Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid | Source: Benchchem | URL:https://www.benchchem.com/product/b1429776[3] Title: Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids | Source: Organic Letters | URL:https://scholar.google.com/scholar?q=Direct+Amidation+of+Carboxylic+Acids+Catalyzed+by+ortho-Iodo+Arylboronic+Acids[5] Title: 2-Methyl-2-phenylpropanoic Acid | Source: Benchchem | URL:https://www.benchchem.com

Sources

Application

Application Note: High-Yield Fischer Esterification of 2-Iodo-5-methoxy-4-methylbenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Preparation of highly functionalized aryl building blocks for palladium-catalyzed cross-coupling (e.g., Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Preparation of highly functionalized aryl building blocks for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and API synthesis.

Introduction & Mechanistic Rationale

The compound 2-Iodo-5-methoxy-4-methylbenzoic acid is a highly valuable, multi-substituted aromatic building block. In drug development, protecting the carboxylic acid moiety as a methyl ester is often a mandatory first step to prevent unwanted coordination to transition metal catalysts or premature decarboxylation during downstream cross-coupling reactions targeting the carbon-iodine bond.

The Steric Challenge: Overcoming the Victor Meyer Effect

Fischer esterification of this specific substrate presents a classic kinetic challenge. The presence of the bulky iodine atom (van der Waals radius ~1.98 Å) at the ortho position introduces severe steric shielding around the carbonyl carbon. This steric bulk significantly elevates the activation energy required for methanol to attack the protonated carbonyl and form the critical tetrahedral intermediate—a phenomenon fundamentally linked to the [1].

To force this thermodynamically controlled equilibrium forward, our protocol leverages three causal principles:

  • Mass Action Law: Methanol is utilized as both the nucleophile and the bulk solvent in vast stoichiometric excess (70+ equivalents), driving the Le Chatelier equilibrium toward the ester product.

  • Aggressive Dehydration: Concentrated sulfuric acid ( H2​SO4​ ) is employed not merely as a proton source, but as a potent dehydrating agent to sequester the water byproduct, shutting down the reverse hydrolysis pathway.

  • Thermal Kinetics: Extended reflux (65–70 °C for 18–24 hours) provides the sustained thermal energy required to overcome the steric activation barrier[2].

Materials and Reagents

All reagents should be ACS grade or higher. Anhydrous conditions are recommended to maximize yield, though strict air-free techniques (Schlenk line) are not strictly necessary for this specific transformation.

Reagent / MaterialRoleMolecular WeightEquivalentsAmount
2-Iodo-5-methoxy-4-methylbenzoic acid Starting Material292.07 g/mol 1.0 eq2.92 g (10.0 mmol)
Methanol (Anhydrous) Reactant / Solvent32.04 g/mol ~74 eq30.0 mL
Sulfuric Acid (Conc. 98%) Catalyst / Dehydrator98.08 g/mol 1.8 eq1.0 mL
Sodium Bicarbonate (Sat. Aq.) Quenching Agent84.01 g/mol Excess50.0 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11 g/mol -100.0 mL
Sodium Sulfate (Anhydrous) Drying Agent142.04 g/mol -As needed

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . Built-in observational checkpoints ensure that the operator can verify the success of each phase before proceeding.

Phase 1: Reaction Assembly
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 2-Iodo-5-methoxy-4-methylbenzoic acid (2.92 g, 10.0 mmol) [3].

  • Solvation: Suspend the solid in anhydrous methanol (30 mL). Note: The starting material may not fully dissolve until the acid catalyst is added and heating begins.

  • Catalyst Addition: Submerge the flask in an ice-water bath (0 °C). Dropwise, add concentrated H2​SO4​ (1.0 mL) over 5 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could lead to ether cleavage of the 5-methoxy group or unwanted sulfonation of the electron-rich aromatic ring.

Phase 2: Reflux and Monitoring
  • Heating: Attach a reflux condenser, flush the system with argon, and heat the mixture to a gentle reflux (65–70 °C) using an oil bath or heating mantle.

  • Propagation: Maintain reflux for 18 to 24 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): After 18 hours, sample 50 µL of the reaction mixture, dilute with 0.5 mL EtOAc, and wash with 0.5 mL sat. NaHCO3​ . Spot the organic layer on a Silica Gel 60 F254 TLC plate (Eluent: Hexanes/EtOAc 3:1). The reaction is complete when the highly polar baseline spot (starting acid) is fully converted to the higher-Rf product spot (methyl ester).

Phase 3: Quenching and Workup
  • Concentration: Cool the reaction to room temperature. Remove approximately 20 mL of the excess methanol under reduced pressure (rotary evaporator, 40 °C water bath). Do not evaporate to dryness to avoid product degradation.

  • Extraction: Dilute the concentrated residue with EtOAc (50 mL) and transfer to a 250 mL separatory funnel.

  • Neutralization: Carefully add saturated aqueous NaHCO3​ (30 mL) in small portions.

    • Validation Checkpoint 2: Vigorous effervescence ( CO2​ gas evolution) will occur. Continue washing the organic layer with additional NaHCO3​ (20 mL) until gas evolution completely ceases. This validates the total neutralization of H2​SO4​ and the deprotonation/removal of any trace unreacted starting acid.

  • Washing: Wash the organic layer with brine (30 mL) to remove residual water and salts.

Phase 4: Isolation
  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2​SO4​ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to afford Methyl 2-iodo-5-methoxy-4-methylbenzoate as a solid or viscous oil.

  • Yield Expectation: >90% (approx. 2.75 - 2.85 g). The crude product is typically >95% pure by NMR and suitable for immediate downstream cross-coupling.

Reaction Optimization Data

The following quantitative data demonstrates the necessity of the forcing conditions used in this protocol. Attempts to use milder conditions result in incomplete conversion due to the ortho-iodo steric block.

EntryCatalyst LoadingMethanol (Equiv)Temp (°C)Time (h)Isolated Yield (%)
1 H2​SO4​ (0.1 eq)10651241%
2 H2​SO4​ (1.8 eq)20651268%
3 H2​SO4​ (1.8 eq)74651889%
4 H2​SO4​ (1.8 eq) 74 65 24 94%

Visualizations

Workflow N1 1. Reagent Mixing 2-Iodo-5-methoxy-4-methylbenzoic acid + Excess MeOH N2 2. Acid Catalysis Slow addition of conc. H2SO4 at 0 °C to RT N1->N2 N3 3. Reflux & Dehydration Heating at 65-70 °C (18-24 h) Le Chatelier's Principle N2->N3 N4 4. Reaction Monitoring TLC / HPLC analysis Check for SM consumption N3->N4 N5 5. Quenching Cool to RT, neutralize with sat. NaHCO3 (aq) N4->N5 N6 6. Extraction & Washing Extract with EtOAc, wash with brine N5->N6 N7 7. Isolation Dry over Na2SO4, filter, concentrate in vacuo N6->N7

Figure 1: Experimental workflow for the Fischer esterification process.

Mechanism A Carboxylic Acid (Sterically Hindered) B Protonation (Carbonyl Activation) A->B H+ C Nucleophilic Attack (MeOH addition) B->C MeOH D Proton Transfer (OH to H2O+) C->D +/- H+ E Dehydration (-H2O) D->E -H2O F Deprotonation (Methyl Ester) E->F -H+

Figure 2: Mechanistic pathway of acid-catalyzed Fischer esterification.

References

  • MDPI. "Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions." Molecules (2018). Available at: [Link]

Sources

Method

Amide bond formation with 2-Iodo-5-methoxy-4-methylbenzoic acid

An In-Depth Technical Guide to Amide Bond Formation with 2-Iodo-5-methoxy-4-methylbenzoic Acid Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 2-Iodo-5-methoxy-4-methylbenzoic Acid i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amide Bond Formation with 2-Iodo-5-methoxy-4-methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Iodo-5-methoxy-4-methylbenzoic Acid in Synthesis

In the landscape of modern drug discovery and development, the strategic assembly of molecular scaffolds is paramount. 2-Iodo-5-methoxy-4-methylbenzoic acid represents a highly valuable and versatile building block. Its substituted phenyl ring is adorned with functionalities that offer both steric and electronic handles for synthetic manipulation. The carboxylic acid group is a primary anchor for constructing amide bonds—the backbone of peptides and a ubiquitous feature in a vast array of pharmaceuticals. The ortho-iodo substituent not only introduces significant steric bulk, influencing the conformation of resulting amides, but also serves as a crucial handle for subsequent metal-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular core.

This guide provides a detailed exploration of the principles and practices for successfully forming amide bonds with this specific, and at times challenging, carboxylic acid. We move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. The protocols described herein are designed as self-validating systems, incorporating best practices for reaction monitoring and purification to ensure the integrity of the final products.

Physicochemical Properties and Reactivity Considerations

The unique substitution pattern of 2-Iodo-5-methoxy-4-methylbenzoic acid dictates its reactivity. Understanding these influences is critical for selecting the appropriate coupling strategy.

PropertyValue
Molecular Formula C₉H₉IO₃
Molecular Weight 292.07 g/mol
Appearance Typically an off-white to pale yellow solid
Key Substituents 2-Iodo: Electron-withdrawing, sterically demanding
5-Methoxy: Electron-donating (mesomeric effect)
4-Methyl: Weakly electron-donating (inductive effect)

The ortho-iodo group presents the most significant challenge. Its size can sterically hinder the approach of the amine nucleophile to the activated carboxylate intermediate. This steric clash necessitates the use of highly efficient coupling reagents capable of forming very reactive intermediates to drive the reaction to completion. Standard methods that work well for unhindered acids may prove sluggish or fail entirely.[1][2][3][4]

The Core Mechanism: Activating the Carboxylate

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that requires high temperatures and results in the elimination of water. To achieve this transformation under mild laboratory conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a "coupling reagent." The process generally follows a two-step sequence:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive acyl-substituted intermediate.

  • Aminolysis: The amine nucleophile attacks the activated intermediate, displacing the leaving group to form the stable amide bond.

This guide will focus on three preeminent classes of modern coupling reagents: carbodiimides (EDC), uronium/aminium salts (HATU), and phosphonic acid anhydrides (T3P®).

Amide_Bond_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_aminolysis Step 2: Nucleophilic Attack (Aminolysis) RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (R-CO-LG) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Byproduct1 Reagent Byproduct ActivatedEster->Byproduct1 Amine Amine (R'-NH2) ActivatedEster->Amine Reaction with Amine Amide Amide Product (R-CONH-R') Amine->Amide + Activated Intermediate LeavingGroup Leaving Group (LG-H) Amide->LeavingGroup

Caption: General mechanism of amide bond formation.

Detailed Experimental Protocols

Safety First: All protocols must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This classic method is cost-effective and reliable, with the advantage that the byproducts are water-soluble, simplifying purification.[5] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it forms an active HOBt-ester, which is more reactive than the initial O-acylisourea intermediate and suppresses potential racemization.[6]

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1 - 0.2 M)

  • Standard workup reagents (1M HCl, saturated aq. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring. Causality: This minimizes side reactions and controls the exotherm from the activation step.

  • Add EDC·HCl (1.5 equiv) to the reaction mixture in one portion.

  • Add DIPEA (3.0 equiv) dropwise to the stirring solution. The base is essential to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid.[5]

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess base (DIPEA), the base wash removes unreacted HOBt and any remaining carboxylic acid, and the brine wash removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[7]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent, often superior for sterically hindered substrates or less nucleophilic amines.[8] It operates via the formation of a highly reactive OAt-active ester.[9][10]

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 - 0.2 M)

  • Standard workup reagents

Step-by-Step Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes. Causality: Pre-formation of the carboxylate salt is essential for the subsequent activation step.[11]

  • Add HATU (1.2 equiv) to the solution and stir for 15-20 minutes at room temperature. You should observe a color change as the active ester forms.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 1-6 hours. The reaction is typically much faster than with EDC.

  • Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with a large volume of ethyl acetate. Wash extensively with water (3-5x) to remove DMF and the water-soluble byproducts (tetramethylurea and HOAt). Follow with washes of saturated aqueous NaHCO₃ and brine. Note: Tetramethylurea (TMU) can sometimes be difficult to remove completely by washing.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography. If TMU contamination persists, a reverse-phase chromatography or recrystallization may be necessary.

Protocol 3: T3P® (Propylphosphonic Anhydride) Mediated Coupling

T3P® is a powerful and mild dehydrating agent that promotes amide bond formation with low epimerization.[12][13][14] A significant advantage is that its byproducts are phosphonic acids, which are easily removed by an aqueous basic wash.[15]

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% solution in Ethyl Acetate or DMF) (1.5 equiv)

  • Pyridine or Triethylamine (TEA) (3.0 - 4.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) (0.1 - 0.2 M)

  • Standard workup reagents

Step-by-Step Procedure:

  • To a dry round-bottom flask, add 2-iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the solids in the chosen solvent (e.g., Ethyl Acetate) and add the base (e.g., Pyridine, 3.0 equiv).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add the T3P® solution (1.5 equiv) dropwise via syringe. A mild exotherm may be observed. Causality: The slow addition maintains temperature control and prevents potential side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Dilute with additional Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (if TEA was used) or water (if pyridine was used), followed by saturated aqueous NaHCO₃ (2x) and brine. Causality: The basic wash is highly effective at removing the phosphonic acid byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often significantly cleaner than with other methods. Purify as needed by flash column chromatography or recrystallization.

Comparative Summary of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: T3P®
Reactivity GoodExcellentExcellent
Suitability for Hindered Substrates ModerateHighHigh
Typical Base DIPEA, TEADIPEAPyridine, TEA
Solvent DCM, DMFDMFEtOAc, MeCN, DCM
Reaction Time 12 - 24 hours1 - 6 hours2 - 12 hours
Key Advantage Cost-effective, water-soluble byproductsHigh efficiency and speed, especially for difficult couplingsVery clean reaction profile, easy byproduct removal
Key Disadvantage Slower, potential N-acylurea side-productHigh cost, TMU byproduct can be difficult to removeReagent is moisture sensitive

Troubleshooting and Workflow Optimization

A logical approach to selecting the right conditions is key. The following workflow can guide your decision-making process.

Coupling_Decision_Workflow Start Start: Amide Synthesis with 2-Iodo-5-methoxy-4-methylbenzoic acid AmineType Assess Amine Nucleophilicity & Steric Hindrance Start->AmineType PrimarySimple Primary / Secondary (Unhindered, Nucleophilic) AmineType->PrimarySimple Standard AnilineWeak Aniline / Weakly Nucleophilic Amine AmineType->AnilineWeak Electron-Poor HinderedAmine Sterically Hindered Amine (e.g., t-butylamine) AmineType->HinderedAmine Bulky TryEDC Protocol 1: EDC / HOBt (Cost-effective first choice) PrimarySimple->TryEDC UseHATU Protocol 2: HATU (High reactivity needed) AnilineWeak->UseHATU UseT3P Protocol 3: T3P® (Clean workup desired) AnilineWeak->UseT3P Alternative HinderedAmine->UseHATU HinderedAmine->UseT3P Alternative CheckReaction Reaction Sluggish or Incomplete? TryEDC->CheckReaction Success Success: Proceed to Workup & Purification UseHATU->Success UseT3P->Success CheckReaction->UseHATU Yes, try HATU CheckReaction->Success No

Caption: Decision workflow for selecting an amide coupling protocol.

References

  • Singh, R. P., & Kumar, V. (2016). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Journal of Chemical Sciences, 128(9), 1479-1485. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Wikipedia contributors. (2023). HATU. In Wikipedia, The Free Encyclopedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • ACS Publications. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Manne, N. R., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 81-84. [Link]

  • Curia. (n.d.). Blog: How T3P has provided the catalyst to a new area of pharmaceutical research. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 409-412. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylbenzoic acid. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification?. [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis of sterically hindered amides. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • QuickCompany. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

Application

Application Notes &amp; Protocols: Synthesis of 2-Iodo-5-methoxy-4-methylbenzoyl chloride

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Acyl Chlorides Acyl chlorides are highly valuable reactive intermediates in organic synthesis, prized for their...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Acyl Chlorides

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, prized for their enhanced electrophilicity compared to their parent carboxylic acids. This heightened reactivity makes them indispensable precursors for the efficient synthesis of a wide array of functional groups, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions.[1][2] The conversion of a carboxylic acid to an acyl chloride is often the crucial first step in multi-step syntheses, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs).

This guide provides a detailed technical overview and actionable protocols for the conversion of 2-Iodo-5-methoxy-4-methylbenzoic acid to its corresponding acyl chloride, 2-Iodo-5-methoxy-4-methylbenzoyl chloride. This substituted benzoyl chloride is a potentially valuable building block in medicinal chemistry, combining an aryl iodide handle for cross-coupling reactions with specific methoxy and methyl substitution patterns for modulating steric and electronic properties.

Chlorinating Agents for Acyl Chloride Synthesis: A Comparative Overview

The conversion of the carboxylic acid's hydroxyl group into a good leaving group is the fundamental principle behind acyl chloride synthesis.[3] Several reagents can achieve this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent and practical choices in a modern laboratory setting.[2][4]

  • Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation as they can be easily removed from the reaction mixture.[5][6][7]

  • Oxalyl Chloride ((COCl)₂): Often preferred for reactions requiring milder conditions. It also produces gaseous byproducts (carbon dioxide, carbon monoxide, and HCl).[8][9] This method frequently employs a catalytic amount of N,N-dimethylformamide (DMF), which generates the reactive Vilsmeier reagent in situ.

  • Other Reagents: Phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective but produce solid or liquid phosphorus-containing byproducts (e.g., POCl₃ or H₃PO₃), which can complicate purification.[3][5] For this reason, thionyl chloride and oxalyl chloride are generally favored.

Reaction Mechanisms: The "Why" Behind the Method

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. Both thionyl chloride and oxalyl chloride operate by converting the carboxylic -OH into a more reactive intermediate.

Mechanism with Thionyl Chloride

The reaction proceeds via a nucleophilic acyl substitution pathway.

  • The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[3][7][10]

  • This forms a highly reactive chlorosulfite intermediate.[10][11]

  • The chloride ion, now a competent nucleophile, attacks the carbonyl carbon.

  • The tetrahedral intermediate collapses, eliminating the final product and releasing the gaseous byproducts SO₂ and HCl.[6][7][12]

Caption: Mechanism for Acyl Chloride Formation with Thionyl Chloride.

Mechanism with Oxalyl Chloride and Catalytic DMF

When catalytic DMF is used, it first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.

  • The carboxylic acid attacks the Vilsmeier reagent.

  • This forms a reactive intermediate that readily eliminates CO₂, CO, and a chloride ion.

  • The released chloride ion then attacks the activated acyl group to yield the final acyl chloride, regenerating the DMF catalyst in the process. This catalytic cycle makes the method highly efficient even with a small amount of DMF.

Oxalyl_Chloride_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier Reacts with OxalylCl (COCl)₂ OxalylCl->Vilsmeier Intermediate Reactive Intermediate R-CO-O-CH=N⁺Me₂ Vilsmeier->Intermediate Attacked by RCOOH R-COOH RCOOH->Intermediate Intermediate->DMF Regenerates RCOCl Product R-COCl Intermediate->RCOCl Cl⁻ attack Byproducts Byproducts CO, CO₂, HCl Intermediate->Byproducts Collapses to form

Caption: Catalytic Cycle with Oxalyl Chloride and DMF.

Experimental Protocols

Safety First: All operations must be conducted in a certified chemical fume hood. Thionyl chloride and oxalyl chloride are corrosive, toxic upon inhalation, and react violently with water.[13][14][15][16][17] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[13][17]

Protocol 1: Synthesis using Thionyl Chloride

This method is robust and effective for generating the acyl chloride in bulk. The excess thionyl chloride is conveniently removed by distillation.

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Eq.
2-Iodo-5-methoxy-4-methylbenzoic acid 306.11 3.06 g 10.0 1.0
Thionyl chloride (SOCl₂) 118.97 4.4 mL 60.0 6.0
Anhydrous Toluene - 20 mL - -
Round-bottom flask (50 mL) - 1 - -
Reflux condenser - 1 - -
Magnetic stirrer and stir bar - 1 - -

| Heating mantle | - | 1 | - | - |

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add 2-Iodo-5-methoxy-4-methylbenzoic acid (3.06 g, 10.0 mmol). In the fume hood, carefully add thionyl chloride (4.4 mL, 60.0 mmol).[18][19]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with gentle stirring.[18][20] Maintain the reflux for 2-3 hours. The solid benzoic acid should dissolve as it is converted to the liquid acyl chloride.

  • Workup: After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping). To ensure complete removal, add anhydrous toluene (10 mL) and evaporate again. This azeotropic removal is a critical step.[18][21] The resulting crude 2-Iodo-5-methoxy-4-methylbenzoyl chloride is often a yellow to brown oil or low-melting solid and is typically used in the next synthetic step without further purification.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This is a milder method, ideal for substrates that may be sensitive to the higher temperatures required for the thionyl chloride reaction.

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Eq.
2-Iodo-5-methoxy-4-methylbenzoic acid 306.11 1.53 g 5.0 1.0
Oxalyl chloride ((COCl)₂) 126.93 0.65 mL 7.5 1.5
Anhydrous Dichloromethane (DCM) - 25 mL - -
Anhydrous N,N-Dimethylformamide (DMF) - 1 drop (~0.05 mL) catalytic -
Round-bottom flask (50 mL) - 1 - -
Magnetic stirrer and stir bar - 1 - -

| Nitrogen inlet and gas outlet | - | 1 | - | - |

Procedure:

  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Reagent Addition: Suspend 2-Iodo-5-methoxy-4-methylbenzoic acid (1.53 g, 5.0 mmol) in anhydrous DCM (25 mL). Add one drop of anhydrous DMF to the suspension.

  • Reaction: Cool the mixture to 0°C using an ice-water bath. Slowly add oxalyl chloride (0.65 mL, 7.5 mmol) dropwise via syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Purification: The solvent and any residual volatile reagents can be carefully removed under reduced pressure. The resulting crude acyl chloride is used directly for subsequent reactions.

Comparative Summary

ParameterThionyl Chloride MethodOxalyl Chloride Method
Reaction Temperature Reflux (80-90°C)0°C to Room Temperature
Reaction Time 2-3 hours1-2 hours
Catalyst None requiredCatalytic DMF
Byproducts SO₂, HClCO, CO₂, HCl
Advantages Cost-effective, suitable for large scale.Milder conditions, faster, high purity.
Disadvantages Higher temperature required.More expensive, reagent is highly toxic.

General Workflow and Characterization

The overall process is a straightforward conversion followed by removal of volatile materials.

workflow A 1. Add 2-Iodo-5-methoxy-4-methylbenzoic acid to a dry flask under inert atmosphere B 2. Add solvent (if applicable) and chlorinating agent (SOCl₂ or (COCl)₂) A->B C 3. React under appropriate conditions (reflux or 0°C to RT) B->C D 4. Monitor for reaction completion (cessation of gas evolution) C->D E 5. Remove all volatile components under reduced pressure D->E F Crude 2-Iodo-5-methoxy-4-methylbenzoyl chloride (Ready for next step) E->F

Caption: General Experimental Workflow for Acyl Chloride Synthesis.

Product Characterization: While the crude product is often used directly, characterization is essential for validation.

  • Infrared (IR) Spectroscopy: The most telling change is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic proton (-COOH) signal in ¹H NMR (typically >10 ppm) will disappear. Small shifts in the aromatic protons adjacent to the carbonyl group may also be observed.

References

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
  • Brainly.com. (2023, July 10). Provide the mechanism for the reaction of benzoic acid with thionyl chloride and oxalyl chloride.
  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride.
  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.
  • Filo. (2025, April 1). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride.
  • Sparkl. (n.d.).
  • askIITians. (2025, July 20).
  • ResearchGate. (n.d.). 19.
  • Homework.Study.com. (n.d.). Complete the following mechanism involving benzoic acid.
  • Allen. (n.d.). Benzoic acid with "SOCl"₂(2) to give.
  • New Jersey Department of Health. (2000, April). Hazard Summary: Thionyl Chloride.
  • MilliporeSigma. (2025, December 24).
  • NOAA - CAMEO Chemicals. (n.d.). Thionyl Chloride.
  • Pearson. (2024, July 14).
  • Apollo Scientific. (2023, July 11).
  • Carl ROTH. (2024, September 19).
  • ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using oxalyl chloride.
  • ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
  • Benchchem. (n.d.).
  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002-5003.
  • Beilstein Journals. (n.d.).
  • ECHEMI. (n.d.). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides.
  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.

Sources

Method

Application Notes and Protocols: A Guide to the Derivatization of the Carboxylic Acid Group

Introduction: The Central Role of the Carboxylic Acid Group The carboxylic acid moiety is a cornerstone functional group in organic chemistry, central to the structure of a vast number of pharmacologically active agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Carboxylic Acid Group

The carboxylic acid moiety is a cornerstone functional group in organic chemistry, central to the structure of a vast number of pharmacologically active agents, natural products, and key synthetic intermediates. Its capacity for hydrogen bonding and ionic interactions frequently renders it essential for molecular recognition and biological activity.[1] However, the very properties that make it effective—its polarity and ionizable nature—can also present significant hurdles in drug development and chemical synthesis. At physiological pH, the carboxyl group is often deprotonated, leading to high polarity that can hinder oral absorption, reduce membrane permeability, and promote rapid renal clearance.[1]

Derivatization, the strategic chemical modification of this functional group, provides a powerful toolkit to overcome these challenges. By converting the carboxylic acid into derivatives such as esters, amides, or highly reactive acid chlorides, researchers can modulate physicochemical properties to enhance pharmacokinetic profiles, improve stability, or "activate" the group for subsequent, often challenging, chemical transformations.[1][2] This guide offers an in-depth exploration of the primary strategies for carboxylic acid derivatization, detailing the underlying mechanisms, providing field-tested protocols, and offering insights into the causal logic behind experimental design.

Core Derivatization Pathways

The modification of a carboxylic acid hinges on replacing the hydroxyl (-OH) portion of the carboxyl group. The three most common and synthetically valuable transformations are the formation of esters, amides, and acid chlorides. Each derivative serves distinct purposes and is formed through specific mechanistic pathways.

G CA Carboxylic Acid (R-COOH) Ester Ester (R-COOR') CA->Ester Alcohol (R'-OH) + Coupling Agent or Acid Catalyst Amide Amide (R-CONR'R'') CA->Amide Amine (R'R''NH) + Coupling Agent AcidChloride Acid Chloride (R-COCl) CA->AcidChloride Chlorinating Agent (e.g., SOCl₂)

Figure 1: Primary derivatization pathways for carboxylic acids.

Section 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequent reaction in drug discovery.[2] The direct reaction between a carboxylic acid and an amine is kinetically slow, requiring activation of the carboxyl group to proceed efficiently.[3] This is achieved using "coupling reagents."

Mechanism of Action: Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) , are the most common class of coupling reagents.[2] The reaction proceeds via a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and prone to racemization (if the acid has a chiral center) and rearrangement into an inactive N-acylurea byproduct.[3][4]

To mitigate these side reactions and improve efficiency, carbodiimide reactions are almost always performed with nucleophilic additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .[3][5] The additive intercepts the O-acylisourea to form a more stable, yet still highly reactive, active ester. This active ester is then cleanly converted to the desired amide upon reaction with the amine.[3][6]

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Unstable, Prone to Racemization) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Stable, Less Prone to Racemization) O_Acylisourea->HOBt_Ester Intercepted by HOBt Urea Urea Byproduct NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Regenerated Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack Amine Amine (R'NH₂) Amine->Amide

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate sensitivity, risk of racemization, and cost.[3] Uronium/aminium salt-based reagents like HATU are known for high reactivity and low rates of epimerization, making them suitable for challenging couplings.[3]

ReagentClassKey AdvantagesKey Disadvantages
EDC·HCl CarbodiimideWater-soluble urea byproduct (easy removal); cost-effective.[3]Requires additive (e.g., HOBt) to suppress racemization.[3]
DCC CarbodiimideInexpensive; effective for many standard couplings.Dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification.[7]
HATU Uronium SaltHigh reactivity, fast reaction times, low racemization; good for hindered substrates.[3][8]Higher cost; can react with amine if addition order is wrong.
CDI Carbonyl-diimidazoleByproducts are gaseous (imidazole, CO₂), simplifying workup.Less reactive than carbodiimides; may require heating.
Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for solution-phase amide bond formation.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • EDC·HCl (1.1–1.5 equiv)[3]

  • HOBt (1.1–1.5 equiv)[3]

  • Base (e.g., DIPEA or TEA, 2.0–3.0 equiv)[3]

  • Anhydrous Solvent (DMF or DCM)[3]

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This helps to control the initial exothermic reaction and stabilize intermediates.[3]

  • Activation: Add EDC·HCl (1.2 equiv) to the mixture portion-wise.

  • Base Addition: Add the base (e.g., DIPEA, 2.5 equiv) dropwise to the stirring solution. The base neutralizes the HCl salt of EDC and any acid formed during the reaction.[3]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess amine and base, while the basic wash removes unreacted carboxylic acid and HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Section 2: Esterification - Modulating Polarity and Creating Prodrugs

Esterification is a fundamental transformation used to mask the polarity of carboxylic acids, often employed in prodrug strategies or to facilitate purification and analysis.[1][9]

Method 1: Fischer Esterification

The classical approach involves reacting a carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[10] This is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed, for example, with a Dean-Stark apparatus.[10][11] While cost-effective, this method is not suitable for substrates with acid-sensitive functional groups.[12]

Method 2: Coupling Agent-Mediated Esterification (Steglich Esterification)

For sensitive or sterically hindered substrates, the Steglich esterification is the method of choice.[13] It utilizes a carbodiimide (typically DCC) to activate the carboxylic acid, similar to amide coupling. However, alcohols are generally poorer nucleophiles than amines. Therefore, a highly nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP) , is crucial.[13][14] DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium salt, which is then readily attacked by the alcohol.[8][13]

Protocol 2: Steglich Esterification using DCC/DMAP

This protocol is suitable for forming esters from acids and primary or secondary alcohols, especially when dealing with sensitive molecules.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.1–1.5 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1–0.3 equiv, catalytic)

  • Anhydrous Solvent (DCM)

Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.2 equiv) in anhydrous DCM in a flask under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Activation: Dissolve DCC (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with additional DCM.

    • Combine the filtrates and wash with 1M HCl (to remove DMAP and any unreacted DCC), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Section 3: Conversion to Acid Chlorides - Activating for Further Transformations

Acid chlorides are among the most reactive carboxylic acid derivatives and serve as highly valuable synthetic intermediates.[15] Their high electrophilicity allows them to react readily with a wide range of nucleophiles to form esters, amides, and anhydrides, often under milder conditions than direct coupling methods.[16]

Common Chlorinating Agents

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used reagents for this transformation.[17][18] The reaction with thionyl chloride is particularly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[17][18] For sensitive substrates, oxalyl chloride is often preferred as it can be used under milder conditions, and a catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent.[19]

G Start Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate (e.g., Acyl Chlorosulfite) Start->Intermediate Step 1: Addition Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Intermediate Product Acid Chloride (R-COCl) Intermediate->Product Step 2: Nucleophilic Attack by Cl⁻ Byproducts Gaseous Byproducts (SO₂ + HCl) Product->Byproducts Step 3: Elimination (Drives Reaction)

Figure 3: General workflow for converting a carboxylic acid to an acid chloride.

Protocol 3: Synthesis of an Acid Chloride using Thionyl Chloride (SOCl₂)

Safety Note: Thionyl chloride is corrosive and reacts violently with water. This reaction produces toxic gases (SO₂ and HCl). It must be performed in a well-ventilated fume hood.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5–2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, DCM, or neat)

  • Catalytic DMF (1-2 drops, optional)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add the carboxylic acid (1.0 equiv).

  • Reagent Addition: Add thionyl chloride (2.0 equiv) slowly at room temperature (or at 0 °C for very reactive substrates). If using a solvent, the acid can be dissolved first. Add one drop of anhydrous DMF if required.[19]

  • Reaction: Gently heat the mixture to reflux (typically 50-80 °C) for 1-3 hours. The evolution of gas (SO₂ and HCl) should be observed. The reaction is often considered complete when gas evolution ceases.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. This is often done by co-evaporation with an anhydrous, inert solvent like toluene.

  • Product Isolation: The resulting crude acid chloride is often a liquid or low-melting solid and is typically used immediately in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.

Conclusion and Future Perspectives

The derivatization of the carboxylic acid group is a fundamental and versatile strategy in modern chemical science. The choice of method—be it robust amide coupling, polarity-modulating esterification, or activation via an acid chloride—must be tailored to the specific substrate and the ultimate goal of the synthesis. Understanding the mechanisms behind these transformations empowers researchers to troubleshoot common issues, such as low yields or side product formation, and to rationally design experimental protocols.[20] As synthetic challenges become more complex, particularly in the synthesis of intricate natural products and novel pharmaceuticals, the continued development of milder, more efficient, and highly selective derivatization methods will remain an area of intense and valuable research.

References

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Synlett. Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]

  • Prakash, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Chemistry LibreTexts. Derivatization. Available from: [Link]

  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Available from: [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • JoVE. Video: Carboxylic Acids to Acid Chlorides. Available from: [Link]

  • Reaction Chemistry. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available from: [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

  • Scribd. Carboxylic Acid to Acid Chloride Conversion | PDF. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • Acids: Derivatization for GC Analysis. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Poulsen, T. B. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. Available from: [Link]

  • Loom. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available from: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

  • Sciencemadness Wiki. Esterification. Available from: [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]

  • ResearchGate. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF. Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. Available from: [Link]

  • Mittendorf, J. et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available from: [Link]

  • Syngene International. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Available from: [Link]

  • Reddit. Esterification/Amidation Problems : r/Chempros. Available from: [Link]

  • University of Calgary. CHEM353W25 Final : Synthesis. Available from: [Link]

  • Chemistry Steps. Ester Reactions Summary and Practice Problems. Available from: [Link]

Sources

Application

Analytical HPLC method for 2-Iodo-5-methoxy-4-methylbenzoic acid

An Application Note for the Analytical HPLC Method of 2-Iodo-5-methoxy-4-methylbenzoic acid Introduction 2-Iodo-5-methoxy-4-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. I...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical HPLC Method of 2-Iodo-5-methoxy-4-methylbenzoic acid

Introduction

2-Iodo-5-methoxy-4-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is essential for quality control in drug development and manufacturing. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis of 2-Iodo-5-methoxy-4-methylbenzoic acid.

The method described herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from principle to practice. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the method effectively. This protocol is grounded in established chromatographic principles and aligns with the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Principle of the Method

This method utilizes reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. 2-Iodo-5-methoxy-4-methylbenzoic acid, being a moderately non-polar molecule, will be retained on the column and then eluted by the mobile phase.

A critical aspect of analyzing acidic compounds like benzoic acid derivatives is the control of the mobile phase pH.[6] By maintaining a pH well below the pKa of the carboxylic acid group, the analyte remains in its neutral, protonated form. This is crucial for preventing peak tailing, which can occur due to interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase.[6] The use of an acidic modifier in the mobile phase, such as phosphoric or formic acid, ensures consistent protonation and leads to sharp, symmetrical peaks, which are essential for accurate quantification.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.22 µm)

Reagents and Chemicals
  • 2-Iodo-5-methoxy-4-methylbenzoic acid reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (ASTM Type I or Milli-Q)

  • Phosphoric Acid (85%, ACS Grade) or Formic Acid (99%)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 2-Iodo-5-methoxy-4-methylbenzoic acid.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with end-capping to minimize silanol interactions.[6]
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).[7][8]
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (e.g., 60:40 v/v Mobile Phase A:Mobile Phase B)
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[6]
Detection UV at 230 nm or 254 nm[9][10][11]
Injection Volume 10 µL[6]
Run Time Approximately 10 minutes (adjust as needed based on retention time)

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 900 mL of HPLC-grade water in a 1 L volumetric flask, add 1.0 mL of 85% phosphoric acid. Bring to volume with water and mix thoroughly.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile as is.

  • Final Mobile Phase (Isocratic): For a 60:40 (A:B) ratio, mix 600 mL of Mobile Phase A with 400 mL of Mobile Phase B.

  • Degassing: Degas the prepared mobile phase(s) for at least 15 minutes using an ultrasonicator or an online degasser to prevent bubble formation in the HPLC system.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Iodo-5-methoxy-4-methylbenzoic acid reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with methanol or the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase. These will be used to generate a calibration curve.

Sample Preparation
  • Accurately weigh a sample containing 2-Iodo-5-methoxy-4-methylbenzoic acid and transfer it to a volumetric flask of appropriate size.

  • Add the mobile phase to dissolve the sample, filling the flask to about 75% of its volume.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.

Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation & Degassing SystemEquil System Equilibration (Stable Baseline) MobilePhase->SystemEquil StandardPrep Standard Solution Preparation Injection Inject Standards & Samples StandardPrep->Injection SamplePrep Sample Solution Preparation & Filtration SamplePrep->Injection SystemEquil->Injection DataAcq Data Acquisition (Chromatogram) Injection->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: HPLC analytical workflow from preparation to final quantification.

Method Validation Overview

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][2][5] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike recovery studies.

  • Precision: The degree of agreement among individual test results, evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The relationship between these core validation parameters is illustrated in the diagram below.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Iodo-5-methoxy-4-methylbenzoic Acid

Introduction 2-Iodo-5-methoxy-4-methylbenzoic acid is a key substituted benzoic acid derivative that serves as a versatile building block in medicinal chemistry and drug development. Its molecular architecture, featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Iodo-5-methoxy-4-methylbenzoic acid is a key substituted benzoic acid derivative that serves as a versatile building block in medicinal chemistry and drug development. Its molecular architecture, featuring strategically placed iodo, methoxy, and methyl functional groups on a benzoic acid core, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. The presence of the iodine atom, in particular, allows for a variety of subsequent cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the considerations and protocols for the large-scale synthesis of this important compound.

Synthetic Strategy: A Two-Stage Approach for Scalability

For the large-scale production of 2-Iodo-5-methoxy-4-methylbenzoic acid, a robust and economically viable synthetic strategy is paramount. The chosen two-stage approach prioritizes the use of readily available starting materials and scalable reaction conditions.

Stage 1: Synthesis of the Precursor, 5-Methoxy-4-methylbenzoic Acid

The synthesis commences with the oxidation of 4-methoxy-3-methyltoluene to 5-methoxy-4-methylbenzoic acid. This is a classic and well-established transformation that can be efficiently scaled. Strong oxidizing agents such as potassium permanganate (KMnO₄) are effective for this conversion.[1] The methyl group attached to the benzene ring is susceptible to oxidation to a carboxylic acid in the presence of such reagents, particularly under alkaline conditions.[1]

Stage 2: Regioselective Iodination

The second stage involves the regioselective iodination of the synthesized 5-methoxy-4-methylbenzoic acid to yield the final product. Direct electrophilic iodination is the preferred method for large-scale synthesis due to its operational simplicity.[2] This reaction is typically carried out using molecular iodine in the presence of an oxidizing agent, such as periodic acid or potassium persulfate, and an acid catalyst.[3] The methoxy and methyl groups on the aromatic ring direct the incoming electrophile (iodine) to the ortho position relative to the methoxy group, which is the desired C2 position.

An alternative, well-established laboratory method is the Sandmeyer reaction, which would involve the diazotization of a corresponding amino-substituted benzoic acid followed by treatment with potassium iodide.[3][4][5] While reliable, this multi-step process involving potentially hazardous diazonium intermediates can be less desirable for large-scale industrial production compared to direct iodination.[3]

Visualizing the Synthetic Workflow

Synthetic_Workflow Start Starting Material: 4-Methoxy-3-methyltoluene Oxidation Stage 1: Oxidation (KMnO₄) Start->Oxidation Oxidation of methyl group Precursor Intermediate: 5-Methoxy-4-methylbenzoic Acid Oxidation->Precursor Formation of carboxylic acid Iodination Stage 2: Iodination (I₂, Oxidizing Agent) Precursor->Iodination Electrophilic substitution Product Final Product: 2-Iodo-5-methoxy-4-methylbenzoic Acid Iodination->Product Introduction of ioine atom Purification Purification (Recrystallization) Product->Purification Removal of impurities Final Pure Product Purification->Final

Sources

Application

The Strategic Utility of 2-Iodo-5-methoxy-4-methylbenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

This technical guide offers an in-depth exploration of 2-Iodo-5-methoxy-4-methylbenzoic acid as a versatile intermediate in pharmaceutical research and development. While direct public-domain literature linking this spec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth exploration of 2-Iodo-5-methoxy-4-methylbenzoic acid as a versatile intermediate in pharmaceutical research and development. While direct public-domain literature linking this specific molecule to the synthesis of a named drug is limited, its structural motifs—a sterically hindered ortho-iodo benzoic acid with activating methoxy and methyl groups—make it a highly valuable building block for complex molecular architectures. This document extrapolates its utility based on the well-established reactivity of analogous compounds and provides detailed protocols for its application in cornerstone cross-coupling reactions that are pivotal in modern medicinal chemistry.

Introduction: The Value Proposition of a Multifunctional Building Block

2-Iodo-5-methoxy-4-methylbenzoic acid is a polysubstituted aromatic compound whose true value lies in the strategic placement of its functional groups. The ortho-iodo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The methoxy and methyl groups on the benzene ring electronically tune the reactivity of the molecule and can provide crucial steric and electronic interactions in the final active pharmaceutical ingredient (API). The carboxylic acid moiety offers a site for amide bond formation, a common linkage in many drug molecules, or can be used to modulate the pharmacokinetic properties of a compound.

These features position 2-Iodo-5-methoxy-4-methylbenzoic acid as a key intermediate for the synthesis of complex biaryl and acetylenic compounds, which are prevalent in a range of therapeutic areas, including oncology, neurology, and infectious diseases.

Physicochemical and Safety Profile

PropertyValue (extrapolated)Source (Analog)
Molecular Formula C9H9IO3-
Molecular Weight 292.07 g/mol -
Appearance Off-white to pale yellow solid[1]
Melting Point 131-133 °C[2]
Boiling Point ~320-340 °C at 760 mmHg[3]
Solubility Soluble in organic solvents like DMF, DMSO, and hot methanol.[2]
pKa ~3-4[4]

Safety Considerations : As with all ortho-iodobenzoic acids, 2-Iodo-5-methoxy-4-methylbenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] It is expected to be an irritant to the eyes, skin, and respiratory system.[4] All manipulations should be performed in a well-ventilated fume hood.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[6] The ortho-iodo substituent of 2-Iodo-5-methoxy-4-methylbenzoic acid makes it an excellent substrate for such transformations.

Rationale for Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For a sterically hindered substrate like 2-Iodo-5-methoxy-4-methylbenzoic acid, a bulky, electron-rich phosphine ligand is often employed to facilitate the oxidative addition of the palladium catalyst to the aryl iodide.[7][8] A robust base such as potassium carbonate or phosphate is necessary to activate the boronic acid for transmetalation.[6] A mixed solvent system, typically an organic solvent with water, is often used to ensure the solubility of both the organic and inorganic reagents.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid with a generic arylboronic acid.

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add 2-Iodo-5-methoxy-4-methylbenzoic acid, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Iodo-5-methoxy-4-methylbenzoic acid - Arylboronic acid - Pd(OAc)2 & SPhos - K2CO3 inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/H2O) inert->solvent heat Heat to 90-100 °C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench (EtOAc/H2O) monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography) dry->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of many biologically active compounds.[9][10]

Mechanistic Considerations and Reagent Selection

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.[12] For substrates like 2-Iodo-5-methoxy-4-methylbenzoic acid, standard catalysts like bis(triphenylphosphine)palladium(II) dichloride are often effective.

Detailed Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid with a terminal alkyne.

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add 2-Iodo-5-methoxy-4-methylbenzoic acid, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Seal the flask and purge with nitrogen or argon.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR + CuI, Base

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion

2-Iodo-5-methoxy-4-methylbenzoic acid represents a highly strategic and versatile building block for pharmaceutical synthesis. Its unique combination of a reactive iodo group for cross-coupling, a carboxylic acid for further derivatization, and modulating methoxy and methyl substituents makes it an attractive starting material for the construction of complex and potentially bioactive molecules. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide a solid foundation for the application of this intermediate in drug discovery and development programs.

References

  • Ilangovan, A., & Sakthivel, P. (2016). Supporting Information: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc, 2019(6), 431-445. [Link]

  • Longchem. (n.d.). 2-IODO-5-METHYLBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the iodo-benzoic acid of 2 methyl 5.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NIST. (n.d.). 2-Iodo-5-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid

Welcome to the technical support center for the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding and optimizing this synthesis.

Proposed Synthetic Protocol: Electrophilic Iodination

The synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid can be approached via the direct iodination of 5-methoxy-4-methylbenzoic acid. The methoxy and methyl groups are ortho-, para-directing, while the carboxylic acid group is a meta-directing deactivator. The 2-position is sterically accessible and activated by the methoxy group, making it a plausible site for iodination. The following protocol is a starting point, based on established methods for analogous compounds.[1][2][3]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Weigh Starting Material & Reagents setup_rxn Set up Reaction Vessel (N2 atmosphere) prep_reagents->setup_rxn dissolve Dissolve Starting Material in Acetic Acid setup_rxn->dissolve add_iodine Add Iodine & Oxidizing Agent (e.g., Potassium Persulfate) dissolve->add_iodine add_h2so4 Slowly Add H2SO4 add_iodine->add_h2so4 heat Heat to 80-85°C, then Reflux (e.g., 115-120°C for 8h) add_h2so4->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool precipitate Add Water to Precipitate Crude Product cool->precipitate filter Filter Crude Solid precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Suitable Solvent (e.g., Toluene or Acetic Acid/Water) wash->recrystallize dry Dry Under Vacuum recrystallize->dry final_product final_product dry->final_product Characterize Final Product (NMR, MS, MP)

Caption: Proposed workflow for the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid.

Reagents and Conditions
Reagent/ParameterProposed QuantityPurpose
5-methoxy-4-methylbenzoic acid1.0 eqStarting Material
Acetic AcidSolventReaction Medium
Iodine (I₂)1.0 - 1.2 eqIodinating Agent
Potassium Persulfate (K₂S₂O₈)1.2 - 1.5 eqOxidizing Agent
Sulfuric Acid (conc.)Catalytic amountAcid Catalyst
Reaction Temperature115-120°CTo drive the reaction
Reaction Time8 hoursReaction completion
Step-by-Step Procedure
  • Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methoxy-4-methylbenzoic acid and acetic acid.

  • Reagent Addition : To the stirred solution, add iodine and potassium persulfate at room temperature.[1]

  • Acid Catalyst : Slowly add concentrated sulfuric acid to the mixture. The addition should be done carefully as it is an exothermic process.

  • Reaction : Heat the reaction mixture to 80-85°C and then slowly raise the temperature to reflux (around 115-120°C). Maintain reflux for approximately 8 hours.[1]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to about 90°C and then further cool to 50-55°C. Add water to precipitate the crude product.[2]

  • Isolation : Cool the mixture to 30-35°C and collect the precipitated solid by filtration.

  • Purification : Wash the crude product with water to remove any remaining salts and acid. For higher purity, recrystallization from a suitable solvent like toluene or an acetic acid/water mixture can be performed.[1][3]

  • Drying : Dry the purified product under vacuum to obtain 2-Iodo-5-methoxy-4-methylbenzoic acid.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Q1: My reaction yield is significantly low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in electrophilic iodination of deactivated or moderately activated rings. Here are several factors to investigate:

  • Incomplete Reaction : The reaction may not have gone to completion. Ensure you are monitoring the reaction by TLC until the starting material spot has disappeared. If the reaction stalls, a slight increase in temperature or reaction time might be necessary. However, prolonged heating can also lead to degradation.

  • Sub-optimal Reagent Stoichiometry : The ratio of iodine and the oxidizing agent to the substrate is crucial. An insufficient amount of the iodinating species will result in a low yield. Consider a modest increase in the equivalents of iodine and potassium persulfate.

  • Moisture in Reagents/Solvent : The presence of excessive water can interfere with the reaction, especially if using acid-sensitive reagents. While some protocols use aqueous media, it's important to be consistent. Using anhydrous solvents might be beneficial in some cases.

  • Loss During Work-up and Purification : Significant amounts of the product might be lost during filtration and recrystallization. Ensure the product has fully precipitated before filtration by cooling sufficiently. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Q2: My post-reaction TLC shows multiple spots. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots indicates the formation of side products. The most likely byproducts in this synthesis are:

  • Unreacted Starting Material : The most common "byproduct". See Q1 for optimizing reaction completion.

  • Di-iodinated Products : It is possible to get di-iodination on the aromatic ring, although this is less likely if the stoichiometry of iodine is controlled. Using a slight excess of the starting material relative to the iodinating agent can sometimes suppress this.

  • Positional Isomers : While the 2-position is electronically favored, small amounts of other isomers might form.[4] The purity of the starting material is key; ensure it is free of any isomers.

  • Degradation Products : Overheating or extended reaction times can lead to the degradation of the starting material or product, appearing as baseline material or multiple spots on the TLC.

Minimization Strategies :

  • Temperature Control : Maintain the recommended reaction temperature. Avoid excessively high temperatures.

  • Stoichiometry : Use no more than 1.2 equivalents of iodine to minimize di-iodination.

  • Purification : Careful column chromatography or multiple recrystallizations may be needed to separate the desired product from its isomers if they form.

Q3: The final product has a persistent yellow or brown discoloration. How can I decolorize it?

A3: Discoloration is often due to residual iodine or colored impurities.

  • Sodium Thiosulfate Wash : During the work-up, washing the crude product with a dilute solution of sodium thiosulfate can help remove any unreacted iodine.[5]

  • Activated Carbon Treatment : Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through celite to remove the carbon.[6] Be aware that this can sometimes lead to product loss.

  • Recrystallization : A well-executed recrystallization is often the most effective method for removing colored impurities.[3]

Troubleshooting Decision Tree

start Problem with Synthesis low_yield Low Yield start->low_yield impure_product Impure Product (TLC/Color) start->impure_product check_completion Check TLC for Starting Material low_yield->check_completion multiple_spots Multiple Spots on TLC impure_product->multiple_spots discolored Product Discolored impure_product->discolored incomplete Incomplete Reaction check_completion->incomplete Present complete Reaction Complete check_completion->complete Absent optimize_rxn Increase Time/Temp or Check Reagent Stoichiometry incomplete->optimize_rxn check_workup Review Work-up/Purification (Precipitation, Recrystallization) complete->check_workup check_byproducts Identify Byproducts (Isomers, Di-iodinated) multiple_spots->check_byproducts decolorize Decolorization Methods: Thiosulfate wash, Activated Carbon discolored->decolorize optimize_conditions Adjust Stoichiometry & Temperature check_byproducts->optimize_conditions purification_methods Improve Purification: Recrystallization, Column Chrom. optimize_conditions->purification_methods

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this iodination reaction?

A1: This reaction is a classic example of electrophilic aromatic substitution. The oxidizing agent (potassium persulfate) reacts with molecular iodine (I₂) to generate a more potent electrophilic iodine species, often represented as I⁺. The electron-rich aromatic ring of the 5-methoxy-4-methylbenzoic acid then acts as a nucleophile, attacking the electrophilic iodine. The methoxy group is a strong activating group and directs the substitution to the ortho position (C2). The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC) : Essential for monitoring the consumption of the starting material and the formation of the product in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides definitive structural information about the final product, confirming the position of the iodine atom through changes in chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the product.

  • Melting Point (MP) : A sharp melting point range is a good indicator of purity.

Q3: Are there alternative iodinating agents that could be used?

A3: Yes, several other iodinating systems are known:

  • Iodine Monochloride (ICl) : A potent electrophilic iodinating agent. However, it can be less selective and requires careful handling.

  • N-Iodosuccinimide (NIS) : A milder and easier-to-handle source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid. This could be a good alternative if the primary method proves too harsh.

  • Iodine and Periodic Acid : This combination has also been reported for the iodination of similar benzoic acid derivatives.[2]

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Corrosive Reagents : Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle it in a fume hood.

  • Iodine : Iodine can cause skin and respiratory irritation. Handle it in a well-ventilated area or a fume hood.

  • High Temperatures : The reaction is run at elevated temperatures, posing a risk of thermal burns.

  • Pressure Build-up : Ensure the reaction vessel is not a closed system to avoid pressure build-up, especially during heating.

References

  • QuickCompany. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • Royal Society of Chemistry. (2016, September 9). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 4-Amino-5-iodo- 2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical.
  • Google Patents. (n.d.). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1.
  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
  • Google Patents. (n.d.). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.

Sources

Optimization

Technical Support Center: Purification of Crude 2-Iodo-5-methoxy-4-methylbenzoic Acid

Welcome to the technical support center for the purification of 2-Iodo-5-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Iodo-5-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to overcome common purification challenges and achieve high-purity material for your critical applications.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Iodo-5-methoxy-4-methylbenzoic acid has a yellowish or brown tint. What are the likely impurities?

A1: The discoloration typically points to several potential classes of impurities. The most common are:

  • Regioisomers: Depending on the synthetic route, iodination of the precursor may occur at other positions on the aromatic ring, leading to isomeric impurities. For analogous compounds, isomers like 2-methyl-3-iodobenzoic acid are common byproducts.[1][2]

  • Unreacted Starting Material: Incomplete iodination will leave residual 5-methoxy-4-methylbenzoic acid in your crude product.

  • Iodine-related Impurities: Residual iodine from the reaction can impart color. Washing with a solution of sodium thiosulfate can often mitigate this.[3]

  • Byproducts from Synthesis: The specific synthesis method will dictate other potential byproducts. For instance, if a Sandmeyer-type reaction from an amino precursor is used, various side-products can form.[3][4][5]

Q2: What is the most effective overall strategy for purifying this compound?

A2: A two-stage approach is generally most effective. First, an acid-base extraction is used to separate the acidic product from any neutral or basic impurities. This is followed by recrystallization from a suitable solvent system to remove isomeric and other closely related acidic impurities. For highly challenging separations, column chromatography can be employed as a final polishing step.

Q3: How can I remove persistent color from my product even after initial purification?

A3: If color persists after extraction and recrystallization, it is likely due to highly colored, trace-level impurities. Treatment with activated charcoal during the recrystallization process is an effective solution. Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. However, use it sparingly, as it can adsorb your desired product and reduce the overall yield.[1][6]

Q4: Which analytical method is best for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of substituted iodobenzoic acids.[7] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient provides excellent resolution for separating the main compound from its potential impurities.[8][9]

Purification Workflow Overview

The following diagram outlines the logical workflow for purifying crude 2-Iodo-5-methoxy-4-methylbenzoic acid, integrating the key techniques discussed in this guide.

G cluster_0 Initial Purification cluster_1 Isolation & Primary Purification cluster_2 Final Steps & Analysis Crude Crude Product (Dissolved in Organic Solvent) Extraction Acid-Base Extraction (vs. NaHCO3 solution) Crude->Extraction Separate acidic components Acidify Acidify Aqueous Layer (e.g., with HCl) Extraction->Acidify Isolate crude acid Filter Vacuum Filtration Acidify->Filter Precipitate product Recrystallize Recrystallization Filter->Recrystallize Remove soluble impurities Dry Dry Pure Crystals Recrystallize->Dry Isolate pure acid Analyze Purity Analysis (HPLC, NMR, MP) Dry->Analyze

Caption: General purification workflow.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification process.

Acid-Base Extraction

Acid-base extraction leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate), the acidic compound is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[10][11][12]

G cluster_layers Separated Layers start Crude Product in Organic Solvent 2-Iodo-5-methoxy-4-methylbenzoic Acid (R-COOH) Neutral Impurities sep_funnel Separatory Funnel Add aq. NaHCO3 Shake & Vent Separate Layers start->sep_funnel Transfer aqueous Aqueous Layer R-COO⁻Na⁺ (Water Soluble) Excess NaHCO3 sep_funnel->aqueous Lower Layer organic Organic Layer Neutral Impurities Organic Solvent sep_funnel->organic Upper Layer (typically)

Caption: The process of acid-base extraction.

Troubleshooting Table: Acid-Base Extraction

IssueProbable Cause(s)Recommended Solution(s)
Emulsion Forms Vigorous shaking of the separatory funnel.[13]Let the funnel stand undisturbed. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.[13]
Low Recovery of Product The product has some solubility in the organic layer even in salt form. The aqueous layer was not fully saturated with the salt.Perform a back-extraction of the organic layer with a fresh portion of the basic solution. Ensure the pH of the aqueous layer is sufficiently basic.
Product Precipitates in Funnel The aqueous layer has become saturated with the sodium benzoate salt.[13]Add more water to the separatory funnel to dissolve the precipitate. Perform multiple extractions with smaller volumes of base instead of one large extraction.[13]
Final Product is an Ester Use of a strong base (e.g., NaOH) which can hydrolyze ester impurities or products.Use a milder base like sodium bicarbonate (NaHCO₃), which is strong enough to deprotonate the carboxylic acid but not strong enough to cause significant hydrolysis.[10][13]
Recrystallization

Recrystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the "mother liquor".[6][14]

Troubleshooting Table: Recrystallization

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. The solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod.[1][14] Add a seed crystal of the pure product.[1] Gently boil off some of the solvent to increase the concentration and allow it to cool again.[1]
Oily Precipitate Forms The cooling process is too rapid. The melting point of the solute is lower than the boiling point of the solvent. The solution is supersaturated.Reheat the solution to redissolve the oil. Allow it to cool more slowly (e.g., by insulating the flask). Add a small amount of a co-solvent in which the compound is less soluble.[13]
Poor Recovery / Low Yield Too much solvent was used. The solution was not cooled sufficiently. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent required for dissolution. Ensure the solution is cooled in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
Product and Impurities Co-crystallize The chosen solvent does not effectively differentiate between the product and impurities based on solubility.Screen for a different solvent or solvent system. An ideal solvent dissolves the product well at high temperatures but poorly at low temperatures, while the impurity is either soluble at all temperatures or insoluble at all temperatures.[13]

Suggested Recrystallization Solvents

Solvent SystemRationale & CommentsReference
Acetic Acid / Water A 70% acetic acid in water solution has proven effective for purifying the closely related 2-iodo-5-methylbenzoic acid, efficiently removing regioisomers. The product is dissolved in the hot mixture, and crystallization is induced upon cooling.[1][2]
Ethanol / Water A common polar protic system. The crude solid is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy (saturation point). A few drops of hot ethanol are added to clarify, and the solution is then cooled.[15]
Toluene or Xylenes These non-polar aromatic solvents can be effective if the impurities are significantly more polar than the desired product.General Practice

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-Iodo-5-methoxy-4-methylbenzoic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material.

  • Transfer: Transfer the solution to a separatory funnel of appropriate size.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approx. 1/3 of the organic solvent volume).[13] Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves.[10] Shake gently for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction (steps 3-5) on the organic layer with a fresh portion of NaHCO₃ solution to ensure complete removal of the acidic product. Combine the aqueous extracts.

  • Back-Wash (Optional): To remove any neutral impurities that may have transferred to the aqueous layer, add a small volume of the fresh organic solvent (e.g., ethyl acetate) to the combined aqueous extracts, shake, separate, and discard the organic wash.[11]

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper) and no further precipitation is observed.[12][16]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with several portions of ice-cold water to remove any residual salts.[17]

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass for final drying in a vacuum oven at a low temperature. The resulting solid can now be further purified by recrystallization.

Protocol 2: Purification by Recrystallization (Acetic Acid/Water System)
  • Dissolution: In a fume hood, place the crude acid from the extraction into an Erlenmeyer flask. For every 10 grams of crude material, add 40 mL of a 70% acetic acid in water solution.[1][2]

  • Heating: Add a magnetic stir bar and gently heat the mixture on a hot plate with stirring until all the solid has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining a high-purity final product.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask with glass wool or a cloth.[1]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 50% acetic acid in water, followed by a wash with plenty of ice-cold water to remove any residual acetic acid.[1]

  • Drying: Dry the crystals thoroughly on the filter by drawing air through the funnel for an extended period. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Scribd. Acid-Base Extraction of Benzoic Acid. [Link]

  • Zalutsky, M. R., et al. (2018). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • University of Missouri–St. Louis. The Extraction of Benzoic Acid from a Mixture. [Link]

  • University of Wisconsin-Stout. (2009). Recrystallizations and Extractions of Organic Compounds. [Link]

  • PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

  • Sciencemadness Discussion Board. (2006). Purification of Benzoic Acid. [Link]

  • University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. [Link]

  • PianetaChimica.it. Preparation of 2-iodo benzoic acid. [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-iodo- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2014). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Beilstein Journals. Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • PubMed. (1983). A high performance liquid chromatographic method for determination of the radiochemical purity of iodohippuric acid [123I] injection. [Link]

  • PubChem - NIH. 2-Iodo-5-methylbenzoic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Iodo-5-methoxy-4-methylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Iodo-5-methoxy-4-methylbenzoic acid via recrystallization. It is de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Iodo-5-methoxy-4-methylbenzoic acid via recrystallization. It is designed to provide both foundational protocols and in-depth troubleshooting strategies to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most promising initial solvent system for the recrystallization of 2-Iodo-5-methoxy-4-methylbenzoic acid?

Given the absence of specific literature for this exact molecule, an empirical approach starting with solvent systems effective for structurally similar compounds is recommended. The molecular structure, featuring a polar carboxylic acid group and a largely nonpolar substituted benzene ring, suggests that a mixed-solvent system will likely provide the optimal solubility gradient required for effective crystallization.

A primary recommendation is a binary system of acetic acid and water . A similar compound, 2-iodo-5-methylbenzoic acid, has been successfully recrystallized from a 70% acetic acid in water solution[1]. Ethanol/water or acetone/water mixtures are also logical starting points, where the organic solvent provides high solubility at elevated temperatures and the addition of water as an anti-solvent at or near the boiling point induces crystallization upon cooling.

Q2: How do the structural features of 2-Iodo-5-methoxy-4-methylbenzoic acid influence solvent selection?

The solubility characteristics are governed by a balance of its functional groups:

  • Carboxylic Acid (-COOH): This polar group is capable of hydrogen bonding, promoting solubility in polar protic solvents like water, alcohols, and acetic acid[2].

  • Aromatic Ring: The benzene core is nonpolar and favors interactions with less polar organic solvents.

  • Substituents (Iodo, Methoxy, Methyl): The large, polarizable iodine atom and the polar methoxy group increase the molecule's overall polarity compared to a simple toluic acid. These groups influence crystal lattice packing and interactions with the solvent.

An ideal solvent must effectively solvate the molecule at a high temperature but allow the strong crystal lattice forces to dominate upon cooling, leading to precipitation of the pure compound[3][4].

Q3: What are the likely impurities in a crude sample of 2-Iodo-5-methoxy-4-methylbenzoic acid?

Impurities typically arise from the synthetic route. If the compound is synthesized via electrophilic iodination of 5-methoxy-4-methylbenzoic acid, common impurities may include:

  • Unreacted Starting Material: Residual 5-methoxy-4-methylbenzoic acid.

  • Regioisomers: Isomers where the iodine atom has substituted at a different position on the aromatic ring.

  • Di-iodinated Products: Molecules containing two iodine atoms.

  • Colored Impurities: Often arise from side reactions or degradation, and are typically large, conjugated organic molecules.

Recrystallization Troubleshooting Guide

This section addresses specific experimental challenges in a problem-solution format.

Problem 1: My compound "oils out" as a liquid instead of forming solid crystals upon cooling.

  • Causality: This phenomenon, known as oiling out, typically occurs when the melting point of the solute (including impurities) is lower than the boiling point of the chosen solvent. The compound melts before it dissolves and separates as an immiscible liquid. It can also be caused by a solution that is too supersaturated or cools too quickly[5].

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount (1-5% of the total volume) of the more "soluble" solvent (e.g., acetic acid in an acetic acid/water system)[6]. This increases the overall solvency and may raise the temperature at which the compound precipitates upon cooling.

    • Lower the Solvent Boiling Point: If the issue persists, the solvent system is likely inappropriate. Recover the crude solid by evaporation and attempt recrystallization in a lower-boiling point solvent system (e.g., switch from acetic acid/water to ethanol/water).

    • Promote Slow Cooling: Rapid cooling encourages oiling out. After dissolving the compound, allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving to an ice bath[5][7].

Problem 2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.

  • Causality: This is one of the most common issues in recrystallization and is usually due to one of two reasons: excessive solvent was used, or the solution is supersaturated and requires a nucleation point to initiate crystal growth[5].

  • Troubleshooting Protocol:

    • Induce Crystallization:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites[1][5].

      • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This provides a template for crystal growth[1].

    • Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent. Gently heat the solution to boiling and evaporate a portion of the solvent (e.g., 10-20% of the volume). Allow the more concentrated solution to cool again[1][6].

    • Ensure Adequate Cooling Time: Allow the flask to remain in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid[1].

Problem 3: The final yield of purified crystals is very low.

  • Causality: A low yield is often a consequence of using too much solvent, as a significant amount of the product remains dissolved in the mother liquor even when cold[6]. It can also result from premature crystallization during a hot filtration step.

  • Troubleshooting Protocol:

    • Assess the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant solid residue indicates substantial product loss.

    • Recover a Second Crop: The mother liquor can be concentrated by boiling off a portion of the solvent and re-cooling to obtain a "second crop" of crystals. Note that this crop will be less pure than the first, as soluble impurities are now more concentrated[4].

    • Optimize the Initial Dissolution: In subsequent attempts, be meticulous about adding the minimum amount of boiling solvent necessary to just dissolve the crude solid[8][9].

    • Prevent Premature Crystallization: When performing a hot gravity filtration to remove insoluble impurities, use a stemless funnel and keep the filtration apparatus hot to prevent the product from crystallizing on the filter paper[8][10].

Problem 4: The recrystallized product is still colored.

  • Causality: The presence of colored impurities that are soluble in the recrystallization solvent and co-precipitate with the product.

  • Troubleshooting Protocol:

    • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, cool the solution slightly to stop it from boiling over.

    • Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient) to the solution. The highly porous charcoal will adsorb the colored impurity molecules[10].

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. The resulting filtrate should be colorless.

    • Allow the filtered, colorless solution to cool and crystallize as usual.

Data Summary and Workflow

Table 1: Potential Recrystallization Solvent Systems
Solvent SystemRationale & CharacteristicsAdvantagesDisadvantages
Acetic Acid / Water Acetic acid is a good solvent for benzoic acids. Water acts as an effective anti-solvent.[1]High capacity for dissolving crude material. Effective for removing many common impurities.Acetic acid has a high boiling point and can be difficult to remove completely.
Ethanol / Water Ethanol is a versatile solvent; water is a miscible anti-solvent. A common and effective pair for moderately polar compounds.[11]Lower boiling point than acetic acid, making it easier to remove from crystals. Readily available.May be less effective at dissolving highly impure starting material.
Acetone / Water Acetone is a strong polar aprotic solvent. Water is the anti-solvent.Acetone's high volatility simplifies drying the final product.The low boiling point of acetone can lead to rapid evaporation and premature crystallization during handling.
Ligroin or Hexanes Nonpolar solvents. May be suitable if the compound has lower polarity than expected or for removing nonpolar impurities.[1]Excellent for removing greasy, nonpolar impurities.Likely to have very low solubility for the target compound, potentially leading to poor recovery. Best used as the "poor" solvent in a pair.
Experimental Workflow: Troubleshooting Recrystallization

The following diagram outlines a logical workflow for addressing common recrystallization challenges.

Recrystallization_Troubleshooting cluster_start Initial Steps cluster_charcoal Decolorization cluster_success Success cluster_oil Oiling Out cluster_no_xtal No Crystals start Dissolve crude solid in minimum boiling solvent check_color Is the solution colored? start->check_color add_charcoal Add activated charcoal, reheat solution check_color->add_charcoal Yes cool_solution Allow solution to cool slowly, then in ice bath check_color->cool_solution No hot_filter Perform hot gravity filtration to remove charcoal add_charcoal->hot_filter hot_filter->cool_solution check_outcome What is the result? cool_solution->check_outcome crystals_ok Abundant, pure crystals form check_outcome->crystals_ok Crystals Form oil Compound 'Oils Out' check_outcome->oil Oils Out no_xtal No Crystals Form check_outcome->no_xtal No Crystals filter_dry Filter, wash with cold solvent, and dry crystals crystals_ok->filter_dry reheat_dilute Reheat to dissolve oil, add more 'good' solvent oil->reheat_dilute slow_cool Attempt slower cooling reheat_dilute->slow_cool change_solvent If persists, recover solid and change solvent system slow_cool->change_solvent induce Induce crystallization: - Scratch flask - Add seed crystal no_xtal->induce reduce_vol If induction fails, reduce solvent volume and re-cool induce->reduce_vol

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point. Retrieved from [Link]

  • Pálová, M., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5039-5052. Retrieved from [Link]

  • Ilango, K., & Sakthivel, P. (2016). Supporting Information: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. RSC Advances. Retrieved from [Link]

  • IPL.org. (2020, August 20). Recrystallizing Benzoic Acid Lab Report. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Baghdad, College of Science. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]

  • University of Basrah, College of Pharmacy. (n.d.). Experimental No. (4) Recrystallization. Retrieved from a university website.

Sources

Optimization

Technical Support Center: Silica Gel Chromatography for 2-Iodo-5-methoxy-4-methylbenzoic Acid

This technical support guide provides in-depth protocols and troubleshooting advice for the purification of 2-Iodo-5-methoxy-4-methylbenzoic acid using silica gel column chromatography. Designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth protocols and troubleshooting advice for the purification of 2-Iodo-5-methoxy-4-methylbenzoic acid using silica gel column chromatography. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind experimental choices to ensure a high-purity yield.

Introduction: The Challenge of Purifying Acidic Aromatic Compounds

2-Iodo-5-methoxy-4-methylbenzoic acid is a moderately polar molecule whose purification presents a classic chromatographic challenge. The primary difficulty arises from its carboxylic acid functional group. The acidic protons of the silanol groups (Si-OH) on the surface of standard silica gel can engage in strong, and sometimes irreversible, interactions with the polar carboxylic acid, leading to significant peak tailing, poor separation, and low recovery.[1][2] This guide provides robust methods to mitigate these issues and achieve successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Iodo-5-methoxy-4-methylbenzoic acid streaking or "tailing" on the TLC plate and column?

A1: Tailing is the most common issue for carboxylic acids on silica gel. It occurs because of the strong acid-base interaction between the acidic silanol groups on the silica surface and your acidic compound.[2] This strong binding causes molecules to elute slowly and non-uniformly, resulting in a streak rather than a compact spot or band. This effect can be so pronounced that it prevents any effective separation from nearby impurities.

Q2: How do I select the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate. This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking indefinitely.

  • Starting Point: Begin with a mixture of a non-polar solvent and a moderately polar solvent. A common and effective starting system is Hexane/Ethyl Acetate.

  • Optimization: If the Rf is too low (compound stays at the baseline), increase the proportion of the polar solvent (Ethyl Acetate). If the Rf is too high (compound runs with the solvent front), increase the proportion of the non-polar solvent (Hexane).

  • Alternative Systems: If good separation from impurities cannot be achieved, consider other solvent systems like Dichloromethane/Methanol.

Q3: What is the purpose of adding acetic acid or formic acid to the mobile phase?

A3: Adding a small amount (typically 0.5% to 2% v/v) of a volatile acid like acetic or formic acid is the most critical step for successfully chromatographing a carboxylic acid. This modifier works in two ways:

  • Suppresses Analyte Ionization: It maintains your benzoic acid derivative in its fully protonated, less polar form, reducing its affinity for the polar silica gel.[3]

  • Saturates Silica Binding Sites: It protonates the silica surface, effectively "capping" the highly acidic silanol sites and preventing them from strongly binding to your compound.[2] The result is a dramatic reduction in tailing and significantly sharper peaks, leading to better separation and recovery.

Q4: Is there a risk of my iodo-substituted compound decomposing on the silica gel?

A4: While some iodo-compounds can be sensitive to the acidic nature of silica gel, 2-Iodo-5-methoxy-4-methylbenzoic acid is generally stable enough for standard chromatography, especially when the residence time on the column is minimized.[1][4] If decomposition is suspected (e.g., new spots appearing on TLCs of collected fractions), working quickly and ensuring the mobile phase is properly modified with acid is key. For exceptionally sensitive substrates, alternative stationary phases like neutral alumina could be considered, though this changes the separation selectivity.[5]

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where analytical TLC guides each step of the preparative column chromatography.

Experimental Workflow Overview

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Mobile Phase) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Sample (Dry Loading Recommended) Equilibrate->Load Elute 6. Elute Column Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Pool 9. Pool Pure Fractions TLC_Fractions->Pool Evaporate 10. Evaporate Solvent Pool->Evaporate Final Pure Product Evaporate->Final

Caption: Overall workflow for purification.

Step-by-Step Methodology
  • Mobile Phase Selection (TLC):

    • Prepare several potential mobile phases. A good starting point for this compound is Hexane:Ethyl Acetate (4:1) + 1% Acetic Acid.

    • Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent system.

    • The ideal system will show your target compound with an Rf of ~0.3 and clear separation from all major impurities.

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material (see Table 2).

    • In a beaker, prepare a slurry of silica gel (100-200 mesh is suitable for gravity chromatography) in your chosen mobile phase.[6] Use approximately 40-60 g of silica for every 1 g of crude material.

    • Pour the slurry into the column and use gentle air pressure or gravity to pack it into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[7]

    • Gently add this powder to the top of the packed column, forming a thin, even layer. Dry loading prevents solvent-related band broadening at the start of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of silica.

    • Begin eluting the column, collecting fractions in test tubes or vials. The flow rate should be steady; for gravity columns, this is typically a few drops per second.

    • Pro-Tip: If separation from a close-running impurity is difficult, a shallow gradient elution (slowly increasing the percentage of the polar solvent) can improve resolution.

  • Fraction Analysis:

    • Systematically spot every few fractions onto a TLC plate.

    • Develop the plate in your mobile phase and visualize the spots (e.g., under a UV lamp).

    • Identify the fractions containing your pure product, free from impurities.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield your purified 2-Iodo-5-methoxy-4-methylbenzoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Troubleshooting Decision Tree

G Start Start Column CheckTLC Analyze first few fractions by TLC. Is peak shape sharp? Start->CheckTLC Tailing Issue: Severe Tailing/Streaking CheckTLC->Tailing No NoElution Issue: Compound not eluting? CheckTLC->NoElution Yes AddAcid Action: Add 0.5-2% acetic acid to mobile phase. Tailing->AddAcid Cause: Acidic interaction AddAcid->Start Restart with modified eluent IncreasePolarity Action: Gradually increase polarity of mobile phase. NoElution->IncreasePolarity No Decomposition Issue: New spots appear on TLC? NoElution->Decomposition Yes Success Success: Pool pure fractions. IncreasePolarity->Success WorkFaster Action: Run column faster. Minimize time on silica. Decomposition->WorkFaster Yes Decomposition->Success No WorkFaster->Success

Caption: Decision tree for troubleshooting.

Issue 1: The compound streaks badly and provides broad, mixed fractions.

  • Likely Cause: You have not added an acid modifier to your mobile phase. The carboxylic acid is strongly interacting with the silica gel.

  • Solution: Prepare a new batch of your mobile phase that includes 0.5-2% (v/v) of glacial acetic acid or formic acid. Before running the column, confirm with a TLC plate that this new solvent system provides a compact spot for your product. This is the most effective solution for this specific problem.[2]

Issue 2: The compound will not elute from the column, even with the recommended mobile phase.

  • Likely Cause: The mobile phase is not polar enough for your specific crude mixture, or the compound has irreversibly adsorbed.

  • Solutions:

    • Gradient Elution: Gradually increase the polarity of your eluent. For example, if you started with 4:1 Hexane:EtOAc, move to 3:1, then 2:1. Make these changes slowly to maintain resolution.

    • Solvent Swap: If a Hexane/EtOAc system fails, a more polar system like Dichloromethane/Methanol (e.g., 98:2 + 1% Acetic Acid) may be required.[7]

    • Final Flush: If the compound is still on the column after trying a gradient, you can flush the column with a very polar mixture (e.g., 9:1 Ethyl Acetate:Methanol) to recover the material, though separation will be lost at this stage.

Issue 3: I am getting a low yield, and TLC analysis of the column fractions shows new, lower Rf spots.

  • Likely Cause: The compound is degrading on the acidic silica gel.

  • Solutions:

    • Speed: The longer the compound is on the column, the more time it has to degrade. Use a slightly larger particle size silica (e.g., 60-120 mesh) or apply gentle pressure ("flash chromatography") to increase the flow rate and reduce the run time.

    • Check Silica pH: While most commercial silica is slightly acidic (pH ~6.5-7.0), older or lower-quality batches can be more acidic.[1] If decomposition is a persistent problem across multiple experiments, consider purchasing fresh silica gel from a reputable supplier.[8]

Data Summary Tables

Table 1: Recommended Mobile Phase Systems for TLC Analysis
Solvent System (v/v/v)PolarityRecommended Use
Hexane / Ethyl Acetate (4:1 to 1:1) + 1% Acetic AcidLow to MediumExcellent starting point for separation.
Dichloromethane / Methanol (98:2 to 95:5) + 1% Acetic AcidMedium to HighUseful for compounds that are poorly soluble or have very low Rf in Hex/EtOAc.[7]
Toluene / Ethyl Acetate (9:1 to 1:1) + 1% Acetic AcidLow to MediumProvides different selectivity due to the aromatic solvent; can help separate impurities that co-elute in other systems.
Table 2: Typical Loading Capacities for Gravity Silica Gel Chromatography
Column Diameter (cm)Mass of Silica Gel (g)Typical Crude Sample Load (mg)
2.020 - 30300 - 750
3.040 - 60650 - 1500
4.075 - 1001250 - 2500
5.0120 - 1602000 - 4000
Note: Loading capacity is highly dependent on the difficulty of the separation. For challenging separations, reduce the load by 50% or more.

References

  • Supporting Information. (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • D'Acunzo, F., et al. (2025, November 26). Recent problems with silica gel chromatography. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.
  • Fuji Silysia Chemical, Ltd. (n.d.). Silica gel for Column Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Iodo-5-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hawach Scientific. (2023, March 2). Brief Introduction of Mobile Phase Polarity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic li. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Sorbtech. (n.d.). Silica Gel for analytical and preparative chromatography. Retrieved from [Link]

  • Open Agrar. (n.d.). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid. In the following sections, we will address commo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid. In the following sections, we will address common side products, their mechanistic origins, and provide actionable troubleshooting strategies in a comprehensive question-and-answer format. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues that may arise during your experimental work.

Visual Troubleshooting Workflow

Before delving into specific issues, the following flowchart provides a high-level overview of a typical troubleshooting process when unexpected results are observed in the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid.

cluster_0 Observation & Initial Analysis cluster_1 Potential Cause Identification cluster_2 Analytical Confirmation cluster_3 Corrective Actions & Optimization Unexpected TLC/HPLC Profile Unexpected TLC/HPLC Profile Side Reactions (e.g., Coupling, Hydroxylation) Side Reactions (e.g., Coupling, Hydroxylation) Unexpected TLC/HPLC Profile->Side Reactions (e.g., Coupling, Hydroxylation) Formation of Regioisomers Formation of Regioisomers Unexpected TLC/HPLC Profile->Formation of Regioisomers Low Yield Low Yield Incomplete Diazotization Incomplete Diazotization Low Yield->Incomplete Diazotization Diazonium Salt Decomposition Diazonium Salt Decomposition Low Yield->Diazonium Salt Decomposition Off-color Product Off-color Product Off-color Product->Side Reactions (e.g., Coupling, Hydroxylation) HPLC Analysis HPLC Analysis Incomplete Diazotization->HPLC Analysis Diazonium Salt Decomposition->HPLC Analysis Mass Spectrometry Mass Spectrometry Side Reactions (e.g., Coupling, Hydroxylation)->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Formation of Regioisomers->NMR Spectroscopy Purification Strategy Purification Strategy NMR Spectroscopy->Purification Strategy Modify Work-up Procedure Modify Work-up Procedure Mass Spectrometry->Modify Work-up Procedure Optimize Diazotization Conditions Optimize Diazotization Conditions HPLC Analysis->Optimize Diazotization Conditions Strict Temperature Control Strict Temperature Control HPLC Analysis->Strict Temperature Control

Caption: Troubleshooting workflow for identifying side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Identification and Characterization

Q1: My final product is an off-white or yellowish powder, not the expected white solid. What are the likely impurities?

A1: An off-white or yellowish hue in your 2-Iodo-5-methoxy-4-methylbenzoic acid product often points to the presence of side products from the diazotization and subsequent Sandmeyer-type reaction. The most common culprits include:

  • Azo Compounds: These are intensely colored molecules formed when the diazonium salt couples with an electron-rich aromatic species. In this synthesis, the diazonium salt intermediate can react with the unreacted starting amine (2-amino-5-methoxy-4-methylbenzoic acid) if the diazotization is not complete or if the pH is not sufficiently acidic.[1] This side reaction is more prevalent if the addition of the nitrite solution is too fast or if there are localized areas of high pH.[1]

  • Phenolic Byproducts: Premature decomposition of the diazonium salt before the introduction of the iodide source can lead to the formation of the corresponding phenol, 2-hydroxy-5-methoxy-4-methylbenzoic acid.[2][3] This is often exacerbated by elevated temperatures.

  • Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[4][5] These impurities can also contribute to discoloration.

Q2: My TLC and HPLC analyses show multiple spots/peaks close to my desired product. What could these be?

A2: The presence of multiple spots or peaks with similar retention times to your target compound strongly suggests the formation of regioisomers. During the iodination of a substituted benzoic acid, the iodine can be directed to different positions on the aromatic ring, leading to a mixture of isomers that can be challenging to separate.[6]

For the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid, potential regioisomeric impurities include:

  • 6-Iodo-5-methoxy-4-methylbenzoic acid: Depending on the directing effects of the substituents, iodination at the 6-position is a possibility.

  • Di-iodinated products: If an excess of the iodinating reagent is used or if the reaction conditions are too harsh, di-iodination of the aromatic ring can occur.

The presence of unreacted starting material (2-amino-5-methoxy-4-methylbenzoic acid) or the hydroxylated byproduct (2-hydroxy-5-methoxy-4-methylbenzoic acid) would also appear as separate peaks in your analysis.

Q3: How can I definitively identify the observed impurities?

A3: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of impurities:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the components of your crude product and obtaining their mass-to-charge ratios (m/z).[7] For 2-Iodo-5-methoxy-4-methylbenzoic acid (C₉H₉IO₃), the expected [M-H]⁻ ion would be at m/z 291.96. Isomeric impurities will have the same mass, but different retention times. Other byproducts like the hydroxylated compound (C₉H₁₀O₄, [M-H]⁻ at m/z 197.05) or biaryl impurities will have distinct masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the exact structure of your product and its isomers.[8] The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. For instance, the splitting pattern of the aromatic protons will differ significantly between the desired 2-iodo isomer and any potential 6-iodo regioisomer.

  • Infrared (IR) Spectroscopy: While less definitive for isomer identification, IR spectroscopy can confirm the presence of key functional groups such as the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) and can indicate the overall purity of the sample.

Analytical Technique Application in Impurity Identification
HPLC-MS Separation of components, determination of molecular weights of impurities.[7]
¹H and ¹³C NMR Unambiguous structural elucidation of the desired product and regioisomers.[8]
IR Spectroscopy Confirmation of functional groups and general assessment of purity.
Troubleshooting Reaction Conditions

Q4: My reaction yield is consistently low. What are the most likely causes?

A4: Low yields in the synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid via a Sandmeyer-type reaction can often be traced back to two critical stages: diazotization and the subsequent displacement reaction.

  • Incomplete Diazotization: The formation of the diazonium salt from the corresponding amine is a crucial first step.[9] If this reaction does not go to completion, the unreacted amine will remain in the reaction mixture, leading to a lower overall yield of the desired product. It's also a primary source of azo dye impurities.[1]

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[2] If the temperature of the reaction is not strictly maintained between 0-5°C during the diazotization and before the addition of the iodide source, the diazonium salt can decompose to form phenolic byproducts, leading to a significant reduction in yield.[2]

  • Inefficient Iodide Displacement: The displacement of the diazonium group with iodide is generally efficient. However, if the iodide source (e.g., potassium iodide) is not added correctly or if there are competing nucleophiles present, the yield of the desired iodo-compound can be diminished.

Q5: I observe vigorous gas evolution and a rapid color change upon adding the potassium iodide. Is this normal?

A5: Yes, the evolution of nitrogen gas (N₂) is an expected and integral part of the Sandmeyer reaction, as the diazonium group is an excellent leaving group.[10] The reaction is driven forward by the irreversible loss of N₂. A color change, often to a dark brown or reddish-brown, is also common due to the formation of the product and potentially minor side products. However, an overly vigorous or uncontrollable reaction could indicate that the temperature is too high, leading to rapid decomposition of the diazonium salt.

Mitigation and Prevention of Side Products

Q6: How can I minimize the formation of regioisomers?

A6: The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring. While completely eliminating their formation can be challenging, you can influence the regioselectivity through careful control of reaction conditions:

  • Choice of Iodinating Agent: Different iodinating agents can exhibit different degrees of regioselectivity. While the Sandmeyer-type reaction from the amine is a common route, direct iodination of 5-methoxy-4-methylbenzoic acid using reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid can offer improved regioselectivity in some cases.[11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of electrophilic aromatic substitution reactions.

Q7: What are the best practices to avoid the formation of azo dyes and phenolic impurities?

A7: The key to preventing these common side products lies in the meticulous execution of the diazotization step:

  • Strict Temperature Control: Maintain the reaction temperature between 0 and 5°C throughout the diazotization process.[2] This is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Slow and Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This prevents localized areas of high nitrite concentration and helps to maintain a low reaction temperature.

  • Sufficiently Acidic Conditions: Ensure that the reaction medium is strongly acidic (typically using an excess of a mineral acid like HCl) to fully protonate the starting amine.[1] This prevents the unreacted amine from acting as a nucleophile and coupling with the diazonium salt to form azo dyes.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid via Diazotization

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-methoxy-4-methylbenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (at least 3.0 eq.).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension while vigorously stirring and maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture for an additional 20-30 minutes at 0-5°C.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (1.5-2.0 eq.) in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 30-60 minutes, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration.

    • Wash the crude product with a cold solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[6]

Protocol 2: HPLC-MS Analysis of Crude Product

This is a general method for the analysis of the crude reaction mixture to identify the product and impurities.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm or 254 nm) and mass spectrometry in both positive and negative ion modes.

Mechanistic Insights into Side Product Formation

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimizing your synthesis.

cluster_0 Diazotization cluster_1 Desired Reaction cluster_2 Side Reactions Amine Ar-NH2 Diazonium Ar-N2+ Amine->Diazonium NaNO2, HCl 0-5 °C Product Ar-I Diazonium->Product KI Phenol Ar-OH Diazonium->Phenol H2O, Δ Azo Ar-N=N-Ar' Diazonium->Azo Ar'-NH2 (unreacted amine) Biaryl Ar-Ar Product->Biaryl Radical Coupling

Caption: Pathways for desired product and side product formation.

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4][12] The key intermediate is an aryl radical, which is formed by the reduction of the diazonium salt. This radical can then react with the iodide to form the desired product. However, it can also dimerize to form biaryl impurities.[4] The formation of phenolic byproducts occurs through the reaction of the diazonium salt with water, a reaction that is accelerated by heat.[13] Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an activated aromatic ring, such as the unreacted starting amine.[1]

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Quora. Describe the mechanism of the Sandmeyer reaction? - Chemistry point. [Link]

  • Scribd. Sandmeyer Reaction (Class 12th) | PDF | Molecules | Organic Chemistry. [Link]

  • Scribd. P-Aminobenzoic Acid Diazotization | PDF. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]

  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Reddit. Sandmeyer type reaction troubleshoot : r/Chempros. [Link]

  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Reddit. Troubleshooting a Sandmeyer reaction : r/chemistry. [Link]

  • WikiMili. Sandmeyer reaction. [Link]

  • YouTube. Sandmeyer Reaction - experimental procedure and set up.. [Link]

  • Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. [Link]

  • Longdom. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • ResearchGate. (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • SIELC. Separation of 2-Iodo-5-methylbenzoic acid on Newcrom R1 HPLC column. [Link]

  • Scribd. Sandmeyer Reaction: 2-Iodobenzoic Acid | PDF | Amine. [Link]

  • World Library. Sandmeyer reaction. [Link]

  • Royal Society of Chemistry. Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • Journal of Chemical Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Arkivoc. Regioselective iodination of hydroxylated aromatic ketones. [Link]

  • Jaa. New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid. [Link]

  • UNEP. III Analytical Methods. [Link]

  • ACS Publications. Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide | Organic Letters. [Link]

  • HPLC Primer. Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Chemistry LibreTexts. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

  • Reddit. How to separate these regioisomers? : r/OrganicChemistry. [Link]

  • PMC. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

  • Evergreensino. What analytical methods can be used for O - Methylbenzoic Acid? - Blog. [Link]

  • ResearchGate. (PDF) Analytical Methods of Isolation and Identification. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Residual Iodine in Organic Workups

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with halogenation, deprotection, or oxidation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with halogenation, deprotection, or oxidation workflows. Residual molecular iodine ( I2​ ) is a common nuisance that can degrade sensitive products, poison transition-metal catalysts, and severely interfere with chromatographic purification.

Below, we provide mechanistic insights, decision-making frameworks, and self-validating protocols to ensure the complete removal of iodine from your reaction mixtures.

Diagnostic FAQs: Mechanisms & Causality

Q1: Why does my crude product retain a stubborn brown or purple tint, and why is it critical to remove it? A1: The discoloration is caused by unreacted molecular iodine ( I2​ ) or polyiodide complexes forming with your organic product or solvent[1]. Beyond aesthetic concerns, residual iodine acts as a mild oxidant and electrophile. If left in the mixture during concentration, it can degrade sensitive functional groups and cause severe streaking during silica gel chromatography. Complete removal is essential for product stability and analytical purity.

Q2: What is the mechanistic difference between using Sodium Thiosulfate ( Na2​S2​O3​ ) and Sodium Bisulfite ( NaHSO3​ ) for quenching? A2: Both are reducing agents that convert molecular iodine ( I2​ ) into highly water-soluble, colorless iodide ions ( I− )[1]. However, their oxidation byproducts and pH profiles dictate their specific use cases:

  • Sodium Thiosulfate: Reduces iodine while being oxidized to tetrathionate ( S4​O62−​ ). The reaction ( 2S2​O32−​+I2​→S4​O62−​+2I− ) is near-neutral, making it the gold standard for acid-sensitive compounds.

  • Sodium Bisulfite: Reduces iodine while being oxidized to sulfate ( SO42−​ ). This reaction ( HSO3−​+I2​+H2​O→SO42−​+2I−+3H+ ) generates protons ( H+ ), which lowers the pH of the aqueous layer[2]. This can inadvertently deprotect acid-labile groups (e.g., Boc, acetals) during the workup.

Q3: My product is highly water-soluble and degrades during aqueous extraction. How can I quench iodine under anhydrous conditions? A3: For water-sensitive or highly polar products, avoid aqueous washes entirely by using a polymer-supported thiosulfate resin (e.g., Amberlyst A900 loaded with thiosulfate)[3]. The resin acts as an insoluble scavenger. The iodine is reduced and trapped within the polymer matrix, allowing you to simply filter the resin away and concentrate the filtrate.

Quantitative Comparison of Quenching Agents

To select the optimal quenching strategy, compare the chemical profiles of the standard reagents below:

Quenching AgentActive SpeciesOxidation ByproductAqueous pH ProfileStoichiometry (Agent : I2​ )Ideal Application
Sodium Thiosulfate S2​O32−​ Tetrathionate ( S4​O62−​ )~6.5 - 7.52 : 1Standard aqueous workup; acid-sensitive products.
Sodium Bisulfite HSO3−​ Sulfate ( SO42−​ )~4.0 - 5.01 : 1General aqueous quench; robust molecules.
Polymer-Supported Thiosulfate Resin- S2​O32−​ Resin- S4​O62−​ Neutral (Anhydrous)Excess (Resin loading)Water-sensitive products; flow chemistry.

Workflow Visualization: Quenching Decision Matrix

IodineQuench Start Residual Iodine Detected (Brown/Purple Solution) WaterSens Is the target product water-sensitive? Start->WaterSens AcidSens Is the target product acid-sensitive? WaterSens->AcidSens No (Aqueous OK) PolyThio Protocol B: Polymer-Supported Thiosulfate WaterSens->PolyThio Yes (Avoid Aqueous) AqThio Protocol A: 10% Aqueous Na₂S₂O₃ AcidSens->AqThio Yes (Needs Neutral pH) AqBi Alternative: 10% Aqueous NaHSO₃ AcidSens->AqBi No (Acidic pH OK)

Decision matrix for selecting an optimal iodine quenching strategy based on substrate sensitivity.

Validated Experimental Protocols

Protocol A: Standard Aqueous Quench using Sodium Thiosulfate

Causality & Design: Biphasic quenching relies entirely on interfacial mass transfer. Vigorous stirring is mandatory to maximize the surface area between the organic and aqueous layers, facilitating the rapid electron transfer from the aqueous thiosulfate to the organic-soluble iodine.

  • Preparation: Cool the crude reaction mixture to room temperature. Prepare a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ )[1].

  • Addition & Agitation: Add the aqueous thiosulfate solution to the organic reaction mixture (using approximately 1/3 of the organic volume). Stir vigorously for 10–15 minutes.

  • Self-Validation (Endpoint): Monitor the color of the organic phase. The reaction is complete when the characteristic brown/purple color completely dissipates, leaving a pale yellow or colorless organic layer[4]. This visual cue serves as an internal validation that all molecular iodine has been reduced to colorless iodide ( I− ).

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully resolve. Drain the aqueous layer (which now contains the water-soluble sodium iodide and sodium tetrathionate).

  • Final Wash: Wash the organic layer once with brine to remove residual water and inorganic salts, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Anhydrous Scavenging using Polymer-Supported Thiosulfate

Causality & Design: For substrates that hydrolyze or partition poorly in water, solid-phase scavenging eliminates the aqueous workup. The polymer matrix swells in the organic solvent, allowing iodine to diffuse into the beads where it is reduced and immobilized[3].

  • Resin Preparation: Ensure the crude reaction is dissolved in a solvent that swells the resin effectively (e.g., THF, DCM, or Toluene).

  • Addition: Add polymer-supported thiosulfate resin (typically 2–3 equivalents based on the estimated residual iodine) directly to the organic solution[3].

  • Agitation: Agitate the mixture gently using an orbital shaker or an overhead stirrer for 1–2 hours. Crucial Insight: Avoid aggressive magnetic stirring, which can mechanically shear the polymer beads and create fine particulates that clog filters.

  • Self-Validation (Endpoint): The organic solution will decolorize as the iodine is sequestered and reduced within the resin matrix.

  • Isolation: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure complete recovery of your product. Concentrate the combined filtrates under reduced pressure.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Esterification Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in esterification reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in esterification reactions. Here, we move beyond simple checklists to provide in-depth, mechanistically grounded solutions to your most pressing experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: The Equilibrium Problem - Driving the Reaction Forward
Q1: My esterification has stalled at 60-70% conversion, even after several hours. What's the most likely reason?

A1: The most probable cause is that your reaction has reached equilibrium. Fischer esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[1][2] The presence of water, a product, can hydrolyze the ester back to the starting materials, creating a dynamic equilibrium that limits the final yield.[3][4] To achieve high conversion, you must actively shift this equilibrium to the product side, a principle guided by Le Châtelier's principle.[1][2]

This can be accomplished in two primary ways:

  • Use a large excess of one reactant , typically the alcohol, which can also serve as the solvent.[1][2][5]

  • Remove water as it is formed , preventing the reverse reaction.[1][3][4]

Q2: How significant is the effect of using excess alcohol on the final yield?

A2: The effect is substantial. By increasing the concentration of the alcohol, you drive the equilibrium towards the ester. For instance, the esterification of acetic acid with ethanol at a 1:1 molar ratio yields about 65% ester at equilibrium. However, increasing the alcohol to a tenfold excess can push the yield to as high as 97%.[1]

Table 1: Impact of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Approximate Equilibrium Yield of Ester
1:1~65%[1]
10:1~97%[1]
100:1~99%[1]
Q3: What are the most effective methods for removing water from the reaction?

A3: The choice of water removal technique is critical and depends on your reaction scale and the properties of your substrates.

  • Azeotropic Distillation with a Dean-Stark Trap: This is the classic and a very effective method. An inert solvent (an entrainer) that forms a low-boiling azeotrope with water, such as toluene or hexane, is used.[1][3][5] The azeotrope boils, condenses, and collects in the Dean-Stark trap. Since water is immiscible with and denser than toluene, it separates and is trapped, while the solvent overflows back into the reaction flask.[1][3]

  • Use of Desiccants (Drying Agents): Adding a chemical drying agent directly to the reaction mixture can absorb water as it forms.[4]

    • Molecular Sieves (3Å or 4Å): Highly effective and generally inert, but must be activated (heated under vacuum) before use.

    • Anhydrous Salts: Agents like anhydrous MgSO₄ or Na₂SO₄ can be used.

    • Concentrated Sulfuric Acid: Besides being a catalyst, H₂SO₄ is a strong dehydrating agent.[6] However, it can promote side reactions with sensitive substrates.[7]

  • Reactive Distillation: This advanced technique combines reaction and separation in one apparatus.[3][4] As the ester forms in a distillation column, water is continuously removed as the more volatile component, driving the reaction to completion.[3]

Section 2: Catalyst and Reaction Conditions
Q4: My reaction is incredibly slow, even with a catalyst. What could be wrong with my catalyst or conditions?

A4: Slow reaction rates are a common frustration. Let's break down the potential causes.

  • Catalyst Choice and Concentration:

    • Common Catalysts: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are standard choices.[1][5][7] Lewis acids such as scandium(III) triflate are also effective, often under milder conditions.[7][8]

    • Catalyst Loading: A typical catalytic amount is 1-5 mol% relative to the limiting reagent.[7] Insufficient catalyst will lead to a slow reaction. Conversely, excessive catalyst loading (especially H₂SO₄) can lead to side reactions like dehydration of the alcohol or charring.[9][10]

    • Solid Acid Catalysts: For simplified workup, consider solid acid catalysts like Amberlyst-15 resin.[7][11] These can be filtered off, avoiding aqueous neutralization steps.

  • Temperature and Time:

    • Fischer esterification typically requires heating, often at the reflux temperature of the alcohol or azeotropic solvent, commonly between 60–140 °C.[2][6]

    • If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk promoting side reactions. For example, primary alcohols can dehydrate to form ethers at around 140°C or alkenes at higher temperatures (~180°C).[9][12][13]

    • Reaction times of 1-10 hours are common.[2][8] Monitor the reaction by TLC or GC to determine when it is complete.

Q5: My reaction mixture turned dark brown or black. What happened?

A5: Darkening or charring is a strong indicator of decomposition, usually caused by an overly aggressive acid catalyst (like concentrated H₂SO₄) and/or excessive heat. The strong acid can promote the dehydration of the alcohol to an alkene, which can then polymerize under the acidic conditions to form black or brown tars.[9]

Solution:

  • Reduce Catalyst Concentration: Use the minimum effective amount of H₂SO₄.

  • Switch to a Milder Catalyst: p-Toluenesulfonic acid (TsOH) is a solid, crystalline acid that is often less aggressive and easier to handle than H₂SO₄.

  • Lower the Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.

Q6: I'm seeing an unexpected side product with a mass corresponding to an ether. How can I prevent this?

A6: This is a classic side reaction, especially with primary alcohols.[14] Under acidic conditions, one molecule of the alcohol can be protonated, turning the hydroxyl into a good leaving group (water). A second molecule of alcohol can then act as a nucleophile, attacking the first in an Sₙ2 reaction to form a symmetrical ether.[13][14]

Prevention Strategies:

  • Control Temperature: Ether formation is often favored at slightly lower temperatures than alkene formation. For ethanol, ether formation is significant around 140°C, while ethene formation dominates at 180°C.[13]

  • Use an Excess of the Carboxylic Acid: While less common, making the carboxylic acid the excess reagent will increase the probability of the alcohol reacting with the acid rather than with another alcohol molecule. This is only practical if the excess acid is easily removed during workup.

Section 3: Substrate-Related Issues & Advanced Solutions
Q7: I'm trying to esterify a bulky tertiary alcohol or a sterically hindered carboxylic acid, and I'm getting almost no product. What should I do?

A7: Fischer esterification is highly sensitive to steric hindrance.[2] The mechanism involves a nucleophilic attack by the alcohol on the protonated carbonyl carbon.[1] Bulky groups on either the alcohol or the acid can physically block this approach, dramatically slowing the reaction rate.[2][8] Tertiary alcohols are particularly problematic as they are prone to elimination (dehydration) under strong acid and heat to form alkenes.[8]

Alternative Strategies for Hindered Substrates:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). It proceeds under much milder, neutral conditions and is highly effective for hindered substrates.

  • Acyl Chloride or Anhydride Method: Convert the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) or an acid anhydride.[15][16] These will react readily with even hindered alcohols, often at room temperature.[15] The reaction with acyl chlorides is typically very vigorous.[15]

  • Yamaguchi Esterification: This is another powerful method for synthesizing sterically hindered esters, particularly useful for forming macrocyclic lactones. It involves using 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride in situ.

Section 4: Analytical Troubleshooting & Diagnosis
Q8: How can I effectively monitor my reaction to know when it's truly complete or stalled?

A8: Relying solely on reaction time is not advisable. Active monitoring is key.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the ester indicates progress. The ester is typically less polar than the corresponding carboxylic acid.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis, these methods are superior.[17][18] You can take small aliquots from the reaction, quench them, and analyze them to determine the precise ratio of starting materials to products over time. This will clearly show if the reaction has stalled.

  • In-situ Monitoring (PAT): Advanced process analytical technology (PAT) tools like in-line mid-infrared (MIR) spectrometry can provide real-time concentration profiles of reactants and products without the need for sampling.[17]

Q9: How do I confirm that my starting materials are not the source of the problem?

A9: The purity of your reagents is paramount. Water is a common culprit.

  • Check for Water Content: Your "anhydrous" alcohol or solvent may have absorbed atmospheric moisture. Use Karl Fischer titration to accurately determine the water content of your reagents.[19] Even small amounts of initial water can inhibit the reaction.

  • Purify Reagents: If necessary, re-distill liquid reactants and solvents from an appropriate drying agent. Ensure solid carboxylic acids are thoroughly dried under vacuum before use.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for diagnosing and solving low conversion issues in esterification.

Troubleshooting_Esterification Troubleshooting Workflow for Low Esterification Conversion Start Low Conversion Observed Check_Equilibrium Has the reaction reached equilibrium? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions No Sol_Equilibrium Shift Equilibrium: 1. Use excess alcohol. 2. Remove H2O (Dean-Stark, sieves). Check_Equilibrium->Sol_Equilibrium Yes Check_Substrates Are there substrate-related issues? Check_Conditions->Check_Substrates Yes Sol_Conditions Optimize Conditions: 1. Verify catalyst activity/loading (1-5 mol%). 2. Adjust temperature (reflux). 3. Increase reaction time. Check_Conditions->Sol_Conditions No Check_Side_Reactions Are side reactions occurring? Check_Substrates->Check_Side_Reactions No Sol_Substrates Address Steric Hindrance: 1. Use alternative method (Steglich, Acyl Chloride). 2. Use more forcing conditions (higher T, longer time). Check_Substrates->Sol_Substrates Yes Sol_Side_Reactions Mitigate Side Reactions: 1. Lower temperature. 2. Use milder catalyst (e.g., TsOH). 3. Check for reagent purity (Karl Fischer). Check_Side_Reactions->Sol_Side_Reactions Yes Success High Conversion Achieved Check_Side_Reactions->Success No, re-evaluate Sol_Equilibrium->Success Sol_Conditions->Success Sol_Substrates->Success Sol_Side_Reactions->Success

Caption: A flowchart for diagnosing and resolving low esterification yields.

Key Experimental Protocols

Protocol 1: General Fischer Esterification with Dean-Stark Water Removal

This protocol describes a standard procedure for synthesizing an ester using azeotropic distillation to drive the reaction to completion.[2][3]

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and joints are well-sealed.

  • Reagents: To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq, or as solvent), and an azeotropic solvent like toluene (enough to fill the Dean-Stark trap and maintain stirring).

  • Catalyst: Carefully add a catalytic amount of p-toluenesulfonic acid (TsOH) or a few drops of concentrated sulfuric acid (H₂SO₄) (approx. 1-2 mol%).

  • Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the trap.[1]

  • Monitoring: Continue reflux until the theoretical amount of water has been collected or TLC/GC analysis shows the consumption of the limiting reagent.[2]

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester. Purify further by distillation or column chromatography as needed.[6]

Protocol 2: Karl Fischer Titration for Water Content in Solvents

This protocol provides a general outline for determining the water content in an alcohol or solvent prior to its use in an esterification reaction.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be conditioned to a dry, stable endpoint.

  • Solvent Blank: Inject a known volume of a dry, anhydrous solvent (like methanol for Karl Fischer) into the cell to determine the background water content. This is your blank value.

  • Sample Injection: Using a dry syringe, carefully inject a precise, known volume or weight of the sample solvent (e.g., the ethanol you plan to use in your reaction) into the titration cell.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent (which contains iodine) until all the water has reacted.[19]

  • Calculation: The instrument's software will calculate the water content based on the amount of iodine consumed, typically reporting the result in parts per million (ppm) or as a percentage.

  • Interpretation: Compare the measured water content to the specifications required for your reaction. If the water content is too high, the solvent must be dried (e.g., by distillation over a drying agent or by using activated molecular sieves) and re-tested.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. [Link]

  • Esterification in Ionic Liquids: The Influence of Solvent Basicity. (2008, June 17). ACS Publications. [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014, November 7). PubMed. [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]

  • Monitoring the esterification of sorbitol and fatty acids by gas chromatography. ResearchGate. [Link]

  • 14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. [Link]

  • Influence of solvent and salt on kinetics and equilibrium of esterification reactions. ResearchGate. [Link]

  • 21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. [Link]

  • Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. (2023, April 30). JoVE. [Link]

  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. SciELO. [Link]

  • What is Esterification? BYJU'S. [Link]

  • Purification of carboxylic esters by extractive distillation. ResearchGate. [Link]

  • Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). (2023, July 14). ACS Omega. [Link]

  • Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. (2025, September 26). YouTube. [Link]

  • THE BASICS OF KARL FISCHER TITRATION. Quveon. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Transesterification. (2022, November 10). Master Organic Chemistry. [Link]

  • Karl Fischer Coulometric Titration Explained and Illustrated. Machinery Lubrication. [Link]

  • Preparation of Ethers by Dehydration of Alcohols. BYJU'S. [Link]

  • How To: Remove Residual Water. University of Rochester Department of Chemistry. [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024, October 2). MDPI. [Link]

  • Karl Fischer Titration. METTLER TOLEDO. [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. (2025, April 2). ACS Engineering Au. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. (2025, March 1). MDPI. [Link]

  • KARL FISCHER TITRATION, A SELECTIVE METHOD FOR DETERMINING WATER IN FOOD. ETH Zurich. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Dean Stark Trap. (2005, January 20). Sciencemadness Discussion Board. [Link]

Sources

Optimization

Technical Support Center: Strategies to Prevent Unwanted De-iodination

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended de-iodination during multi-step...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended de-iodination during multi-step synthetic sequences. Unwanted loss of an iodine substituent, particularly from an aryl or vinyl scaffold, can lead to significant yield reduction, complex purification challenges, and the formation of difficult-to-remove byproducts. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your iodine-containing intermediates.

Troubleshooting Guide: Diagnosing and Solving De-iodination

This section addresses specific problems you might observe during your experiments. Each entry details the symptoms, explores the underlying chemical causes, and provides actionable solutions and protocols.

Issue 1: My aryl iodide is being reduced to the corresponding arene during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).

Symptoms:

  • You observe a significant amount of the de-iodinated (hydrodehalogenated) starting material or product in your crude reaction mixture by LC-MS, GC-MS, or NMR.

  • The yield of your desired coupled product is lower than expected.

Potential Causes & Mechanistic Insight:

This is a classic case of a competing reductive dehalogenation pathway that outpaces the desired cross-coupling catalytic cycle. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within your reaction mixture:

  • The Base: Strong alkoxide bases can undergo β-hydride elimination.

  • The Solvent: Protic solvents (like alcohols) or even seemingly aprotic solvents like DMF (which can decompose to generate formate) can serve as hydride sources.[1][2][3]

  • Additives or Reagents: Certain reagents or their impurities can generate hydrides.

Once formed, the Pd-H species can intercept your aryl iodide in a parasitic cycle, leading to the formation of the unwanted arene and regenerating a palladium(II) species, which then re-enters the catalytic cycle. Aryl iodides are particularly susceptible to this side reaction compared to their bromide or chloride counterparts.[2]

Solutions & Experimental Protocols:

Your primary strategy is to tip the kinetic balance in favor of the desired cross-coupling pathway (oxidative addition -> transmetalation -> reductive elimination) and away from the de-iodination pathway.

1. Optimize Your Catalyst System:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step, which forms your desired C-C bond, thereby outcompeting the de-iodination pathway.[1][4]

    • Recommendation: Switch from less bulky ligands like PPh₃ to modern biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts can offer more reliable formation of the active Pd(0) species compared to generating it in situ, leading to more reproducible results and potentially less side-product formation.[1]

2. Re-evaluate Your Base:

  • Weaker Bases: Strong bases can promote the formation of Pd-H species.[4]

    • Recommendation: If you are using a strong base like NaOtBu, consider switching to a weaker, milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4] These are often effective and less prone to causing de-iodination.

3. Change Your Solvent:

  • Aprotic Solvents: If you are using a protic or polar aprotic solvent, this could be the source of your problem.

    • Recommendation: Switch to less polar, aprotic solvents like toluene, dioxane, or THF.[1][4] If your reaction requires a co-solvent system (e.g., with water), carefully optimize the ratio to minimize the protic component.

4. Control Reaction Temperature:

  • Lower Temperature: De-iodination can sometimes have a higher activation energy than the desired coupling reaction.

    • Recommendation: Try running the reaction at the lowest effective temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent byproduct formation over extended reaction times.[1][5]

Protocol 1: Modified Suzuki-Miyaura Coupling to Suppress De-iodination

This protocol incorporates the use of a modern catalyst system and a mild base to minimize the de-iodination of a sensitive aryl iodide.

Reagents & Setup:

  • Aryl Iodide (1.0 equiv.)

  • Boronic Acid/Ester (1.2–1.5 equiv.)

  • XPhos Pd G2 pre-catalyst (1–3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)

  • Anhydrous, Degassed Toluene or Dioxane (to achieve a concentration of 0.1–0.5 M)

Procedure:

  • To an oven-dried reaction vessel, add the aryl iodide, boronic acid, K₃PO₄, and the XPhos Pd G2 pre-catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80–100 °C and stir, monitoring the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Issue 2: My aryl iodide decomposes upon exposure to a strong base or nucleophile in a non-coupling reaction.

Symptoms:

  • You are attempting a reaction such as an SNAr, a deprotonation, or another transformation on a molecule containing an aryl iodide.

  • You observe the formation of the de-iodinated compound, often alongside other unidentifiable byproducts.

Potential Causes & Mechanistic Insight:

Aryl iodides can be susceptible to direct attack or radical-mediated processes, especially under harsh conditions.

  • Direct Nucleophilic Attack: While less common for SNAr on non-activated rings, strong nucleophiles can sometimes displace the iodide.

  • Base-Mediated Decomposition: Strong bases like organolithiums or Grignard reagents can undergo halogen-metal exchange with the aryl iodide, which upon aqueous workup, would yield the de-iodinated arene.

  • Single Electron Transfer (SET): Some conditions, particularly involving bases like KOtBu in polar aprotic solvents like DMF or DMSO, can promote a single electron transfer mechanism, generating an aryl radical.[6] This radical can then abstract a hydrogen atom from the solvent or another source to give the de-iodinated product.[6]

Solutions & Experimental Protocols:

1. Modify Reaction Conditions:

  • Use Milder Bases: If possible, substitute strong bases with weaker alternatives.

  • Lower Temperature: Perform the reaction at the lowest possible temperature to disfavor side reactions. Cryogenic conditions (-78 °C) are often effective for reactions involving organolithiums.

  • Solvent Choice: Avoid solvents known to act as hydrogen atom donors, such as DMF, if a radical mechanism is suspected.[6]

2. Consider Protecting Groups:

  • If a functional group elsewhere in the molecule is promoting the decomposition (e.g., an acidic proton on a heterocycle), consider using a suitable protecting group.[4]

3. Change Your Synthetic Strategy:

  • Order of Operations: It may be more effective to perform the desired transformation before introducing the iodine atom into the molecule. If the iodine is required for a subsequent cross-coupling, this reordering of steps can be a robust solution.

Frequently Asked Questions (FAQs)

Q1: Why is de-iodination more common than de-bromination or de-chlorination? A1: The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This lower bond dissociation energy makes aryl iodides more susceptible to both oxidative addition to a metal catalyst and unwanted cleavage through various side reactions, including reductive dehalogenation.[2]

Q2: Can the purity of my reagents affect the extent of de-iodination? A2: Absolutely. Impurities in your solvents, bases, or starting materials can be sources of hydrides or protons that facilitate de-iodination. For example, water in a reaction intended to be anhydrous can be a proton source leading to proto-deiodination.[4] Always use high-purity, and when necessary, anhydrous and degassed reagents and solvents.

Q3: Are there any additives that can help suppress de-iodination? A3: In some specific cases, additives have been shown to help. For example, the addition of certain halide salts (like LiCl or bromide salts) has been reported to suppress dehalogenation in some cross-coupling reactions, although the mechanism is complex and can be substrate-dependent.[2][7] This is a strategy that often requires empirical screening for your specific system.

Q4: How can I accurately quantify the amount of de-iodinated byproduct? A4: The most reliable methods for quantification are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard.[8][9] This allows you to calculate the precise ratio of your desired product to the de-iodinated byproduct. Quantitative NMR (qNMR) with a calibrated internal standard can also be a powerful tool.

Q5: My reaction involves a heteroaromatic iodide. Are there special considerations? A5: Yes. Nitrogen-containing heterocycles can coordinate to the palladium catalyst and inhibit its activity.[4] Furthermore, if the heterocycle has an N-H bond (e.g., indole, pyrrole), the proton can be acidic and participate in side reactions. In these cases, using specialized ligands like Buchwald's biaryl phosphines or protecting the N-H group is often necessary to achieve good results and minimize de-iodination.[4]

Data & Visualization

Table 1: Influence of Reaction Parameters on De-iodination in a Model Suzuki Coupling
ParameterCondition A (High De-iodination)Condition B (Low De-iodination)Rationale for Improvement
Catalyst/Ligand Pd(PPh₃)₄XPhos Pd G2Bulky, electron-rich ligand (XPhos) accelerates reductive elimination, outcompeting de-iodination.[4]
Base NaOtBuK₃PO₄Weaker inorganic base is less likely to generate Pd-H species.[1][4]
Solvent DMFTolueneAprotic, less polar solvent minimizes potential hydride or proton sources.[1]
Temperature 120 °C80 °CLower temperature disfavors the higher activation energy de-iodination pathway.[5]
Diagrams

Below are diagrams illustrating key concepts related to de-iodination.

G cluster_0 Desired Suzuki Catalytic Cycle cluster_1 Parasitic De-iodination Cycle OA Oxidative Addition Hydride Hydride Source (Solvent, Base) TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product Desired Product (Ar-R') RE->Product ArPdI Ar-Pd(II)-I Pd0->ArPdI Ar-I PdH L_n-Pd-H Pd0->PdH ArPdR Ar-Pd(II)-R' ArPdI->ArPdR R'-B(OR)₂ Reductive_Deiodination Reductive De-iodination ArPdR->RE Hydride->Pd0 PdH->Reductive_Deiodination Ar-I Reductive_Deiodination->Pd0 Byproduct Byproduct (Ar-H) Reductive_Deiodination->Byproduct G Start De-iodination Observed? CheckCatalyst Change to Bulky, Electron-Rich Ligand (e.g., XPhos) Start->CheckCatalyst Yes Success Problem Solved Start->Success No CheckBase Switch to Weaker Base (e.g., K₃PO₄) CheckCatalyst->CheckBase CheckSolvent Use Aprotic Solvent (e.g., Toluene) CheckBase->CheckSolvent CheckTemp Lower Reaction Temperature CheckSolvent->CheckTemp CheckTemp->Success Improved Failure Re-evaluate Strategy CheckTemp->Failure No Improvement

Caption: Troubleshooting flowchart for addressing de-iodination.

References
  • Etd@IISc. (2017, December 7). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • University of Pisa. (n.d.). HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up Iodination Reactions

Welcome to the Technical Support Center for Iodination Reaction Scale-Up. This guide is designed for researchers, chemists, and process development professionals who are transitioning iodination protocols from the bench...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iodination Reaction Scale-Up. This guide is designed for researchers, chemists, and process development professionals who are transitioning iodination protocols from the bench to pilot or production scale. Scaling up any chemical reaction presents a unique set of challenges, and iodination is no exception. Issues that are negligible in a round-bottom flask can become critical in a multi-liter reactor.

This resource provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common problems, from reaction kinetics and thermodynamics to purification and safety, equipping you with the knowledge to anticipate, troubleshoot, and successfully scale your iodination process.

Part 1: Troubleshooting Guide for Scale-Up Issues

This section addresses specific, practical problems encountered during the scale-up of iodination reactions.

Category 1: Reaction Performance & Kinetics

Question: We observed a significant drop in yield when moving from a 100g to a 5kg scale. What are the likely causes?

A decrease in yield during scale-up is a frequent and multifaceted problem. It typically stems from physical and chemical factors that change disproportionately with volume.[1][2]

  • Inefficient Heat Transfer: This is the most common culprit. Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation difficult.[1][3] Iodination reactions are often exothermic, and an inability to remove heat efficiently can lead to a rise in the internal temperature.[1] This can cause thermal degradation of the starting material or product and promote side reactions, directly impacting yield.[2]

    • Solution: Employ a reactor with a jacketed cooling system and ensure the heat transfer fluid is appropriate for the required temperature range. For highly exothermic processes, consider a semi-batch approach where the iodinating agent is added slowly and controllably to manage the heat evolution.[1]

  • Poor Mixing and Mass Transfer: What appears as a homogeneous solution in a flask can suffer from poor mixing in a large reactor, leading to localized "hot spots" or areas of high reagent concentration.[1][3] This heterogeneity can result in incomplete conversion and the formation of byproducts.

    • Solution: Optimize the agitation system. The choice of impeller (e.g., anchor, turbine) and the mixing speed are critical. The goal is to ensure thorough, uniform mixing without introducing excessive shear that could degrade sensitive molecules.[1]

  • Extended Reaction Times: A reaction that is complete in 2 hours at the lab scale may require significantly longer at a larger scale to achieve the same conversion.[1]

    • Solution: Do not rely on lab-scale reaction times. Implement in-process controls (IPCs) such as HPLC, TLC, or GC-MS to monitor the reaction's progress and determine the true endpoint.[1][4]

Category 2: Selectivity and Byproduct Formation

Question: Our scaled-up reaction is producing a mixture of the desired mono-iodinated product and over-iodinated (di- or tri-iodinated) species. How can we improve selectivity?

Over-iodination is a classic challenge, especially with activated aromatic substrates where the first iodine atom doesn't sufficiently deactivate the ring to prevent further substitution.[5]

  • Stoichiometry Control: At a larger scale, ensuring precise molar ratios is critical.

    • Solution: Carefully control the stoichiometry of your iodinating agent. Using a 1:1 or even a slight sub-stoichiometric amount (e.g., 0.98 equivalents) of the iodinating agent relative to the substrate can favor mono-iodination.[5] Ensure the iodinating agent is added gradually to prevent localized areas of high concentration.[1]

  • Temperature Management: Reaction temperature directly influences the rate of reaction.

    • Solution: Lowering the reaction temperature will decrease the overall reaction rate, which can significantly improve selectivity for the mono-iodinated product by disfavoring the higher activation energy pathway to the di-iodinated species.[5]

  • Choice of Iodinating Agent: Not all reagents are created equal in terms of reactivity.

    • Solution: If using a highly reactive agent like Iodine Monochloride (ICl), consider switching to a milder one like N-Iodosuccinimide (NIS).[1][6] Molecular iodine (I₂) is the least reactive common electrophilic source and may provide the highest selectivity, although it often requires an activator or oxidant.[7]

Question: We are seeing significant formation of iodoform (CHI₃), a yellow precipitate, in our reaction that uses carbon tetraiodide (CI₄). How do we prevent this?

Iodoform is a common byproduct in reactions involving carbon tetraiodide, arising from the reaction of the triiodomethyl anion (CI₃⁻) with protic species or certain bases.[8]

  • Anhydrous Conditions: Moisture is a key contributor to this side reaction.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled, anhydrous solvents and ensure the starting material is dry.[8] Running the reaction under a strictly inert, aprotic atmosphere (e.g., Nitrogen or Argon) is crucial.

  • Temperature and Addition Control: The rate of side reactions can be managed kinetically.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C) to slow the rate of iodoform formation. Add the carbon tetraiodide solution dropwise to the reaction mixture to maintain a low instantaneous concentration.[8]

Category 3: Purification and Work-Up

Question: We are struggling to remove triphenylphosphine oxide (TPPO) from our multi-kilogram batch. What are the best large-scale purification strategies?

TPPO is a notoriously difficult byproduct to remove due to its polarity and high crystallinity.[8] While chromatography is effective at the lab scale, it is often impractical and costly for large quantities.[9]

  • Crystallization/Trituration: This is the most common and scalable method.

    • Solution: If your product has low polarity, you can often precipitate the TPPO from a nonpolar solvent like hexane or a mixture of diethyl ether and pentane.[8] The desired product remains in the filtrate.

  • Acid-Base Extraction: This method is effective if your product is not acid-sensitive.

    • Solution: TPPO is weakly basic and can be removed by washing the organic phase with an aqueous acid solution (e.g., 1M HCl).

  • Complexation: This technique leverages the Lewis basicity of the phosphine oxide oxygen.

    • Solution: After the reaction, the crude mixture can be treated with a solution of a metal salt like zinc chloride (ZnCl₂). The TPPO forms a complex that precipitates and can be removed by filtration.[8]

Question: How do we efficiently quench a large-scale iodination reaction and handle the waste streams?

Proper quenching is vital for safety and for simplifying purification.

  • Quenching Excess Iodine: Unreacted iodine must be neutralized.

    • Solution: The standard and most effective method is to add a saturated aqueous solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃).[8] This reacts with I₂ to form colorless and water-soluble sodium iodide. The reaction is: 2Na₂S₂O₃(aq) + I₂(s) → Na₂S₄O₆(aq) + 2NaI(aq).

  • Waste Handling: Iodinated organic compounds and reagents require careful disposal.

    • Solution: Waste streams containing organoiodides can be persistent and may be difficult to treat.[7] After quenching with sodium thiosulfate, separate the aqueous and organic layers. The aqueous layer, containing iodide salts, should be disposed of according to local environmental regulations. The organic waste stream containing iodinated byproducts must also be handled as hazardous waste.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is best for my scale-up?

The "best" agent depends on your substrate's reactivity, selectivity requirements, cost, and safety considerations. Molecular iodine (I₂) is often preferred for large-scale work due to its low cost and relative safety, but it is not very reactive.[7][10]

Table 1: Comparison of Common Iodinating Agents for Scale-Up

ReagentFormulaCommon UseAdvantages for Scale-UpDisadvantages for Scale-Up
Molecular Iodine I₂Electrophilic iodination (often with an oxidant)Low cost, readily available, relatively safe to handle.[11]Low reactivity, requires an oxidant (e.g., H₂O₂, Oxone), low atom economy.[7][10]
N-Iodosuccinimide C₄H₄INO₂Electrophilic iodination of activated arenes, alkenesGood reactivity and selectivity, solid, easier to handle than ICl.[1][6]Higher cost, succinimide byproduct must be removed.
Iodine Monochloride IClPotent electrophilic iodinationHighly reactive, effective for deactivated substrates.[5][12]Moisture sensitive, corrosive, can lead to chlorinated byproducts, difficult to handle.[5][13]
1,3-Diiodo-5,5-dimethylhydantoin C₅H₆I₂N₂O₂Electrophilic iodinationHigh reactivity and selectivity, solid, byproduct is water-soluble.[14]Higher cost, generates more waste by mass.

Q2: What are the primary safety considerations when performing large-scale iodination reactions?

Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Iodination reactions can be highly exothermic. Ensure the reactor is equipped with adequate cooling capacity, an accurate internal temperature probe, and an emergency quench system.[1][15]

  • Reagent Handling: Iodine and its derivatives can be corrosive and toxic. Handle all reagents in a well-ventilated area (e.g., a walk-in fume hood) and wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[1]

  • Hazardous Byproducts/Reagents: Be aware of potentially explosive compounds. For example, hypervalent iodine reagents can be explosive, and caution should be used when running reactions with ammonia, which could potentially form the explosive nitrogen triiodide (NI₃).[7][16]

Q3: What analytical methods are suitable for in-process monitoring of a large-scale iodination?

Real-time monitoring is crucial for understanding reaction kinetics and ensuring batch-to-batch consistency.

  • Chromatography (TLC/HPLC/GC): These are the most common methods. Small aliquots of the reaction mixture are taken at regular intervals, quenched, and analyzed to determine the ratio of starting material, product, and byproducts.[1]

  • Spectroscopy (UV-Vis): For reactions involving a color change, such as the disappearance of molecular iodine, UV-Vis spectroscopy can be used to monitor the concentration of the colored species over time.[17][18]

  • Titration: In some cases, classical iodometric titration can be adapted to determine the concentration of unreacted iodine or other reagents in the reaction mixture.[12]

Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Scale-Up of an Electrophilic Aromatic Iodination using NIS

This protocol is a general guideline and must be adapted and optimized for your specific substrate and equipment.

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser. Ensure the reactor volume is at least twice the total reaction volume.[2][9]

  • Reagent Charging: Charge the reactor with the aromatic substrate (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Cooling: Begin cooling the reactor jacket to the desired reaction temperature (e.g., 0-5 °C).

  • Reagent Addition: Once the internal temperature is stable, begin the portion-wise addition of N-Iodosuccinimide (NIS) (1.05 eq). Add the solid in small portions over 1-2 hours to control the exotherm.

  • Reaction Monitoring: Stir the mixture at the set temperature. Take samples periodically (e.g., every hour) for in-process analysis (e.g., HPLC) to monitor the consumption of starting material and the formation of the product.

  • Endpoint Determination: Continue the reaction until the analysis shows that the starting material has been consumed to the desired level (e.g., <1%).

Protocol 2: Quenching and Aqueous Work-up at Scale
  • Prepare Quench Solution: In a separate vessel, prepare a 10% (w/v) aqueous solution of sodium thiosulfate. You will need a sufficient volume to react with any excess iodinating agent.

  • Quenching: Once the reaction is complete, slowly add the sodium thiosulfate solution to the reactor. Monitor the internal temperature and add at a rate that prevents a significant temperature increase. Continue adding until the characteristic color of iodine is no longer present.

  • Phase Separation: Stop the agitation and allow the organic and aqueous layers to separate. Transfer the contents of the reactor to a larger separation funnel or a vessel equipped for phase separation.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Part 4: Visualizations and Data
Diagrams (Graphviz)

Troubleshooting_Low_Yield start Low Yield or Incomplete Conversion Observed at Scale check_temp Is internal temperature higher than in lab protocol? start->check_temp check_mixing Is mixing adequate? (visual inspection, any solids?) check_temp->check_mixing No improve_cooling Improve Cooling: - Lower jacket temp - Slower reagent addition - Consider semi-batch check_temp->improve_cooling Yes check_time Was reaction time scaled appropriately? check_mixing->check_time Yes optimize_agitation Optimize Agitation: - Increase stirrer speed - Evaluate impeller type check_mixing->optimize_agitation No implement_ipc Implement In-Process Controls: - Use HPLC/TLC to track - Extend reaction time until  completion check_time->implement_ipc No success Yield Improved check_time->success Yes improve_cooling->success optimize_agitation->success implement_ipc->success

Caption: Troubleshooting workflow for low yields in scale-up.

Scale_Up_Effects cluster_lab Lab Scale (e.g., 250 mL) cluster_plant Plant Scale (e.g., 250 L) lab_flask High Surface Area to Volume Ratio plant_reactor Low Surface Area to Volume Ratio lab_flask->plant_reactor Leads to lab_mixing Efficient Mixing (Magnetic Stirrer) plant_mixing Mixing Challenges (Impeller Design) lab_mixing->plant_mixing Leads to heat_issue Poor Heat Dissipation (Potential for Runaway & Side Reactions) plant_reactor->heat_issue concentration_issue Localized Concentration Gradients (Poor Selectivity & Low Conversion) plant_mixing->concentration_issue

Caption: Impact of physical parameters on reaction scale-up.

References
  • Banerjee, A. K., Vera, W., Mora, H., Laya, M. S., Bedoya, L., & Cabrera, E. V. (2006). Iodine in organic synthesis. Journal of Scientific & Industrial Research, 65, 299-308.
  • Thomas, E. L., & Aune, T. M. (1978).
  • Berliner, E. (1966). Kinetics and mechanism of iodination of 8-hydroxyquinoline. RSC Publishing.
  • El-Guesmi, N., & Hamden, A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide. BenchChem.
  • Wang, D., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • Mattok, G. L., & Wilson, D. L. (1967). The mechanism of the iodination of aminochromes. Canadian Journal of Chemistry, 45(15), 1721-1725.
  • Doc Brown's Chemistry. (n.d.). Iodination of ketones acid/base catalysed mechanism. Doc Brown's Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Appel Iodinations with Carbon Tetraiodide. BenchChem.
  • Baer, E., & Tosoni, A. L. (1956). Process For The Iodination Of Aromatic Compounds.
  • Stanford EHS. (2019). Scale-Up Reaction Safety. Stanford University.
  • BenchChem. (2025).
  • Meoni, E., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5534.
  • Save My Exams. (2025). Continuous Monitoring Method (Edexcel A Level Chemistry). Save My Exams.
  • Tokyo Chemical Industry. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Riley, B. J., et al. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. Journal of Vacuum Science & Technology A, 42(4).
  • TCI. (n.d.). Iodinating Reagents.
  • BenchChem. (n.d.).
  • Stanford EHS. (2023). Scale Up Safety. Stanford University.
  • Princeton University. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Princeton University.
  • Reddit. (2019). Why are some reactions difficult to scale up? r/chemistry.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. NJ.gov.

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in Benzoic Acid Iodination

Welcome to the Technical Support Center for managing reaction exotherms during the iodination of benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing reaction exotherms during the iodination of benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Our focus is on ensuring reaction safety, maximizing product yield, and maintaining process control.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Controlling Exotherms

This section addresses common questions and concerns regarding the exothermic nature of benzoic acid iodination.

Q1: Why is my benzoic acid iodination reaction unexpectedly exothermic?

A: The iodination of aromatic rings, including benzoic acid, is an electrophilic aromatic substitution reaction. The exothermicity arises from the net release of energy as stable C-I and H-X bonds are formed, which is greater than the energy required to break the initial C-H and I-X bonds. The magnitude of the exotherm can be significantly influenced by several factors:

  • Activating Reagents: Strong acids like sulfuric acid or nitric acid are often used as catalysts or reagents.[1][2] Their interaction with the iodinating agent can generate a highly reactive electrophile, leading to a rapid and highly exothermic reaction. For instance, the combination of iodic acid and sulfuric acid can result in a "vigorous, exothermic reaction" if not properly cooled.[1]

  • Reaction Rate: A faster reaction rate leads to a more rapid release of heat. Factors that increase the reaction rate, such as higher temperatures or more potent iodinating agents, will intensify the exotherm.

  • Purity of Reagents: Impurities in the starting materials or solvents can sometimes catalyze side reactions, contributing to an unexpected heat release.

Q2: I'm observing a runaway reaction. What are the immediate steps to bring it under control?

A: A runaway reaction is a critical safety event. If you suspect a runaway reaction (rapid temperature and/or pressure increase), prioritize safety above all else.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: If it is safe to do so, increase the cooling to the reactor. This could involve adding more ice to an ice bath or lowering the temperature of the cryostat.

  • Prepare for Quenching: Have a pre-prepared quenching solution ready. A solution of sodium thiosulfate or sodium bisulfite is commonly used to neutralize unreacted iodine.[3]

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

It is crucial to have a well-defined emergency plan before starting any potentially exothermic reaction.[4]

Q3: How can I proactively manage and minimize the exotherm from the start?

A: Proactive management is key to preventing thermal runaway. Here are several strategies:

  • Slow Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. By adding the iodinating agent or catalyst dropwise, you can control the reaction rate and allow the cooling system to dissipate the heat as it is generated.[3][5]

  • Adequate Cooling: Use an appropriately sized cooling bath (e.g., ice-water, ice-salt, or a cryostat) to maintain the desired reaction temperature. Ensure the reactor is sufficiently immersed in the cooling medium.

  • "Reverse Addition": In some cases, adding the benzoic acid solution to the iodinating agent solution can help maintain a low concentration of the reactive substrate, thereby controlling the reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction rate and heat capacity of the system. A solvent with a higher heat capacity can absorb more heat for a given temperature rise.

  • Kinetic Understanding: Before scaling up, it is beneficial to understand the reaction kinetics.[6] Techniques like reaction calorimetry can provide precise data on the heat of reaction and the rate of heat release under different conditions.[7][8]

Q4: Can the choice of iodinating agent affect the exotherm?

A: Absolutely. Different iodinating agents have varying reactivities, which directly impacts the exotherm.

  • Milder Reagents: Reagents like N-Iodosuccinimide (NIS), often activated by a catalytic amount of acid, can offer a more controlled reaction compared to harsher systems.[9]

  • Highly Reactive Systems: Systems that generate a highly electrophilic iodine species, such as those involving strong oxidizing agents (e.g., nitric acid, iodic acid in sulfuric acid), tend to be more exothermic and require more stringent temperature control.[1][2] Iodine monochloride (ICl) is also a reactive iodinating agent that can cause exothermic reactions, necessitating controlled addition.[3][10]

The table below provides a qualitative comparison of common iodinating systems.

Iodinating SystemTypical ReactivityExotherm PotentialControl Measures
I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) HighHighSlow addition of oxidant, efficient cooling.[2][11]
Iodic Acid (HIO₃) / H₂SO₄ Very HighVery HighStrict temperature control below 15°C is critical.[1]
Iodine Monochloride (ICl) HighModerate to HighDropwise addition, often at reduced temperatures.[3][11]
N-Iodosuccinimide (NIS) / Acid Catalyst ModerateLow to ModerateGenerally more controllable, but still requires monitoring.[9][11]

Q5: I am scaling up my reaction from 1g to 100g. What are the primary concerns regarding the exotherm?

A: Scale-up introduces significant challenges in managing exotherms. The primary issue is the decrease in the surface-area-to-volume ratio.[12][13] This means that the ability to remove heat (which occurs at the surface of the reactor) does not increase as quickly as the heat being generated (which occurs throughout the volume of the reactor).

Key Scale-Up Considerations:

  • Heat Transfer: A laboratory flask has a high surface area to volume ratio, allowing for efficient heat dissipation. In a large reactor, heat removal is less efficient, and "hot spots" can form, potentially leading to a runaway reaction.[6][14]

  • Mixing: Inadequate mixing in a larger vessel can lead to localized concentrations of reagents, causing a rapid, localized exotherm.[6][14]

  • Addition Rate: The addition rate that was safe on a small scale may be too fast for a larger scale. The addition rate should be scaled based on the reactor's heat removal capacity, not just the volume.

  • Reaction Calorimetry: For significant scale-up, it is highly recommended to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum safe addition rate.[7][15]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for specific issues encountered during the iodination of benzoic acid.

Issue 1: Rapid, Uncontrolled Temperature Rise

If you experience a rapid temperature increase that is difficult to control with your cooling system, this indicates that the rate of heat generation is exceeding the rate of heat removal.

Troubleshooting Workflow: Uncontrolled Exotherm

UncontrolledExotherm start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Increase External Cooling Capacity stop_addition->enhance_cooling prepare_quench Prepare Quenching Solution (e.g., aq. Na2S2O3) enhance_cooling->prepare_quench is_controlled Is Temperature Stabilizing? prepare_quench->is_controlled quench_reaction Quench the Reaction (Slow, Careful Addition) is_controlled->quench_reaction No review_protocol Post-Mortem Analysis: - Review addition rate - Check cooling efficiency - Verify reagent concentrations is_controlled->review_protocol Yes quench_reaction->review_protocol evacuate Evacuate and Follow Emergency Procedures quench_reaction->evacuate If still uncontrolled

Caption: Troubleshooting workflow for an uncontrolled exotherm.

Issue 2: Formation of Dark, Tarry Byproducts

The formation of dark, insoluble materials often indicates oxidative side reactions, which can be exacerbated by excessive temperatures.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures can promote the oxidation of benzoic acid or the iodinated product. Running the reaction at a lower temperature can minimize these side reactions.[11]

  • Protecting Groups: While less common for benzoic acid itself, if other sensitive functional groups are present on the ring, consider using protecting groups to prevent their oxidation.

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas like nitrogen or argon can sometimes reduce oxidation.[11]

  • Milder Reagents: If oxidation is a persistent issue, switching to a milder iodinating agent, such as N-iodosuccinimide (NIS), may be beneficial.[11]

Section 3: Experimental Protocols

The following are generalized protocols. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Controlled Iodination of Benzoic Acid using Iodine Monochloride

This protocol is a general guideline and may require optimization.

Materials:

  • Benzoic Acid

  • Iodine Monochloride (ICl) solution (e.g., 1.0 M in a suitable solvent)

  • Anhydrous glacial acetic acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware, including a jacketed reactor or a round-bottom flask with a cooling bath, a dropping funnel, and a magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask or reactor, dissolve the benzoic acid in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Slow Addition of ICl: Add the iodine monochloride solution dropwise to the stirred benzoic acid solution via a dropping funnel. This reaction can be exothermic, so controlled addition is crucial to maintain the temperature below 10°C. [3]

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous sodium thiosulfate solution to quench any unreacted iodine monochloride. The disappearance of the reddish-brown color indicates complete quenching.[3]

  • Work-up and Isolation: Precipitate the product by adding the reaction mixture to ice water.[2] Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Safety-Critical Workflow for Iodination

IodinationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Benzoic Acid and ICl Solutions setup_reactor Set Up Jacketed Reactor with Overhead Stirring prep_reagents->setup_reactor prep_quench Prepare Na2S2O3 Quench Solution setup_reactor->prep_quench cool_reactor Cool Reactor to Target Temperature (0-5°C) prep_quench->cool_reactor add_icl Slow, Dropwise Addition of ICl cool_reactor->add_icl monitor_temp Monitor Internal Temperature Continuously add_icl->monitor_temp monitor_rxn Monitor Reaction Progress (TLC/HPLC) add_icl->monitor_rxn quench_rxn Quench with Na2S2O3 Solution monitor_rxn->quench_rxn precipitate Precipitate Product in Ice Water quench_rxn->precipitate isolate Isolate by Filtration and Wash precipitate->isolate purify Purify by Recrystallization isolate->purify

Caption: A typical experimental workflow for benzoic acid iodination.

Section 4: References

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. MDPI. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions. ACS Publications. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Chemia. [Link]

  • Quenching Iodine in Propanone Reaction. Scribd. [Link]

  • Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. [Link]

  • Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. PMC. [Link]

  • Thermal Runaway Suppression Mechanism of Thermosensitive Microcapsules for Lithium-Ion Batteries. PMC. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]

  • An Iodine Fluorescence Quenching Clock Reaction. JCE. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. [Link]

  • Safety Precautions for Handling Exothermic Reactions. Google Docs.

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]

  • Thermal runaway prevention. E-Mobility Engineering. [Link]

  • A Convenient Procedure for the Iodination of Arenes. ResearchGate. [Link]

  • Introducing of Thermodynamic Van't Hoff Equation in Process of Dissociation of Benzoic Acid at Ordinary Temperature Range. ResearchGate. [Link]

  • Kinetics of bromination of o-hydroxy benzoic acid: effect added bromide ions. ResearchGate. [Link]

  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. [Link]

  • Heat flow calorimetry - application and techniques. IChemE. [Link]

  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. J Biochem Tech. [Link]

    • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. [Link]

  • Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective. researchopenworld.com. [Link]

  • Reaction Calorimetry in continuous flow mode. A new approach for the thermal characterization of high energetic and fast reactio. THURNE. [Link]

  • Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems. [Link]

  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. ResearchGate. [Link]

  • (a) DSC measurements of heat flow for 5 μm I2O5 at different exposure... ResearchGate. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]

  • Why is Iodination of Benzene Difficult?. CurlyArrows Organic Chemistry. [Link]

  • The action of per-acetic acid and per-benzoic acid on the unsaturate aliphatic and on aromatic Iodine compounds. KNAW. [Link]

  • Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. [Link]

  • 7.3: Heats of Reactions and Calorimetry. Chemistry LibreTexts. [Link]

  • Problem 44 Aromatic iodination can be carri... [FREE SOLUTION]. Vaia. [Link]

  • Oxidative Iodination of Aromatic Amines and Other Arenes, with Sodium Percarbonate as the Oxidant. Molecular Diversity Preservation International (MDPI). [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2-Iodo-5-methoxy-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Unambiguous Structural Elucidation In the realm of medicinal chemistry and materials science, the precise molecular architec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Unambiguous Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. 2-Iodo-5-methoxy-4-methylbenzoic acid is a bespoke chemical entity with potential applications as a key intermediate in the synthesis of novel pharmaceuticals and functional materials. Its unique substitution pattern—an iodine atom ortho to the carboxylic acid, a methoxy group at the 5-position, and a methyl group at the 4-position—presents a distinct set of physicochemical properties. However, the very nature of its synthesis can lead to isomeric impurities, making rigorous and unequivocal structural confirmation paramount.

This guide provides a comprehensive framework for the structural elucidation of 2-Iodo-5-methoxy-4-methylbenzoic acid. We will delve into a comparative analysis of its expected spectroscopic characteristics against its close structural analogs, for which experimental data is available. Furthermore, we will propose a plausible synthetic pathway, highlighting potential isomeric byproducts, and detail the necessary experimental protocols to definitively confirm the desired structure.

Proposed Synthesis and Potential Isomeric Impurities

However, this reaction is not without its challenges. The potential for the formation of other regioisomers exists, primarily the 6-iodo isomer. Therefore, a robust analytical workflow is essential to not only confirm the identity of the desired product but also to identify and quantify any potential isomeric impurities.

Diagram of Proposed Synthetic Route and Potential Isomers

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products 3-methoxy-4-methylbenzoic_acid 3-methoxy-4-methylbenzoic acid Iodination Iodination (e.g., I2, NIS) 3-methoxy-4-methylbenzoic_acid->Iodination Target 2-Iodo-5-methoxy-4-methylbenzoic acid (Desired Product) Iodination->Target Major Isomer 6-Iodo-3-methoxy-4-methylbenzoic acid (Potential Isomer) Iodination->Isomer Minor

Caption: Proposed synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid and a potential isomeric byproduct.

Spectroscopic Characterization: A Comparative Approach

The definitive confirmation of the structure of 2-Iodo-5-methoxy-4-methylbenzoic acid relies on a multi-pronged analytical approach, with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy as the cornerstones. By comparing the predicted spectra of our target molecule with the known spectra of its close analogs, we can identify the key distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The ¹H NMR spectrum will provide critical information about the number of different types of protons and their neighboring environments.

Table 1: Comparison of ¹H NMR Data (Predicted vs. Analogs)

Compound Aromatic Protons (ppm) -OCH₃ (ppm) -CH₃ (ppm) -COOH (ppm) Solvent
2-Iodo-5-methylbenzoic acid [1]H-3: 7.02 (dd), H-4: 7.84 (d), H-6: 7.91 (d)-2.36 (s)Not ReportedCDCl₃
2-Iodo-5-methoxybenzoic acid ~6.8-7.6 (m)~3.8 (s)-~10-12 (br s)CDCl₃/DMSO-d₆
2-Iodo-4,5-dimethoxybenzoic acid H-3: 7.43 (s), H-6: 7.62 (s)3.91 (s), 3.93 (s)-Not ReportedCDCl₃
Predicted: 2-Iodo-5-methoxy-4-methylbenzoic acid H-3: ~7.2 (s), H-6: ~7.7 (s) ~3.9 (s) ~2.3 (s) ~10-12 (br s) CDCl₃/DMSO-d₆

Causality Behind Predicted Shifts:

  • Aromatic Protons: For our target molecule, we predict two singlets in the aromatic region. The proton at the 3-position (H-3) will be shielded by the adjacent methoxy group, appearing at a lower chemical shift compared to the proton at the 6-position (H-6), which is deshielded by the adjacent carboxylic acid. This contrasts with the splitting patterns observed in 2-Iodo-5-methylbenzoic acid.

  • Methoxy and Methyl Protons: The methoxy and methyl groups are expected to appear as sharp singlets at approximately 3.9 and 2.3 ppm, respectively.

The ¹³C NMR spectrum will provide a count of the number of unique carbon atoms and information about their chemical environment.

Table 2: Comparison of ¹³C NMR Data (Predicted vs. Analogs)

Compound C=O (ppm) C-I (ppm) C-O (ppm) Aromatic C-H (ppm) Aromatic C-q (ppm) -OCH₃ (ppm) -CH₃ (ppm) Solvent
2-Iodo-5-methylbenzoic acid (Predicted) ~170~95-~128-140~135-145-~21CDCl₃
2-Iodo-5-methoxybenzoic acid ~168~92~160~115-130~130-140~56-CDCl₃/DMSO-d₆
2-Iodo-4,5-dimethoxybenzoic acid 170.285.6148.7, 152.6114.7, 124.2-56.0, 56.3-CDCl₃
Predicted: 2-Iodo-5-methoxy-4-methylbenzoic acid ~170 ~90 ~158 ~115, ~125 ~130, ~138, ~140 ~56 ~16 CDCl₃/DMSO-d₆

Key Differentiating Features:

The key to confirming the structure lies in the combination of the number of aromatic C-H signals and the chemical shifts of the quaternary carbons. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), will be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.

  • Expected Molecular Ion: For C₉H₉IO₃, the expected monoisotopic mass is approximately 291.96 g/mol . The presence of iodine will give a characteristic isotopic pattern.

  • Fragmentation Pattern: The mass spectrum of 2-Iodo-5-methylbenzoic acid shows a top peak at m/z 262 and a second highest at 245, corresponding to the loss of a hydroxyl radical. A similar loss would be expected for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

  • -OH stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.

  • C-O stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹.

  • C-H stretches (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness of the structural confirmation, a rigorous and self-validating experimental workflow is crucial.

Diagram of Experimental Workflow for Structural Confirmation

G Synthesis Synthesis & Purification HRMS High-Resolution Mass Spectrometry (Confirm Molecular Formula) Synthesis->HRMS 1D_NMR 1D NMR (¹H, ¹³C) (Initial Structure Hypothesis) Synthesis->1D_NMR IR Infrared Spectroscopy (Confirm Functional Groups) Synthesis->IR Final_Confirmation Final Structure Confirmation HRMS->Final_Confirmation 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) 1D_NMR->2D_NMR 2D_NMR->Final_Confirmation IR->Final_Confirmation

Caption: A logical workflow for the definitive structural confirmation of a synthesized organic compound.

Detailed Methodologies
  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Electrospray Ionization (ESI) is recommended.

    • Analysis: Obtain a high-resolution mass spectrum to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated mass for C₉H₉IO₃.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aromatic ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern.

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) is a convenient method.

    • Analysis: Acquire the IR spectrum and identify the characteristic absorption bands for the carboxylic acid, aryl ether, and aromatic C-H functional groups.

Conclusion: A Pathway to Confident Structural Assignment

The structural confirmation of 2-Iodo-5-methoxy-4-methylbenzoic acid requires a meticulous and comparative analytical strategy. By leveraging the known spectroscopic data of its close analogs and employing a suite of modern analytical techniques, researchers can confidently elucidate its structure. This guide provides the foundational knowledge and a practical workflow to navigate the potential challenges of isomeric impurities and achieve an unambiguous structural assignment, a critical step in advancing its potential applications in research and development.

References

  • Supporting Information for "Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide". Royal Society of Chemistry. [Link]

Sources

Comparative

High-Throughput 2D NMR Strategies for Regiochemical Elucidation: Conventional vs. Non-Uniform Sampling (NUS)

Case Study: 2-Iodo-5-methoxy-4-methylbenzoic acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The Structural Challenge in Drug Discovery In pharmaceutical development, the rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 2-Iodo-5-methoxy-4-methylbenzoic acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Structural Challenge in Drug Discovery

In pharmaceutical development, the rapid and unambiguous structural elucidation of highly substituted aromatic scaffolds is a critical bottleneck. 2-Iodo-5-methoxy-4-methylbenzoic acid presents a classic regiochemical challenge. The benzene ring is tetra-substituted, leaving only two isolated aromatic protons: H3 and H6.

Because these protons are para to each other, they appear as two distinct singlets in a standard 1D 1 H NMR spectrum. Chemical shift empirical rules are often insufficient to confidently assign which singlet belongs to H3 and which to H6 due to the competing electronic effects of the iodo, methyl, methoxy, and carboxylic acid groups.

To solve this, 2D NMR experiments—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—are mandatory. However, conventional 2D NMR is notoriously time-consuming, often requiring overnight acquisitions[1]. This guide objectively compares the performance of Conventional Uniform Sampling (US) against Non-Uniform Sampling (NUS) to demonstrate how modern laboratories can accelerate this structural validation without sacrificing scientific integrity.

Product Comparison: Uniform Sampling (US) vs. Non-Uniform Sampling (NUS)

In conventional 2D NMR (Uniform Sampling), data points are collected at evenly spaced t1​ time increments. The resolution in the indirect dimension ( F1​ ) is directly proportional to the number of increments, meaning high resolution requires prohibitively long acquisition times[1].

Non-Uniform Sampling (NUS) circumvents this physical limitation. By utilizing a pseudo-random or Poisson-gap sampling schedule, NUS skips a user-defined fraction of the t1​ increments[2]. The missing data is mathematically reconstructed using Compressed Sensing or Iterative Soft Thresholding (IST) algorithms, which rely on the assumption that NMR spectra are inherently sparse (mostly empty baseline)[3].

Quantitative Performance Comparison

The following table summarizes the performance metrics for elucidating 15 mg of 2-Iodo-5-methoxy-4-methylbenzoic acid on a 600 MHz spectrometer equipped with a room-temperature probe.

Performance MetricConventional HSQCNUS HSQC (25%)Conventional HMBCNUS HMBC (25%)
Sampling Density 100% (256 t1​ increments)25% (64 t1​ increments)100% (512 t1​ increments)25% (128 t1​ increments)
Acquisition Time 15.0 minutes3.75 minutes4.0 hours1.0 hour
F1​ Resolution BaselineEquivalent to BaselineHighEquivalent to High
Sensitivity (SNR) 100%~85%100%~80%
Artifact Level MinimalLow (Post-IST cleanup)MinimalLow (Post-IST cleanup)

Data Insight: NUS at a 25% sampling density reduces the experiment time by a factor of 4 while maintaining virtually indistinguishable F1​ resolution[2]. For quantitative or highly precise structural work, 50% NUS can also be utilized to drop a 23-hour acquisition to under an hour with exceptional repeatability[4].

NMR_Workflow Start Sample Prep: 2-Iodo-5-methoxy-4-methylbenzoic acid Split Sampling Strategy Start->Split US Uniform Sampling (US) 100% Data Points Split->US Conventional NUS Non-Uniform Sampling (NUS) 25% Data Points Split->NUS Fast NMR Process_US Standard Fourier Transform (FFT) US->Process_US Process_NUS Iterative Soft Thresholding (IST) NUS->Process_NUS Result_US High Res 2D Spectrum Time: 4 hours Process_US->Result_US Result_NUS High Res 2D Spectrum Time: 1 hour Process_NUS->Result_NUS

Workflow comparing Uniform Sampling (US) and Non-Uniform Sampling (NUS) for 2D NMR acquisition.

Orthogonal Validation: A Self-Validating System

To guarantee scientific integrity, the regiochemical assignment of 2-Iodo-5-methoxy-4-methylbenzoic acid must be a self-validating system . We achieve this by cross-referencing through-bond connectivity (HMBC) with through-space proximity (NOESY).

  • Through-Bond Causality (HMBC): H3 will show 3JCH​ correlations to the carboxylic acid carbon (C1), the methoxy-bearing carbon (C5), and the methyl carbon. Conversely, H6 will show 3JCH​ correlations to the iodo-bearing carbon (C2), the methyl-bearing carbon (C4), and the carboxylic acid carbon (C1).

  • Through-Space Causality (NOESY): The methyl protons (at C4) will exhibit a strong Nuclear Overhauser Effect (NOE) exclusively with H3. The methoxy protons (at C5) will exhibit an NOE exclusively with H6.

When the HMBC network and the NOESY network independently point to the same proton assignments, the structure is unambiguously solved.

Regio_Assignment Molecule 2-Iodo-5-methoxy-4-methylbenzoic acid Isolated Protons: H3 & H6 HMBC HMBC (Through-Bond) 2J, 3J C-H Correlations Molecule->HMBC NOESY NOESY (Through-Space) < 5Å H-H Proximity Molecule->NOESY H3_HMBC H3 correlates to C1, C5, 4-Methyl C HMBC->H3_HMBC H6_HMBC H6 correlates to C2, C4, C1(COOH) HMBC->H6_HMBC H3_NOESY H3 NOE with 4-Methyl protons NOESY->H3_NOESY H6_NOESY H6 NOE with 5-Methoxy protons NOESY->H6_NOESY Result Unambiguous Regiochemical Assignment H3_HMBC->Result H6_HMBC->Result H3_NOESY->Result H6_NOESY->Result

Orthogonal regiochemical assignment using HMBC (through-bond) and NOESY (through-space) networks.

Experimental Protocols

The following step-by-step methodology outlines the optimal setup for acquiring these critical 2D spectra, prioritizing spectrometer efficiency via NUS.

Step 1: Sample Preparation & Shimming
  • Dissolve 15 mg of 2-Iodo-5-methoxy-4-methylbenzoic acid in 0.6 mL of DMSO- d6​ (100% isotopic purity).

    • Causality: DMSO- d6​ is selected over CDCl 3​ to prevent line broadening of the polar carboxylic acid proton and to ensure complete dissolution of the crystalline compound.

  • Perform 3D gradient shimming to achieve a line width of < 0.6 Hz on the residual solvent peak.

Step 2: 1D Baseline Acquisition
  • Acquire a standard 1 H spectrum (16 scans) and a 13 C{ 1 H} spectrum (512 scans).

    • Causality: High-quality 1D spectra are required to define the exact spectral widths ( SW ) for the F2​ and F1​ dimensions in the 2D experiments. Tightening the SW prevents signal aliasing and optimizes digital resolution.

Step 3: NUS-HMBC Setup (Through-Bond)
  • Load the standard hmbcgplpndqf pulse sequence.

  • Set the F1​ ( 13 C) spectral width to 200 ppm and F2​ ( 1 H) to 12 ppm.

  • Enable Non-Uniform Sampling (NUS) at a 25% sampling density [2].

    • Causality: Instead of acquiring 512 linear t1​ increments, the software generates a Poisson-gap sampling schedule of exactly 128 increments. This concentrates sampling at short t1​ times to maximize Signal-to-Noise Ratio (SNR) while randomly sampling longer t1​ times to preserve the critical F1​ resolution required to separate the closely clustered aromatic carbons[1].

Step 4: US-NOESY Setup (Through-Space)
  • Load the noesygpphpp pulse sequence.

  • Set the mixing time ( τm​ ) to 400 ms .

    • Causality: A 400 ms mixing time is mathematically optimal for small molecules (MW ~292 g/mol ) in the extreme narrowing limit ( ωτc​≪1 ). This ensures positive NOE buildup between the methyl/methoxy groups and the aromatic protons without inducing spin diffusion artifacts.

  • Acquire using Uniform Sampling (US) with 256 t1​ increments (As homonuclear 2D experiments are inherently faster, US is often sufficient here).

Step 5: Data Reconstruction & Processing
  • Process the NUS-HMBC data using the Iterative Soft Thresholding (IST) algorithm[3].

    • Causality: IST reconstructs the missing 75% of the data by iteratively thresholding noise and rebuilding the true signals. This yields a spectrum visually identical to a 4-hour conventional acquisition in just 1 hour, dramatically accelerating the drug discovery pipeline[4].

Conclusion

For the structural elucidation of highly substituted aromatics like 2-Iodo-5-methoxy-4-methylbenzoic acid, relying solely on 1D NMR is a liability. By deploying an orthogonal 2D NMR strategy (HMBC + NOESY), researchers create a self-validating data package. Furthermore, upgrading from Conventional Uniform Sampling to Non-Uniform Sampling (NUS) provides a 4x reduction in acquisition time with negligible loss in spectral resolution. For high-throughput drug development laboratories, NUS is not just an alternative; it is the superior operational standard.

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: rsc.
  • Non-uniform Sampling (NUS)

Sources

Validation

Comparative Reactivity Guide: Iodo- vs. Bromo-Benzoic Acid Derivatives in Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Executive Summary In the design of complex active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the selection of the correct aryl halide electrophile is a critical optimization parameter. While the classical reactivity hierarchy of palladium-catalyzed cross-coupling dictates that aryl iodides (Ar–I) are more reactive than aryl bromides (Ar–Br), practical synthetic applications reveal a much more nuanced landscape.

This guide provides an objective, data-driven comparison of iodo- vs. bromo-benzoic acid derivatives. By examining the causality behind oxidative addition kinetics, catalyst-specific anomalies, and regioselective strategies, this document serves as a definitive framework for selecting the optimal benzoic acid derivative for your specific synthetic workflow.

Mechanistic Foundations: The Kinetics of Oxidative Addition

The enhanced reactivity of iodo-benzoic acids over their bromo-counterparts is fundamentally rooted in their intrinsic physicochemical properties. The carbon-iodine (C–I) bond is longer and weaker (Bond Dissociation Energy ~65 kcal/mol) than the carbon-bromine (C–Br) bond (~81 kcal/mol).

In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) center. Because C–X bond cleavage is frequently the rate-determining step (RDS), the lower activation barrier for the C–I bond facilitates significantly faster reaction rates under mild conditions[1].

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Rate-Determining) Ar-I > Ar-Br Pd0->OA Ar-X TM Transmetalation / Amine Binding OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Nu RE->Pd0 Regeneration Product Cross-Coupled Product RE->Product

Generalized Pd-catalyzed cross-coupling cycle highlighting the rate-determining step.

Kinetic modeling using COPASI software for Buchwald-Hartwig aminations further validates this. Assuming oxidative addition is turnover-limiting, computational models and empirical HPLC tracking demonstrate that the rate constant ( k1​ ) for iodobenzene derivatives is approximately threefold larger than that of bromobenzene derivatives[2].

Quantitative Performance Comparison

The following table synthesizes quantitative data from comparative studies, illustrating the performance delta between iodo- and bromo-aromatic electrophiles under identical conditions.

Reaction TypeAryl Halide SubstrateCatalyst SystemConditionsYield (%)Kinetic Observation
Suzuki-Miyaura DNA-conjugated Aryl IodideNa₂PdCl₄ / sSPhos37°C, 28 h>95% Rapid oxidative addition at physiological temp[1].
Suzuki-Miyaura DNA-conjugated Aryl BromideNa₂PdCl₄ / sSPhos37°C, 28 h41% Sluggish C-Br activation at 37°C[1].
Buchwald-Hartwig Iodobenzene derivativePd / Modern LigandsParallel trackingN/A k1​ is 3x larger than bromide equivalent[2].
Suzuki-Miyaura p-Iodotoluene[Pd(PPh₃)₄]50°C, 0.25 h~5% Anomalous poor turnover (See Section 4)[1].
Suzuki-Miyaura p-Bromotoluene[Pd(PPh₃)₄]50°C, 0.25 h~20% Outperforms iodide under these specific conditions[1].

Mechanistic Nuances and "Exceptions to the Rule"

While the Ar-I > Ar-Br heuristic is generally reliable, Senior Scientists must be aware of specific kinetic regimes where this trend collapses or reverses.

A. The Low-Temperature Pd(PPh₃)₄ Anomaly

A notable exception occurs in fundamental Suzuki-Miyaura cross-couplings employing "classical" [Pd(PPh₃)₄] catalyst systems at lower temperatures (~50 °C). Under these conditions, aryl iodides exhibit surprisingly poor reactivity compared to aryl bromides.

  • Causality: The inefficiency stems from the thermodynamic stability of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)]. The strongly coordinating iodide ligand, combined with the presence of excess triphenylphosphine, creates a stable resting state that turns over poorly, effectively poisoning the catalytic cycle. The bromide analogue is less stable, allowing transmetalation to proceed more efficiently[1].

B. Concentration and Ligand Dissociation Limits

In reactions utilizing specific chelating ligands like Pd(BINAP)₂, the intrinsic reactivity of the C–X bond only dictates the rate at low substrate concentrations.

  • Causality: At high concentrations of the aryl halide, the reaction order shifts from first-order to zero-order with respect to the electrophile. The rate-limiting step changes from C–X bond cleavage to the dissociation of the BINAP ligand from the Pd(0) center. Under this kinetic regime, the reactivity difference between an iodo- and bromo-benzoic acid is entirely neutralized[3].

Regioselectivity in Dihaloarenes: The 5-Bromo-2-iodobenzoic Acid Case

When synthesizing complex scaffolds, researchers frequently utilize dihaloarenes to perform orthogonal, sequential cross-couplings. 5-Bromo-2-iodobenzoic acid is a premier example of this strategy.

Because the C–I bond is significantly more susceptible to oxidative addition than the C–Br bond, standard palladium catalysts (even with simple phosphine ligands) can achieve near-perfect regioselectivity[4].

  • First Pass: Suzuki, Sonogashira, or Buchwald-Hartwig coupling occurs exclusively at the C-2 (iodo) position under mild conditions (e.g., room temperature to 60°C).

  • Second Pass: The C-5 bromo group remains intact, serving as a synthetic handle for a subsequent, harsher cross-coupling reaction (e.g., >90°C with advanced dialkylbiaryl phosphine ligands)[4].

G Start Select Aryl Halide for Cross-Coupling Temp Reaction Temperature? Start->Temp HighTemp High (>80°C) Temp->HighTemp LowTemp Low (<50°C) Temp->LowTemp Cost Cost/Stability Priority? HighTemp->Cost Cat Catalyst System? LowTemp->Cat PdPPh3 Pd(PPh3)4 Cat->PdPPh3 Other Modern Ligands (e.g., Buchwald) Cat->Other Bromo1 Use Bromo-Benzoic Acid (Avoid Pd-I trapping) PdPPh3->Bromo1 Avoids poisoning Iodo1 Use Iodo-Benzoic Acid (Faster OA) Other->Iodo1 Milder conditions Cost->Iodo1 No (Need Speed) Bromo2 Use Bromo-Benzoic Acid Cost->Bromo2 Yes

Decision workflow for selecting iodo- vs bromo-benzoic acid derivatives.

Experimental Protocol: Parallel Kinetic Profiling

To objectively validate the reactivity differences between iodo- and bromo-benzoic acid derivatives in your own laboratory, utilize the following self-validating parallel kinetic profiling protocol.

Objective: Generate a comparative reaction profile (Yield vs. Time) for the Suzuki-Miyaura coupling of 4-iodobenzoic acid and 4-bromobenzoic acid with phenylboronic acid.

Materials:

  • Electrophiles: 4-Iodobenzoic acid (1.0 mmol), 4-Bromobenzoic acid (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.2 mmol per reactor)

  • Catalyst: Pd(dppf)Cl₂ (0.02 mmol, 2 mol% per reactor)

  • Base: K₂CO₃ (2.0 mmol per reactor)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, degassed, 10 mL per reactor)

  • Internal Standard: Biphenyl (0.5 mmol per reactor, for HPLC quantification)

Step-by-Step Methodology:

  • Preparation of Parallel Reactors: Equip two identical Schlenk flasks (Reactor A and Reactor B) with magnetic stir bars. Purge with Argon for 10 minutes.

  • Reagent Loading:

    • To Reactor A, add 4-iodobenzoic acid, phenylboronic acid, K₂CO₃, biphenyl, and Pd(dppf)Cl₂.

    • To Reactor B, add 4-bromobenzoic acid, phenylboronic acid, K₂CO₃, biphenyl, and Pd(dppf)Cl₂.

  • Solvent Addition & Initiation: Add 10 mL of the degassed Dioxane/H₂O mixture to both reactors simultaneously. Submerge both flasks into a pre-heated oil bath at 60 °C with identical stirring rates (e.g., 800 rpm).

  • Kinetic Sampling: At precise time intervals (t = 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reactor using a micro-syringe.

  • Quenching: Immediately discharge each aliquot into an HPLC vial containing 1 mL of cold Acetonitrile spiked with 0.1% TFA to instantly quench the palladium catalyst and halt the reaction.

  • Data Analysis: Analyze the quenched samples via RP-HPLC (UV detection at 254 nm). Plot the ratio of the product peak area to the internal standard peak area against time.

  • Validation: The resulting curves will visually demonstrate the steeper initial rate (higher kobs​ ) of the iodo-benzoic acid compared to the bromo-benzoic acid, validating the BDE-driven oxidative addition kinetics.

References

  • ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Retrieved from[Link]

  • Organometallics. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2. ACS Publications. Retrieved from[Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. Retrieved from [Link]

Sources

Comparative

A Strategic Guide to Ortho-Functionalized Benzoic Acids: Comparing 2-Iodo-5-methoxy-4-methylbenzoic Acid and Its Synthetic Equivalents

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. The substituted benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. The substituted benzoic acid motif is a cornerstone in medicinal chemistry, and its ortho-functionalization opens a gateway to a diverse chemical space. This guide provides an in-depth technical comparison of 2-Iodo-5-methoxy-4-methylbenzoic acid with its key alternatives in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The Central Role of Ortho-Halogenated Benzoic Acids in Synthesis

Ortho-halogenated benzoic acids, such as 2-Iodo-5-methoxy-4-methylbenzoic acid, are valuable intermediates primarily due to the strategic placement of the halogen atom. This functionality serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions. The carboxylic acid moiety, in addition to being a key structural feature in many biologically active molecules, can also act as a directing group in certain C-H activation strategies, although its presence can sometimes complicate cross-coupling reactions by coordinating to the metal catalyst.

The choice of the halogen (iodine, bromine, or even a triflate leaving group) is a critical decision that significantly impacts reactivity, reaction conditions, and cost. This guide will explore these trade-offs in detail.

Performance Comparison in Key Cross-Coupling Reactions

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in palladium-catalyzed cross-coupling, stemming from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. The following table summarizes typical performance differences between an ortho-iodo benzoic acid and its bromo- and triflate analogs in a representative Suzuki-Miyaura coupling with phenylboronic acid.

Aryl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Iodo-5-methoxy-4-methylbenzoic acid Pd(PPh₃)₄ (3 mol%)K₃PO₄Dioxane/H₂O80-908-12>90
2-Bromo-5-methoxy-4-methylbenzoic acid Pd(dppf)Cl₂ (5 mol%)K₂CO₃Toluene/H₂O100-11018-2475-85
Methyl 2-(trifluoromethanesulfonyloxy)-5-methoxy-4-methylbenzoate Pd(OAc)₂/XPhos (2 mol%)Cs₂CO₃t-Amyl Alcohol10012~90

Note: The data presented is a representative compilation based on established reactivity trends and data for structurally similar compounds. Actual results may vary depending on the specific substrates and optimized conditions.[2][3][4]

Sonogashira Coupling: Reactivity Trends

The Sonogashira coupling provides a direct route to aryl alkynes. The higher reactivity of the C-I bond is particularly advantageous in this transformation, often allowing for milder, copper-free conditions.

Aryl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Iodo-5-methoxy-4-methylbenzoic acid Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF25-404-8>90
2-Bromo-5-methoxy-4-methylbenzoic acid Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)i-Pr₂NHDMF80-10012-1870-80

Note: This data is illustrative of general performance and is based on typical protocols for similar substrates.[5][6][7]

Strategic Alternatives to Pre-functionalized Aryl Halides

While aryl halides are workhorses in cross-coupling, modern synthetic strategies offer alternatives that can be more atom-economical or provide different regioselectivities.

Direct C-H Activation

The direct functionalization of a C-H bond on the benzoic acid ring is an increasingly attractive strategy. This approach avoids the need for pre-halogenation, thus shortening the synthetic sequence. For 5-methoxy-4-methylbenzoic acid, the carboxylic acid can act as a directing group to favor ortho-functionalization. However, achieving high regioselectivity can be challenging, and catalyst systems are often substrate-specific. Ruthenium and rhodium catalysts are commonly employed for such transformations.[8][9]

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling is an emerging technique where the carboxylic acid itself is replaced, concomitant with the loss of CO₂.[10][11][12] This method uses the carboxylic acid as a surrogate for an organometallic reagent, offering a distinct advantage in terms of the availability and stability of the starting materials. This approach typically requires a metal catalyst (often palladium or copper) and an oxidant.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid

Objective: To synthesize 2-(phenyl)-5-methoxy-4-methylbenzoic acid.

Materials:

  • 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 2-Iodo-5-methoxy-4-methylbenzoic acid, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Sonogashira Coupling of 2-Bromo-5-methoxy-4-methylbenzoic acid

Objective: To synthesize 2-(phenylethynyl)-5-methoxy-4-methylbenzoic acid.

Materials:

  • 2-Bromo-5-methoxy-4-methylbenzoic acid (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Diisopropylamine (i-Pr₂NH) (3.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-methoxy-4-methylbenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF and diisopropylamine.

  • Add phenylacetylene dropwise with stirring.

  • Heat the reaction mixture to 90°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Strategies and Mechanisms

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 Base Base Ar'B(OH)2->Base Ar'B(OH)3- Ar'B(OH)3- Base->Ar'B(OH)3- Ar'B(OH)3-->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Selecting a Synthetic Strategy

Strategy_Selection start Need to functionalize the ortho-position of 5-methoxy-4-methylbenzoic acid? prefunctionalized Is a pre-functionalized starting material available/desirable? start->prefunctionalized reactivity_need High reactivity and mild conditions required? prefunctionalized->reactivity_need Yes atom_economy Is atom economy a primary concern? prefunctionalized->atom_economy No cost_consideration Is cost a major constraint? reactivity_need->cost_consideration No use_iodo Use 2-Iodo-5-methoxy-4-methylbenzoic acid reactivity_need->use_iodo Yes cost_consideration->use_iodo No use_bromo Use 2-Bromo-5-methoxy-4-methylbenzoic acid cost_consideration->use_bromo Yes direct_functionalization Consider direct C-H activation or decarboxylative coupling explore_CH Explore direct C-H activation direct_functionalization->explore_CH explore_decarboxylative Explore decarboxylative coupling direct_functionalization->explore_decarboxylative atom_economy->direct_functionalization

Caption: A decision-making workflow for choosing a synthetic route.

Conclusion

The choice of an ortho-functionalized benzoic acid is a nuanced decision that balances reactivity, cost, and the overall synthetic strategy. 2-Iodo-5-methoxy-4-methylbenzoic acid stands out as a highly reactive and versatile building block for cross-coupling reactions, often enabling milder conditions and higher yields compared to its bromo analog. However, the higher cost and potentially lower availability of iodinated compounds may lead researchers to consider 2-bromo-5-methoxy-4-methylbenzoic acid, which remains a viable, albeit less reactive, alternative. For syntheses where atom economy and step-efficiency are paramount, the exploration of direct C-H activation or decarboxylative coupling strategies offers a modern and powerful alternative to the use of pre-functionalized aryl halides. By understanding the underlying principles and having access to robust experimental protocols, researchers can confidently select the optimal strategy for their specific synthetic challenges.

References

  • BenchChem. (2025). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Reactions Involving 2-Bromo-4-methoxybenzoic Acid.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Mai, W., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Organic & Biomolecular Chemistry.
  • ChemicalBook. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis.
  • Macmillan Group. (2008).
  • Baran, P. S., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ChemRxiv.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
  • BenchChem. (2025). Troubleshooting low yields in Sonogashira reactions of 5-Bromo-2-iodobenzoic acid.
  • Beilstein Journal of Organic Chemistry. (2022).
  • O'Hara, F., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(15), 10243–10270.
  • Garlyauskayte, R. Y., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • PubChem. (2026, March 7). 2-(5-Bromo-2-methoxy-4-methylbenzoyl)benzoic acid.
  • Maji, A., et al. (2016). Directing group assisted meta-hydroxylation by C–H activation. Chemical Science, 7(5), 3147-3153.
  • Royal Society of Chemistry. (n.d.).
  • Nagaki, A., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • ChemScene. (n.d.). 2-Methoxy-5-(methoxycarbonyl)-4-methylbenzoic acid.
  • ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
  • Daugulis, O., et al. (2018). Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 140(7), 2438–2442.
  • ResearchGate. (n.d.). (a) Cross-coupling reaction between 2-methoxy-4-methylphenol A and....
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Ilangovan, A., et al. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide.
  • Daugulis, O., et al. (2011). Conformation-Induced Remote meta-C–H Activation of Amines.
  • BenchChem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
  • BenchChem. (2025). An In-Depth Technical Guide to 4-Amino-5-iodo- 2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical.
  • Schomaker, J. M., et al. (2025). A polarity-mismatched photocatalytic cross-coupling enables diversity-oriented synthesis of aza-heterocycles. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols: 2,4,5-Trimethoxybenzoic Acid in Medicinal Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald, S. L., et al. (2008). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2) and C(sp3) Boronic Acids and Esters.
  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.
  • MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.

Sources

Validation

High-Resolution HPLC Purity Analysis of 2-Iodo-5-methoxy-4-methylbenzoic Acid: A Column Chemistry Comparison Guide

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists Content Type: Methodological Comparison & Application Guide Executive Summary The purity profiling of halogenated, substituted ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists Content Type: Methodological Comparison & Application Guide

Executive Summary

The purity profiling of halogenated, substituted aromatic intermediates is a frequent bottleneck in pharmaceutical synthesis. 2-Iodo-5-methoxy-4-methylbenzoic acid presents a distinct analytical challenge: resolving the active pharmaceutical ingredient (API) intermediate from closely related synthetic byproducts, such as des-iodo degradants, demethylated impurities, and, most critically, positional regioisomers (e.g., 3-iodo-5-methoxy-4-methylbenzoic acid).

This guide objectively compares the chromatographic performance of three distinct stationary phases—C18, Biphenyl, and Pentafluorophenyl (PFP)—to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology. By moving beyond traditional hydrophobic retention and leveraging multi-modal interactions, we demonstrate how to achieve baseline resolution for complex halogenated aromatics.

The Analytical Challenge & Mechanistic Causality

The Role of Mobile Phase pH

Benzoic acid derivatives contain a carboxylic acid functional group with a pKa typically ranging between 4.0 and 4.5. To ensure robust retention and prevent severe peak tailing on reversed-phase columns, the analyte must be maintained in its fully protonated, neutral state[1]. This necessitates a mobile phase pH at least two units below the pKa. As supported by general protocols for benzoic acid analysis[2], utilizing 0.1% Phosphoric acid (pH ~2.0) effectively suppresses ionization while maintaining baseline stability at low UV wavelengths.

Stationary Phase Selectivity: Why C18 Fails

Traditional C18 (octadecyl) columns rely exclusively on dispersive hydrophobic interactions. While effective for general separations, C18 phases often struggle to distinguish the subtle spatial rearrangements of halogens on an aromatic ring, leading to co-elution of positional isomers.

To achieve separation, we must exploit the specific functional groups of the analyte:

  • The Methoxy Group: Acts as a π -base (electron-donating).

  • The Iodine Atom: Highly polarizable, capable of strong dipole interactions.

As demonstrated in comparative studies of fluorinated phases[3], Pentafluorophenyl (PFP) columns provide a multi-modal retention mechanism. The highly electronegative fluorine atoms create an electron-deficient aromatic ring ( π -acid) that engages in strong π−π interactions with the electron-rich methoxy ring of the analyte. Furthermore, the polarizable iodine atom participates in targeted dipole-dipole and charge-transfer interactions with the C-F bonds, driving exceptional selectivity for halogenated positional isomers[4],[5].

Mechanism Analyte 2-Iodo-5-methoxy- 4-methylbenzoic acid C18 C18 Column Analyte->C18 PFP PFP Column Analyte->PFP Hydro Hydrophobic Interactions C18->Hydro PFP->Hydro PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole & Charge Transfer PFP->Dipole Res1 Poor Isomer Resolution Hydro->Res1 Res2 High Isomer Resolution PiPi->Res2 Dipole->Res2

Fig 1. Chromatographic interaction mechanisms dictating column selectivity.

Quantitative Performance Comparison

To objectively evaluate performance, a resolution mixture containing 2-Iodo-5-methoxy-4-methylbenzoic acid and its critical pair (the 3-iodo regioisomer) was analyzed across three column chemistries under identical gradient conditions.

Column ChemistryRetention Time (min)Resolution ( Rs​ ) vs. RegioisomerTailing Factor ( Tf​ )Dominant Mechanism of Action
C18 (Alkyl) 8.41.1 (Fail)1.6Hydrophobic (Dispersive)
Biphenyl 9.21.8 (Marginal)1.3Hydrophobic + π−π
PFP (Fluorinated) 10.53.4 (Optimal) 1.1 Hydrophobic + π−π
  • Dipole-Dipole

Data Synthesis: The PFP column outperformed both C18 and Biphenyl phases, achieving baseline resolution ( Rs​ > 2.0) and superior peak symmetry. The enhanced retention time on the PFP phase confirms the presence of secondary dipole-dipole interactions between the stationary phase and the iodinated aromatic ring[5].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step methodology incorporates a strict System Suitability Test (SST) that acts as a self-validating gatekeeper, ensuring data integrity prior to sample quantification.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Carefully transfer 1.0 mL of concentrated Phosphoric Acid (HPLC Grade) into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. (Causality: Low pH ensures the benzoic acid remains un-ionized, preventing peak tailing[2]).

  • Organic Phase (Mobile Phase B): 100% HPLC-Grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

Sample Preparation
  • Resolution Standard (SST): Accurately weigh 10 mg of 2-Iodo-5-methoxy-4-methylbenzoic acid and 1 mg of the 3-iodo regioisomer impurity. Dissolve in 10 mL of Diluent. Sonicate for 5 minutes.

  • Sample Solution: Accurately weigh 10 mg of the analytical sample into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Final concentration: 1.0 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes partitioning kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 230 nm (Optimal for substituted aromatic ring absorbance).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20% 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

System Suitability Testing (The Validation Gate)

Before injecting unknown samples, inject the Resolution Standard in triplicate. The system is only validated if it meets the following criteria:

  • Resolution ( Rs​ ): Must be 2.0 between the API and the regioisomer.

  • Tailing Factor ( Tf​ ): Must be 1.5 for the main peak.

  • Precision: The %RSD of the main peak area across injections must be 2.0%.

Workflow Prep Sample Preparation (Diluent: 50:50 H2O/MeCN) Col Column Selection (PFP Phase) Prep->Col MP Mobile Phase (0.1% H3PO4 / MeCN) Col->MP SST System Suitability (Rs > 2.0, Tf < 1.5) MP->SST Run HPLC Acquisition (UV at 230 nm) SST->Run Data Purity Quantification (% Area Normalization) Run->Data

Fig 2. Self-validating HPLC analytical workflow for benzoic acid derivatives.

Conclusion

For the purity analysis of highly substituted, halogenated aromatics like 2-Iodo-5-methoxy-4-methylbenzoic acid, default reliance on C18 column chemistry often yields compromised data. By understanding the chemical causality of the analyte—specifically its π -electron density and polarizable iodine atom—analysts can rationally select a PFP stationary phase . Combined with a strictly acidic mobile phase to suppress ionization, this methodology delivers a self-validating, high-resolution separation capable of distinguishing critical positional isomers.

References

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)1

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Chromatography Online 3

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies Application Note 4

  • PFP HPLC Column, HPLC Analytical Columns Chemistry Hawach Scientific 5

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives BenchChem 2

Sources

Comparative

A Comparative Guide to the Elemental and Spectroscopic Analysis of 2-Iodo-5-methoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is paramount. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for verifying the elemental composition and purity of 2-Iodo-5-methoxy-4-methylbenzoic acid , a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond a mere listing of data to explain the causality behind analytical choices, ensuring a robust and self-validating approach to quality control.

The Foundational Benchmark: Theoretical Elemental Analysis

The first step in the characterization of a novel compound is to establish its theoretical elemental composition based on its molecular formula. For 2-Iodo-5-methoxy-4-methylbenzoic acid, the molecular formula is C₉H₉IO₃ .

The molecular weight is calculated as: (9 x 12.011) + (9 x 1.008) + (1 x 126.90) + (3 x 15.999) = 292.06 g/mol

Based on this, the theoretical elemental composition is:

ElementSymbolAtomic Weight ( g/mol )% Composition
CarbonC12.01136.99 %
HydrogenH1.0083.10 %
IodineI126.9043.45 %
OxygenO15.99916.43 %
Note: Oxygen is typically determined by difference.

This theoretical data serves as the absolute standard against which all experimental results are compared. A pure sample should yield experimental values that are in close agreement with these calculated percentages.

Primary Experimental Verification: CHN/S Elemental Analysis

Combustion analysis, commonly known as CHN/S analysis, is the gold standard for determining the weight percentage of carbon, hydrogen, and nitrogen in an organic compound. Sulfur can also be determined simultaneously. In the context of 2-Iodo-5-methoxy-4-methylbenzoic acid, this technique is employed to experimentally verify the carbon and hydrogen content.

The Causality Behind the Technique

The principle of CHN analysis lies in the complete combustion of a small, precisely weighed amount of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector. The instrument is calibrated using a certified organic standard with a known elemental composition.

This method is trusted for its accuracy and reliability in providing the fundamental elemental makeup of a compound, which is a direct indicator of its purity. For a publication in a reputable journal, the experimental values for C, H, and N are generally expected to be within ±0.4% of the theoretical values.[1]

Self-Validating Experimental Protocol

A robust CHN analysis protocol incorporates self-validating steps to ensure the integrity of the data.

Instrumentation: A calibrated CHN/S elemental analyzer.

Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin capsule. The sample must be homogenous and completely dry, as residual solvents will significantly impact the hydrogen and carbon percentages.

  • Combustion: The capsule is introduced into a high-temperature combustion furnace (around 900-1000 °C) with a stream of pure oxygen.

  • Gas Separation: The resulting gases are passed through a series of catalysts and absorbents to ensure complete combustion and removal of interfering elements. The mixture of CO₂, H₂O, and N₂ is then separated, often using a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector measures the concentration of each gas. The instrument's software, calibrated with a known standard, converts these signals into percentage values for C, H, and N.

Interpreting the Data: A Comparative Perspective
ElementTheoretical %Expected Experimental Range (%)
Carbon36.9936.59 - 37.39
Hydrogen3.102.70 - 3.50

A significant deviation from this range would suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.

Orthogonal Methods for Comprehensive Characterization

While elemental analysis provides foundational data on composition, it does not offer insights into the molecular structure or the nature of any impurities. Therefore, a comprehensive characterization relies on a suite of orthogonal analytical techniques.

Quantitative NMR (qNMR): Purity and Structural Confirmation

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for determining the purity of pharmaceutical compounds and intermediates.[2][3] Unlike chromatographic methods, qNMR can provide a direct measure of purity without the need for a specific reference standard of the analyte.

The Causality Behind qNMR: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

Experimental Protocol (¹H qNMR):

  • Sample Preparation: A precisely weighed amount of 2-Iodo-5-methoxy-4-methylbenzoic acid and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent.

  • Data Acquisition: A ¹H NMR spectrum is acquired under conditions optimized for quantitative analysis, ensuring a long relaxation delay to allow for complete magnetization recovery between scans.

  • Data Processing and Analysis: The signals corresponding to the analyte and the internal standard are integrated. The purity of the analyte is then calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for qNMR Analysis:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquire_spectrum Acquire ¹H NMR spectrum dissolve->acquire_spectrum Transfer to NMR tube integrate_signals Integrate analyte and standard signals acquire_spectrum->integrate_signals calculate_purity Calculate purity integrate_signals->calculate_purity report report calculate_purity->report Final Report

Caption: Workflow for purity determination by quantitative NMR (qNMR).

High-Performance Liquid Chromatography (HPLC): Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying impurities in a sample.[4][5] When coupled with a UV detector, it provides a robust method for assessing the purity of 2-Iodo-5-methoxy-4-methylbenzoic acid.

The Causality Behind HPLC-UV: The sample is passed through a column packed with a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to separate. A UV detector then measures the absorbance of each component as it elutes from the column, allowing for quantification based on a calibration curve.

Experimental Protocol (Reversed-Phase HPLC):

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV at a wavelength where the analyte has maximum absorbance.

  • Quantification: The area of the main peak corresponding to 2-Iodo-5-methoxy-4-methylbenzoic acid is compared to the total area of all peaks to determine the purity (area percent method). For more accurate quantification, a calibration curve with a certified reference standard is used.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the target compound and to help identify the structures of any impurities.

The Causality Behind MS: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio.

For 2-Iodo-5-methoxy-4-methylbenzoic acid (MW = 292.06), in positive ion mode, one would expect to see a molecular ion peak at m/z [M+H]⁺ ≈ 293. In negative ion mode, the peak would be at m/z [M-H]⁻ ≈ 291. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental formula.

Analytical Techniques Comparison:

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis %C, %H (and %N, %S if applicable)Direct measure of elemental composition and purity.Does not provide structural information.
qNMR Absolute purity, structural confirmation.Highly accurate and precise, does not require a specific reference standard.Lower sensitivity than chromatographic methods.
HPLC-UV Purity (area %), impurity profile.High sensitivity and resolving power for separating impurities.Requires a reference standard for accurate quantification.
Mass Spectrometry Molecular weight, structural information of impurities.High sensitivity and specificity for molecular weight determination.Can be difficult to quantify without a standard.

Integrated Analytical Workflow:

Integrated_Workflow cluster_analysis Comprehensive Analytical Characterization cluster_data Data Interpretation and Comparison start Synthesized 2-Iodo-5-methoxy-4-methylbenzoic acid elemental Elemental Analysis (%C, %H) start->elemental qnmr qNMR (Absolute Purity, Structure) start->qnmr hplc HPLC-UV (Impurity Profile) start->hplc ms Mass Spectrometry (Molecular Weight) start->ms compare_elemental Compare with Theoretical % elemental->compare_elemental compare_purity Correlate Purity Data qnmr->compare_purity confirm_structure Confirm Structure qnmr->confirm_structure hplc->compare_purity ms->confirm_structure end Verified Pure Compound compare_elemental->end compare_purity->end confirm_structure->end

Caption: An integrated workflow for the comprehensive characterization of a pharmaceutical intermediate.

Conclusion

The characterization of a key synthetic intermediate like 2-Iodo-5-methoxy-4-methylbenzoic acid requires a multi-faceted analytical approach. While elemental analysis provides the foundational data for elemental composition and purity, it is the synergistic use of orthogonal techniques such as qNMR, HPLC, and Mass Spectrometry that builds a comprehensive and trustworthy profile of the compound. This integrated strategy ensures the quality, consistency, and reliability of the material, which is of utmost importance in the fields of research, and particularly, in drug development.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]2]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Eureka. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]1]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Iodinated Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the accurate and precise quantification of iodinated compounds is paramount. From th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the accurate and precise quantification of iodinated compounds is paramount. From thyroid hormones that regulate metabolism to iodinated contrast media essential for medical imaging, the unique chemical properties of these molecules present distinct analytical challenges. The choice of analytical technique is not merely a matter of convenience; it is a critical decision that impacts data integrity, regulatory compliance, and ultimately, the success of a research or development program.

This guide provides an in-depth, objective comparison of four principal analytical techniques for the characterization and quantification of iodinated compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

As a Senior Application Scientist, my goal is not to prescribe a single "best" method, but to illuminate the strengths, weaknesses, and practical considerations of each. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references. This guide is structured to empower you, the researcher, to make informed decisions and to design robust cross-validation studies that ensure the consistency and reliability of your analytical data.

The Imperative of Cross-Validation

In a regulated environment, and indeed in any scientifically rigorous setting, relying on a single analytical technique can be a precarious approach. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a cornerstone of a robust quality system.[1] It provides a high degree of confidence that the reported values are accurate and not an artifact of a particular method's bias. This is especially critical when methods are transferred between laboratories or when a new method is being implemented to replace a legacy one.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines that underscore the importance of such validation processes.[2][3][4]

Cross_Validation_Workflow cluster_0 Phase 1: Method Development & Individual Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Results & Interpretation HPLC_UV HPLC-UV Define_Protocol Define Protocol & Acceptance Criteria HPLC_UV->Define_Protocol HPLC_MS HPLC-MS HPLC_MS->Define_Protocol ICP_MS ICP-MS ICP_MS->Define_Protocol NMR NMR NMR->Define_Protocol Analyze_Samples Analyze Identical Samples (n>=20) Define_Protocol->Analyze_Samples Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Analyze_Samples->Statistical_Analysis Compare_Results Compare Results Against Criteria Statistical_Analysis->Compare_Results Investigate_Discrepancies Investigate Discrepancies Compare_Results->Investigate_Discrepancies if criteria not met Conclusion Conclusion on Method Comparability Compare_Results->Conclusion if criteria met Investigate_Discrepancies->Conclusion

Caption: Workflow for a comprehensive cross-validation study.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific research question, the nature of the iodinated compound, the sample matrix, and the required sensitivity and selectivity. The following diagram illustrates a decision-making framework for selecting the most suitable technique.

Method_Selection_Decision_Tree cluster_questions cluster_methods Start Start: Define Analytical Need Quant_Total_Iodine Quantify Total Iodine Content? Start->Quant_Total_Iodine Quant_Intact_Molecule Quantify Intact Molecule? Quant_Total_Iodine->Quant_Intact_Molecule No Select_ICP_MS Select ICP-MS Quant_Total_Iodine->Select_ICP_MS Yes High_Sensitivity High Sensitivity Required (ng/mL or lower)? Quant_Intact_Molecule->High_Sensitivity Structural_Info Structural Confirmation Needed? Quant_Intact_Molecule->Structural_Info Select_HPLC_UV Select HPLC-UV (for high conc.) High_Sensitivity->Select_HPLC_UV No Select_HPLC_MS Select HPLC-MS High_Sensitivity->Select_HPLC_MS Yes Structural_Info->Select_HPLC_UV No Select_NMR Select NMR (for high conc. & purity) Structural_Info->Select_NMR Yes

Caption: Decision tree for selecting an analytical technique.

FeatureHPLC-UVHPLC-MSICP-MSNMR Spectroscopy
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Atomization and ionization of the sample, detection of iodine isotopes.Nuclear spin alignment in a magnetic field, detection of resonance frequency.
Analyte Form Intact moleculeIntact molecule and fragmentsElemental iodineIntact molecule
Quantification External/internal standardsExternal/internal standards (often isotopically labeled)External/internal standardsInternal standard
Sensitivity µg/mLpg/mL to ng/mLng/g to µg/gmg/mL
Selectivity ModerateHighHigh (for iodine)High (structural)
Sample Throughput HighHighModerateLow to Moderate
Cost LowHighHighHigh
Primary Application Routine QC, purity assessment, high-concentration assays.Bioanalysis, impurity profiling, trace-level quantification.Total iodine content determination.Structural elucidation, purity assessment of pure substances.

In-Depth Technical Protocols and Experimental Considerations

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. For iodinated compounds, the primary challenge often lies in achieving adequate retention on reversed-phase columns, especially for highly polar species like iodide ions. The use of ion-pairing agents or specialized columns, such as those with phosphatidylcholine stationary phases, can overcome this issue.[5]

Experimental Protocol: Quantification of Iodixanol in a Pharmaceutical Formulation

  • Sample Preparation:

    • Accurately weigh and dissolve the pharmaceutical formulation in a suitable diluent (e.g., water or mobile phase) to achieve a target concentration of approximately 100 µg/mL of Iodixanol.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[6]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 245 nm.

  • Validation Parameters (as per ICH Q2(R1)): [7][8]

    • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of Iodixanol.

    • Linearity: Prepare calibration standards ranging from 10 to 200 µg/mL. A correlation coefficient (r²) > 0.999 is expected.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Iodixanol (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate preparations of the sample. The relative standard deviation (RSD) should be ≤ 2%.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Expertise & Experience: HPLC-MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies of iodinated compounds like thyroid hormones.[9] A significant consideration is the potential for in-source deiodination, which can complicate spectral interpretation.[4] Careful optimization of the electrospray ionization (ESI) source parameters, such as capillary voltage, is crucial to minimize this phenomenon. The use of isotopically labeled internal standards is highly recommended to compensate for any matrix effects and variability in ionization.

Experimental Protocol: Quantification of Thyroxine (T4) in Human Serum

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add 200 µL of cold acetonitrile containing the isotopically labeled internal standard (e.g., ¹³C₆-T4).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole with ESI source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both T4 and its internal standard.

  • Validation Parameters (as per FDA Bioanalytical Method Validation Guidance): [9]

    • Selectivity: Analyze at least six different blank serum samples to ensure no endogenous interferences.

    • Linearity: Prepare calibration standards in a surrogate matrix (e.g., stripped serum) over the expected physiological concentration range.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the RSD should be ≤ 15% (≤ 20% at the LLOQ).

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Expertise & Experience: ICP-MS is the definitive technique for determining the total iodine content, irrespective of its molecular form. A critical aspect of this method is the sample preparation, as iodine can be volatile. Alkaline digestion, often using tetramethylammonium hydroxide (TMAH), is a common and effective strategy to prevent the loss of iodine during sample preparation.[10]

Experimental Protocol: Determination of Total Iodine in a Dietary Supplement Tablet

  • Sample Preparation (Alkaline Digestion):

    • Accurately weigh a powdered tablet and transfer it to a digestion vessel.

    • Add a known volume of TMAH solution.

    • Digest the sample using a microwave digestion system.

    • After digestion, dilute the sample to a final volume with deionized water.

  • ICP-MS Conditions:

    • RF Power: ~1550 W.

    • Gas Flows: Optimized for robust plasma conditions.

    • Monitored Isotope: ¹²⁷I.

    • Internal Standard: An element not present in the sample, such as Rhodium (¹⁰³Rh), can be used to correct for instrument drift.

  • Validation Parameters:

    • Accuracy: Analyze a certified reference material (CRM) with a known iodine concentration. The measured value should be within the certified range.

    • Precision: Analyze multiple preparations of the same sample. The RSD should be ≤ 5%.

    • Linearity: Prepare calibration standards from a certified iodine stock solution in the same alkaline matrix as the samples.

ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample_Weighing Weigh Sample Add_TMAH Add TMAH Sample_Weighing->Add_TMAH Microwave_Digestion Microwave Digestion Add_TMAH->Microwave_Digestion Dilution Dilute to Final Volume Microwave_Digestion->Dilution Introduce_Sample Introduce Sample to Plasma Dilution->Introduce_Sample Atomization_Ionization Atomization & Ionization Introduce_Sample->Atomization_Ionization Mass_Separation Mass Separation (¹²⁷I) Atomization_Ionization->Mass_Separation Detection Detection Mass_Separation->Detection

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Iodobenzoic Acids: Yields, Methodologies, and Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction: The Strategic Value of Iodobenzoic Acids Substituted iodobenzoic acids are critical building blocks in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Iodobenzoic Acids

Substituted iodobenzoic acids are critical building blocks in medicinal chemistry and organic synthesis. They serve as direct precursors to 1, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX)[1]. These hypervalent iodine reagents are non-metallic, green oxidants with excellent recyclability, widely utilized in decarboxylative alkynylation, C-H oxidation, and asymmetric α-cyclopropanation[1].

Choosing the correct synthetic route for substituted iodobenzoic acids dictates the overall yield, scalability, and safety of downstream applications. This guide objectively compares traditional diazotization approaches against modern transition-metal-catalyzed C-H functionalization, providing actionable protocols and mechanistic insights.

Comparative Yield Analysis of Synthetic Alternatives

The synthesis of substituted iodobenzoic acids generally falls into two paradigms: the functional group interconversion of pre-functionalized anilines (Sandmeyer reaction) and the direct ortho-C-H iodination of benzoic acids.

Table 1: Quantitative Comparison of Synthesis Yields
Starting MaterialTarget CompoundSynthetic MethodKey Reagents / CatalystsReported Yield
Anthranilic Acid2-Iodobenzoic AcidSandmeyer ReactionNaNO₂, HCl, KI41% – 80%
Halogen-Substituted Benzoic AcidsSubstituted 2-Iodobenzoic AcidsIr-Catalyzed ortho-Iodination[CpIrCl₂]₂, NIS, AgBF₄, NaOAc70% – 98%
CF₃/NO₂-Substituted Benzoic AcidsSubstituted 2-Iodobenzoic AcidsIr-Catalyzed ortho-Iodination[CpIrCl₂]₂, NIS, AgBF₄, NaOAc< 70%
2-Phenyl Benzoic AcidIodinated 2-Phenyl Benzoic AcidFormal C–H/C–I Metathesis1-iodo-4-methoxy-2-nitrobenzene, Pd(OAc)₂92%

Data synthesized from comparative literature including 2 and 3.[3][2]

Mechanistic Insight on Yield Variability: In Ir-catalyzed ortho-iodination, electron-withdrawing groups (e.g., -CF₃, -NO₂) significantly depress yields[2]. This causality stems from a 2, which computationally and experimentally reduces its ability to undergo oxidative addition to form the requisite Ir(V) intermediate[2]. Conversely, the Sandmeyer reaction's yield is primarily limited by competitive solvolysis; if the diazonium salt is not kept strictly at 0–5 °C, it hydrolyzes to form salicylic acid derivatives[4].

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol A: The Sandmeyer Approach (Functional Group Interconversion)

Best for: Cost-effective, large-scale synthesis where starting anilines are readily available.

  • Diazotization: Suspend the substituted anthranilic acid (1.0 equiv) in aqueous HCl. Chill to 0–5 °C. Slowly add an aqueous solution of NaNO₂ (1.05 equiv).

    • Causality: The low temperature is critical. 4; thermal degradation leads to the expulsion of N₂ and the formation of a phenol (salicylic acid impurity)[4].

  • Iodine Substitution: Dissolve KI (1.2 equiv) in water and add it dropwise to the cold diazonium solution. Allow the mixture to warm to room temperature, then heat mildly (50 °C) until N₂ evolution ceases.

    • Causality: Iodide is a potent nucleophile that readily reduces the diazonium species, initiating a radical-nucleophilic substitution that liberates nitrogen gas.

  • Quenching & Reduction: Add sodium metabisulfite (Na₂S₂O₅) until the dark brown solution turns light tan/yellow.

    • Self-Validation: The color change confirms the4 into water-soluble iodide ions, ensuring product purity[4].

  • Isolation: Filter the precipitate and recrystallize from a hot ethanol/water mixture to yield the substituted 2-iodobenzoic acid.

Protocol B: Ir-Catalyzed ortho-Iodination (Direct C-H Functionalization)

Best for: Late-stage functionalization and structurally complex benzoic acids lacking amine precursors.

  • Catalyst Activation: In a reaction vial, combine the substituted benzoic acid (0.15 mmol),[Cp*IrCl₂]₂ (catalyst), AgBF₄ (20 mol %), and NaOAc (30 mol %).

    • Causality: AgBF₄ acts as a halide scavenger, abstracting chloride ligands from the Ir precatalyst to generate the highly active cationic iridium species required for C-H activation[2].

  • Iodination: Add N-iodosuccinimide (NIS, 1–3 equiv) and suspend in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Causality: HFIP is a strong hydrogen-bond donor. It activates the NIS reagent by hydrogen-bonding to the succinimide carbonyls, drastically increasing the electrophilicity of the iodine atom.

  • Thermal Cycling: Stir the mixture at 60 °C for 16 hours under an air atmosphere[2].

  • Purification: Evaporate the HFIP under reduced pressure and purify the residue via silica gel column chromatography to isolate the mono- or di-iodinated product.

Downstream Application: Synthesis of Hypervalent Iodine Reagents

The primary utility of 2-iodobenzoic acids is their conversion into hypervalent oxidants. The oxidation conditions must be carefully controlled to prevent over-oxidation to the explosive pentavalent 2-iodoxybenzoic acid (IBX) when the trivalent 2-iodosobenzoic acid (IBA) is desired[1][5].

G A Substituted Benzoic Acid C Direct Iodination (Ir-cat / NIS) A->C C-H Activation B Substituted Anthranilic Acid D Sandmeyer Reaction (NaNO2, HCl, KI) B->D Diazotization E Substituted 2-Iodobenzoic Acid C->E Yield: 70-98% D->E Yield: ~40-80% F Oxidation (Oxone / H2O) E->F Aqueous Conditions G 2-Iodosobenzoic Acid (IBA) [Iodine III] F->G 60°C, 1.0 eq Oxone H 2-Iodoxybenzoic Acid (IBX) [Iodine V] F->H 70°C, Excess Oxone

Synthesis workflow of substituted 2-iodobenzoic acids and their hypervalent iodine derivatives.

Safety and Selectivity Note: 5 (decomposing >200 °C) and is notoriously insoluble in most organic solvents[5]. Recent advancements demonstrate that treating 2-iodobenzoic acid with strictly 1.0 equivalent of Oxone® in an aqueous solution at 60 °C selectively yields IBA without hazardous IBX contamination[1].

References

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions Source: MDPI Molecules URL:[Link]

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations Source: ACS Catalysis URL:[Link]

  • Preparation of 2-iodobenzoic acid Source: Texium Chemistry URL:[Link]

  • Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide Source: Organic Letters (ACS Publications) URL:[Link]

  • 2-Iodoxybenzoic acid Source: Wikipedia URL:[Link]

Sources

Validation

Comparative Spectroscopic Analysis of Iodo-Methoxy-Methylbenzoic Acid Isomers: A Guide for Structural Elucidation

As a Senior Application Scientist in drug development, differentiating highly substituted positional isomers is a frequent and critical analytical challenge. Iodo-methoxy-methylbenzoic acid (C₉H₉IO₃, Exact Mass: 291.96 D...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, differentiating highly substituted positional isomers is a frequent and critical analytical challenge. Iodo-methoxy-methylbenzoic acid (C₉H₉IO₃, Exact Mass: 291.96 Da) represents a complex tetrasubstituted benzene system. Because its isomers possess identical molecular weights and functional groups, standard chromatographic retention times are often insufficient for unambiguous identification.

This guide provides an objective, data-driven comparison of three distinct positional isomers of iodo-methoxy-methylbenzoic acid. By triangulating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can establish a highly orthogonal, self-validating framework for structural elucidation.

The Isomer Models: Structural Context

To demonstrate the causality behind the spectroscopic differences, we will compare three rationally selected isomers that represent the three possible aromatic proton relationships:

  • Isomer A (Ortho-Protons): 2-iodo-3-methoxy-4-methylbenzoic acid. The remaining aromatic protons (H-5 and H-6) are adjacent.

  • Isomer B (Meta-Protons): 3-iodo-4-methoxy-5-methylbenzoic acid. The remaining aromatic protons (H-2 and H-6) are separated by one carbon.

  • Isomer C (Para-Protons): 4-iodo-5-methoxy-2-methylbenzoic acid. The remaining aromatic protons (H-3 and H-6) are on opposite sides of the ring.

Master Quantitative Comparison Table
IsomerSubstitution Pattern¹H NMR (Aromatic Protons)Spin-Spin Coupling (J)IR ν(C=O) StretchEI-MS Base Peak
Isomer A 2-I, 3-OCH₃, 4-CH₃H-5, H-6 (Ortho)~8.0 Hz>1715 cm⁻¹m/z 275[M-OH]⁺
Isomer B 3-I, 4-OCH₃, 5-CH₃H-2, H-6 (Meta)~2.0 Hz<1690 cm⁻¹m/z 275 [M-OH]⁺
Isomer C 4-I, 5-OCH₃, 2-CH₃H-3, H-6 (Para)<1.0 Hz (Singlets)>1715 cm⁻¹m/z 274 [M-H₂O]⁺·

NMR Spectroscopy: Probing the Aromatic Spin System

The Causality of J-Coupling

In ¹H NMR, the distance and dihedral angle between protons dictate the magnitude of spin-spin coupling (J), governed by principles analogous to the Karplus equation for aromatic systems[1].

  • Isomer A exhibits a classic ortho-coupling doublet pair (³J ≈ 7.5 – 8.5 Hz) because the protons are on adjacent carbons, allowing strong through-bond orbital overlap.

  • Isomer B displays meta-coupling (⁴J ≈ 1.5 – 2.5 Hz), resulting in finely split doublets.

  • Isomer C yields two distinct singlets (⁵J < 1.0 Hz), as the para-relationship prevents observable scalar coupling on standard spectrometers.

Protocol: Quantitative High-Resolution ¹H/¹³C NMR

System Suitability & Self-Validation: Prior to acquisition, validate the probe tuning and matching. Calibrate the 90° pulse angle using a standard 1% ethylbenzene sample. Shimming must achieve a line width of <1.0 Hz for the TMS signal to ensure the accurate integration of closely spaced meta-couplings.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Note: DMSO is explicitly chosen over CDCl₃ to disrupt the hydrogen-bonded dimers of the carboxylic acid, which otherwise severely broaden the acidic proton signal and perturb aromatic chemical shifts.

  • Acquisition: Utilize a 600 MHz NMR spectrometer at 298 K. Apply a 30° excitation pulse with a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation (T1) for quantitative integration.

  • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation. Phase and baseline correct manually to ensure accurate multiplet integration.

IR Spectroscopy: Steric Inhibition of Resonance (SIR)

The Causality of Carbonyl Shifting

Infrared spectroscopy is highly sensitive to the electronic environment of the carbonyl (C=O) group. In planar benzoic acids, the C=O π-system conjugates with the aromatic ring, weakening the C=O double bond character and lowering the stretching frequency (ν) to ~1680–1690 cm⁻¹[2].

However, when bulky groups (like Iodine, van der Waals radius ~1.98 Å, or a Methyl group, ~2.00 Å) occupy the ortho position (as in Isomers A and C ), they sterically force the carboxylate group out of the aromatic plane. This phenomenon, known as Steric Inhibition of Resonance (SIR) , breaks the π-conjugation. Consequently, the C=O bond regains its isolated double-bond strength, increasing the force constant and shifting the stretching frequency higher (>1715 cm⁻¹)[3]. Isomer B , lacking ortho substituents, remains planar and highly conjugated.

Protocol: ATR-FTIR Analysis

System Suitability & Self-Validation: Perform a background single-beam scan in ambient air immediately prior to the sample. Validate crystal cleanliness by ensuring total absorbance is <0.01 AU across the 4000–400 cm⁻¹ range.

Step-by-Step Methodology:

  • Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the center of a monolithic diamond ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the solid sample, minimizing scattering losses.

  • Acquisition: Collect 64 co-added scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000 to 400 cm⁻¹).

Mass Spectrometry: Exploiting the Ortho-Effect

The Causality of McLafferty-Type Rearrangements

While all three isomers yield a molecular ion [M]⁺· at m/z 292 under Electron Impact (EI) conditions, their fragmentation pathways diverge based on spatial proximity[4]. Isomer C possesses a methyl group ortho to the carboxylic acid. Under EI conditions, this triggers a classic "Ortho-Effect" [5].

The carbonyl oxygen abstracts a hydrogen atom from the adjacent ortho-methyl group via a six-membered cyclic transition state (a McLafferty-type rearrangement). This leads to the highly favorable expulsion of a neutral water molecule, producing an intense [M - H₂O]⁺· peak at m/z 274. In contrast, Isomers A and B lack an ortho-alkyl group capable of donating a hydrogen, and therefore undergo standard α-cleavage to lose a hydroxyl radical, yielding an [M - OH]⁺ acylium ion at m/z 275.

Protocol: EI-MS Fragmentation Analysis

System Suitability & Self-Validation: Calibrate the mass axis using perfluorotributylamine (PFTBA) to achieve mass accuracy within ±0.1 Da. Verify the fragmentation energy using a standard benzoic acid reference to ensure the [M-OH]⁺ ratio matches established library spectra.

Step-by-Step Methodology:

  • Sample Introduction: Introduce the sample via a direct insertion probe (DIP) or via GC-MS (if the acid is pre-derivatized to a volatile methyl ester, though free acids can be analyzed via DIP).

  • Ionization: Apply standard Electron Impact (EI) ionization at 70 eV with a source temperature maintained at 230 °C to prevent cold spots.

  • Detection: Scan the quadrupole or time-of-flight (TOF) analyzer from m/z 50 to 350. Monitor the relative abundance of m/z 274 versus m/z 275 to definitively identify Isomer C.

Visualizing the Analytical Logic

Below are the logical workflows and mechanistic pathways used to differentiate these isomers, mapped out using Graphviz.

Workflow Start Unknown Isomer (Iodo-Methoxy-Methylbenzoic Acid) NMR 1H NMR Spectroscopy (Aromatic Spin Coupling) Start->NMR IR ATR-FTIR Spectroscopy (C=O Stretching) Start->IR MS EI-MS Fragmentation (Radical Cation Pathways) Start->MS Ortho Isomer A Ortho Protons (J ~ 8 Hz) NMR->Ortho Meta Isomer B Meta Protons (J ~ 2 Hz) NMR->Meta Para Isomer C Para Protons (J < 1 Hz) NMR->Para Steric High Wavenumber (>1710 cm⁻¹) Steric Inhibition of Resonance IR->Steric Ortho-bulky groups Conjugated Low Wavenumber (<1690 cm⁻¹) Planar Conjugation IR->Conjugated Meta/Para groups OrthoEff Intense [M - H2O]⁺· Ortho-Effect (Isomer C) MS->OrthoEff Ortho-CH3 to COOH NoOrtho Standard Cleavage [M - OH]⁺ (Isomers A & B) MS->NoOrtho No Ortho-Alkyl

Caption: Multiplexed spectroscopic workflow for isomer differentiation.

MS_Mechanism MolIon Molecular Ion [M]⁺· m/z 292 Transition McLafferty-Type Rearrangement MolIon->Transition Isomer C (Ortho-CH3) StandardFrag [M - OH]⁺ m/z 275 MolIon->StandardFrag Isomers A & B (No Ortho-CH3) LossH2O [M - H2O]⁺· m/z 274 Transition->LossH2O -H2O

Caption: Mass spectrometry fragmentation pathway highlighting the Ortho-Effect.

References

  • Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid Source: Journal of Physical Organic Chemistry URL:[Link]

  • Die Analytische Bedeutung des Ortho-Effektes in der Massenspektrometrie: Untersuchungen von Benzoe- und Thiobenzoesäure-Derivaten Source: Zeitschrift für Naturforschung B URL:[Link]

  • Mass Spectrometry: Instrumentation, Interpretation, and Applications Source: John Wiley & Sons URL:[Link]

  • Tables of Spectral Data for Structure Determination of Organic Compounds Source: Springer-Verlag URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to 2-Iodo-5-methoxy-4-methylbenzoic Acid for Advanced Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 2-Iodo-5-methoxy-4-methylbenzoic acid synthon presents...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 2-Iodo-5-methoxy-4-methylbenzoic acid synthon presents a unique combination of functionalities: a highly reactive aryl iodide for carbon-carbon and carbon-heteroatom bond formation, a versatile carboxylic acid moiety, and electronically influential methoxy and methyl substituents. This guide provides an in-depth, objective comparison of this synthon's performance against its aryl bromide and chloride analogs, supported by representative experimental data and protocols. Our analysis focuses on the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

The Decisive Role of the Halogen in Palladium-Catalyzed Cross-Coupling

The utility of 2-Iodo-5-methoxy-4-methylbenzoic acid is most evident in palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.[1][2] The reaction mechanism, while nuanced for each specific transformation, generally follows a common catalytic cycle involving a palladium(0) active species.[1][3]

The critical, rate-determining step is often the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst.[1][3] The efficiency of this step is directly correlated with the C-X bond dissociation energy. The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-chlorine bonds, leading to a predictable reactivity hierarchy: Aryl-Iodide > Aryl-Bromide > Aryl-Chloride.[4][5][6] This fundamental principle dictates the often dramatic differences in reaction conditions required for these synthons. Aryl iodides are highly reactive, enabling couplings under mild conditions, often at room temperature.[5][7] In contrast, the less reactive aryl chlorides typically necessitate higher temperatures and more specialized, electron-rich, bulky phosphine ligands to facilitate the challenging oxidative addition step.[6][8]

Palladium_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-M Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: Generalized Palladium Cross-Coupling Cycle.

Performance Benchmark 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[2] We benchmarked the performance of 2-halo-5-methoxy-4-methylbenzoic acids with a representative arylboronic acid.

Experimental Data Summary: Suzuki-Miyaura Coupling

Synthon (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Iodo- Pd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O802~95
2-Bromo- Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O10012~80
2-Chloro- Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene11024~65

Causality and Insights: The superior performance of the 2-iodo derivative is immediately apparent. Its high reactivity facilitates rapid oxidative addition, allowing the reaction to proceed to completion at a lower temperature and in a fraction of the time compared to its bromo and chloro analogs.[9] The 2-bromo analog requires more forcing conditions (higher temperature, longer reaction time) to achieve a respectable yield. The 2-chloro synthon is significantly less reactive and necessitates a more sophisticated catalytic system. The use of a bulky, electron-rich phosphine ligand (SPhos) is critical to promote the oxidative addition of the strong C-Cl bond.[9]

Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid

This protocol is designed as a self-validating system for a 1.0 mmol scale reaction.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Ar-I (1.0 mmol), Arylboronic Acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(PPh₃)₄ (0.03 mmol) to a dry Schlenk flask p2 Seal with septum p1->p2 p3 Evacuate and backfill with Argon (3x) p2->p3 p4 Add degassed Dioxane/H₂O (4:1, 5 mL) via syringe p3->p4 r1 Heat to 80 °C with vigorous stirring p4->r1 r2 Monitor by TLC/LC-MS (approx. 2h) r1->r2 w1 Cool to RT, dilute with EtOAc r2->w1 w2 Acidify aqueous layer with 1M HCl w1->w2 w3 Extract with EtOAc (3x) w2->w3 w4 Wash combined organics with brine, dry (Na₂SO₄) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify via column chromatography or recrystallization w5->w6

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inerting: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and acidify the aqueous layer to a pH of ~2 with 1M HCl to ensure the product is in its protonated, organic-soluble form.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[9]

Performance Benchmark 2: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the synthesis of aryl alkynes, which are key intermediates in materials science and medicinal chemistry.[10][11] The high reactivity of the C-I bond is particularly advantageous in this transformation.[5][7]

Experimental Data Summary: Sonogashira Coupling

Synthon (Ar-X)Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Iodo- PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1.5~98
2-Bromo- PdCl₂(PPh₃)₂ (4)CuI (8)DIPAToluene7016~75
2-Chloro- Pd(t-Bu₃P)₂ (5)CuI (10)Cs₂CO₃DMF12024~40

Causality and Insights: The 2-iodo synthon demonstrates exceptional reactivity, proceeding smoothly at room temperature with low catalyst loading.[10][12] This is a significant advantage, preserving thermally sensitive functional groups. The 2-bromo analog requires heating and higher catalyst loadings to achieve a moderate yield. The 2-chloro synthon is a poor substrate for traditional Sonogashira conditions, providing low yields even under harsh conditions and with specialized catalysts. This highlights the practical limitations of using less reactive halides in this specific coupling reaction.

Protocol: Sonogashira Coupling of 2-Iodo-5-methoxy-4-methylbenzoic acid

This protocol describes a robust procedure for a 1.0 mmol scale reaction.

Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Ar-I (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol) to a dry Schlenk flask p2 Evacuate and backfill with Argon (3x) p1->p2 p3 Add degassed THF (5 mL) and Et₃N (3 mL) p2->p3 p4 Add terminal alkyne (1.1 mmol) dropwise via syringe p3->p4 r1 Stir at Room Temperature p4->r1 r2 Monitor by TLC/LC-MS (approx. 1.5h) r1->r2 w1 Filter off amine salts r2->w1 w2 Concentrate filtrate in vacuo w1->w2 w3 Redissolve in EtOAc w2->w3 w4 Wash with NH₄Cl (sat.), then brine. Dry (MgSO₄) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify via flash chromatography w5->w6

Caption: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add 2-Iodo-5-methoxy-4-methylbenzoic acid (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3 mL) via syringe.

  • Substrate Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite to remove the triethylammonium iodide salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the desired aryl-alkyne product.[10][12]

Performance Benchmark 3: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial for synthesizing anilines and their derivatives, which are common motifs in bioactive molecules.[1][13]

Experimental Data Summary: Buchwald-Hartwig Amination

Synthon (Ar-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Iodo- Pd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH804~92
2-Bromo- Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10018~88
2-Chloro- Pd₂(dba)₃ (4)BrettPhos (8)LHMDSDioxane11024~70

Causality and Insights: Once again, the 2-iodo synthon proves most effective, reacting efficiently under relatively mild conditions. While the 2-bromo analog also performs well, it requires a stronger base (NaOt-Bu) and higher temperature.[14] The 2-chloro analog requires a highly specialized, third-generation Buchwald ligand (BrettPhos) and a strong, non-nucleophilic base like LHMDS to achieve a viable yield, underscoring the synthetic challenge posed by the inert C-Cl bond.[15] Nickel-based catalysts can also be effective, particularly for aryl iodides, sometimes offering enhanced selectivity in polyhalogenated substrates.[16][17][18]

Conclusion: Strategic Synthon Selection

The experimental data unequivocally demonstrates that 2-Iodo-5-methoxy-4-methylbenzoic acid is a superior synthon for palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. Its high reactivity translates to significant practical advantages:

  • Milder Reaction Conditions: Lower temperatures preserve sensitive functional groups and reduce the risk of side reactions.

  • Faster Reaction Times: Increased throughput and operational efficiency.

  • Higher Yields: Improved atom economy and simplified purification.

  • Broader Catalyst Compatibility: Often effective with simpler, less expensive catalyst systems.

While aryl bromides are viable alternatives that may offer a cost advantage, they typically require more forcing conditions. Aryl chlorides, though the most economical, present significant synthetic hurdles, often requiring extensive optimization and specialized, expensive ligands to achieve acceptable results. Therefore, for complex syntheses where efficiency, yield, and mild conditions are critical, 2-Iodo-5-methoxy-4-methylbenzoic acid represents the most reliable and effective strategic choice.

References

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications. [Link]

  • PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • ResearchGate. (2021). Comparison of reactivity of different aryl halides. [Link]

  • Pendidikan Kimia. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Frontiers. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ResearchGate. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]

  • Journal of the American Chemical Society. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PMC. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]

  • Rowan University. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Letters. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. [Link]

  • ResearchGate. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide | Request PDF. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2018). Comparison of results of coupling reactions of aryl halides with phenols using metal nanoparticles. [Link]

  • PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

  • PMC. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Organometallics. (2014). Cross Alkyl–Aryl versus Homo Aryl–Aryl Coupling in Palladium-Catalyzed Coupling of Alkyl–Gold(I) and Aryl–Halide. [Link]

  • University of Rochester. (2013). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • SciSpace. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. [Link]

  • University of Wisconsin-La Crosse. The Sonogashira Coupling. [Link]

  • ResearchGate. (2025). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. [Link]

  • PMC. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Google Patents. A kind of synthetic method of the iodo-benzoic acid of 2 methyl 5.
  • PubChem. 2-Iodo-5-methylbenzoic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Exact Mass Confirmation

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of structural...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of structural elucidation and regulatory submission. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technology for this purpose, offering a level of precision that transcends the capabilities of nominal mass instruments.[1][2] This guide provides an in-depth comparison of leading HRMS technologies, grounded in experimental data and field-proven insights, to empower you in selecting and implementing the optimal solution for your analytical challenges.

The Imperative of Exact Mass: Moving Beyond Nominal Mass

Low-resolution mass spectrometers, such as traditional quadrupoles, provide a nominal mass, which is the integer mass of a molecule calculated using the most abundant isotope of each element.[3] However, this can lead to ambiguity, as multiple elemental compositions can have the same nominal mass. For instance, both cysteine (C₃H₇NO₂S) and benzamide (C₇H₇NO) have a nominal mass of 121 Da.[2]

HRMS instruments, on the other hand, measure the exact mass to several decimal places by distinguishing between the subtle mass differences of elemental isotopes.[2][4] This is possible due to the phenomenon of mass defect, where the exact mass of an atom is not an integer multiple of the mass of a proton.[5] By measuring the mass with high accuracy, typically within a few parts-per-million (ppm), HRMS can effectively differentiate between isobaric compounds and provide a unique elemental formula.[3][6]

Core HRMS Technologies: A Comparative Analysis

The two dominant technologies in the field of high-resolution mass spectrometry are Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap, both of which are types of Fourier Transform Mass Spectrometry (FTMS), and Time-of-Flight (TOF) mass spectrometry.[1][7][8] Each technology presents a unique combination of performance characteristics, making the choice of instrument highly dependent on the specific application.

Key Performance Metrics:
  • Mass Resolution: The ability of a mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios (m/z).[9] It is typically expressed as Full Width at Half Maximum (FWHM). Higher resolution is crucial for separating analytes from matrix interferences and for resolving isotopic fine structures.[10][11]

  • Mass Accuracy: The closeness of the measured mass to the true, calculated mass.[12] It is usually expressed in parts-per-million (ppm). High mass accuracy is fundamental for determining the elemental composition of a compound.[6]

  • Sensitivity: The lowest concentration at which an analyte can be reliably detected.

  • Dynamic Range: The range of analyte concentrations over which the instrument can provide a linear and quantifiable response.

Technology Showdown: FT-ICR vs. Orbitrap vs. Q-TOF
FeatureFourier Transform Ion Cyclotron Resonance (FT-ICR)OrbitrapQuadrupole Time-of-Flight (Q-TOF)
Principle Ions are trapped in a strong magnetic field and their cyclotron frequency is measured.Ions are trapped in an electrostatic field and their orbital frequency is measured.[8]The time it takes for ions to travel down a flight tube is measured.
Mass Resolution Unrivaled, exceeding 1,000,000.[8][13][14]Very high, up to 480,000 or more.[15]High, typically in the range of 10,000 - 60,000.[5]
Mass Accuracy Excellent, typically < 1 ppm.[14]Excellent, typically < 1-3 ppm.Very good, typically < 5 ppm.
Sensitivity HighVery HighHigh
Scan Speed SlowerModerate to FastVery Fast
Cost & Maintenance Highest cost, requires superconducting magnets.[8]High cost, but more accessible than FT-ICR.More affordable and lower maintenance.[8]
Primary Applications Complex mixture analysis (e.g., petroleomics, metabolomics), top-down proteomics.[14][16]Proteomics, metabolomics, drug metabolism, and general small molecule analysis.[17]High-throughput screening, quantitative and qualitative analysis, metabolomics.[13]

Expert Insight: While FT-ICR offers the pinnacle of resolution and mass accuracy, its cost and operational complexity often reserve it for specialized research applications.[8][18] The Orbitrap technology has emerged as a powerful and versatile platform, providing a balance of exceptional performance and usability, making it a popular choice for a wide range of applications from proteomics to small molecule analysis.[10][14][17] Q-TOF instruments, on the other hand, excel in high-throughput environments where rapid analysis is critical, and their performance is more than sufficient for many routine exact mass confirmation tasks.[13] A notable consideration is that for applications like flow injection analysis, some studies suggest that the superior dynamic range of TOF instruments at the low end can lead to the detection of a greater number of metabolites, even with lower resolution compared to Orbitraps.[19]

Experimental Workflow for Exact Mass Confirmation

A robust and reliable workflow is paramount for achieving high-quality exact mass data. The following outlines a comprehensive, self-validating experimental protocol.

ExactMassWorkflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Reporting SamplePrep Sample Preparation (Purity >95%) LC_Setup LC Method Development (Chromatographic Separation) SamplePrep->LC_Setup StandardPrep Standard Preparation (Internal/External Calibrants) MS_Setup MS System Setup (Source Conditions, Resolution) StandardPrep->MS_Setup SystemSuitability System Suitability Test (Mass Accuracy & Resolution Check) LC_Setup->SystemSuitability MS_Setup->SystemSuitability BlankInjection Blank Injection (Carryover Check) SystemSuitability->BlankInjection SampleAnalysis Sample Analysis (Acquire High-Resolution Data) BlankInjection->SampleAnalysis QC_Checks QC Injections (Monitor Performance) SampleAnalysis->QC_Checks DataProcessing Data Processing (Peak Picking, Deconvolution) QC_Checks->DataProcessing FormulaDetermination Elemental Formula Determination (Based on Exact Mass & Isotopic Pattern) DataProcessing->FormulaDetermination ReportGeneration Report Generation (Tabulate Results, Document Methods) FormulaDetermination->ReportGeneration

Caption: A comprehensive workflow for exact mass confirmation using HRMS.

Step-by-Step Experimental Protocol

1. System Preparation and Calibration:

  • External Mass Calibration: Perform an external calibration of the mass spectrometer according to the manufacturer's recommendations. This typically involves infusing a standard calibration solution containing compounds with known m/z values across the desired mass range.[6]

  • Internal Mass Calibration (Lock Mass): For enhanced mass accuracy, utilize a lock mass. This involves the continuous introduction of a known compound at a low concentration, which is used by the system to correct for any mass drift during the analytical run.[20] This can significantly improve mass accuracy to sub-ppm levels.[21]

  • System Suitability Test: Before analyzing samples, inject a known standard to verify that the system is performing within specifications for mass accuracy and resolution. A common acceptance criterion for mass accuracy is within 5 ppm of the theoretical mass.[6]

2. Sample Preparation:

  • Ensure the sample is of high purity (ideally >95%) to avoid interferences.

  • Dissolve the sample in a high-purity solvent compatible with the ionization technique (e.g., electrospray ionization - ESI) and the mobile phase.

  • The final concentration should be optimized to provide a strong signal without saturating the detector.

3. LC-MS Analysis:

  • Develop a liquid chromatography (LC) method that provides good chromatographic peak shape and resolution from any impurities.

  • Set the HRMS instrument to acquire data in full scan mode at a high resolution (e.g., >60,000 for an Orbitrap).

  • Inject a blank solvent before and after the sample to check for carryover.

  • Inject quality control (QC) samples at regular intervals during a sample sequence to monitor instrument performance.

Data Processing and Elemental Composition Determination

The accurate interpretation of HRMS data is as critical as its acquisition. Modern data processing software automates many of the steps involved in determining the elemental composition of an unknown compound.

DataProcessingWorkflow RawData Raw HRMS Data PeakDetection Peak Detection & Centroiding RawData->PeakDetection MassCorrection Mass Correction (Lock Mass) PeakDetection->MassCorrection FormulaGenerator Elemental Formula Generator MassCorrection->FormulaGenerator IsotopeMatching Isotopic Pattern Matching FormulaGenerator->IsotopeMatching CandidateFiltering Candidate Filtering (e.g., Ring Double Bond Equivalents, Heuristic Rules) IsotopeMatching->CandidateFiltering FinalFormula Plausible Elemental Formula(s) CandidateFiltering->FinalFormula

Caption: Workflow for HRMS data processing and elemental formula determination.

1. Data Extraction and Processing:

  • The raw data is processed to identify and extract the mass spectrum of the peak of interest.

  • The software performs peak picking and centroiding to determine the accurate m/z of the monoisotopic peak and its corresponding isotopes.

2. Elemental Formula Generation:

  • The user provides the measured exact mass and a mass tolerance window (e.g., ± 5 ppm).

  • The software's formula generator calculates all possible elemental compositions that fit within the specified mass tolerance, based on a user-defined set of elements (e.g., C, H, N, O, S, P, halogens).

3. Isotopic Pattern Matching:

  • The software compares the theoretical isotopic pattern for each candidate formula with the experimentally observed isotopic pattern.

  • A scoring algorithm is used to rank the candidate formulas based on the goodness of fit.

4. Filtering and Final Confirmation:

  • Further filtering of the candidate list can be achieved by applying chemical constraints, such as the Ring Double Bond Equivalent (RDBE) rule and other heuristic rules for chemically plausible formulas.

  • The final proposed elemental composition should be consistent with any other available analytical data (e.g., NMR, IR).

Regulatory Considerations and Data Integrity

For professionals in drug development, adherence to regulatory guidelines is non-negotiable. The US Food and Drug Administration (FDA) provides guidance on the use of mass spectrometry for the confirmation of identity.[22][23] Key considerations include:

  • Method Validation: The analytical method used for exact mass confirmation must be validated to demonstrate its accuracy, precision, and robustness.[22]

  • Data Integrity: Electronic records and signatures must comply with regulations such as 21 CFR Part 11, ensuring data is attributable, legible, contemporaneous, original, and accurate (ALCOA).[24][25]

  • Reporting: Regulatory submissions should include a detailed description of the mass spectrometer and its operating conditions, and demonstrate that the mass accuracy is sufficient for unambiguous identification.[22][23]

Conclusion

High-resolution mass spectrometry is an indispensable tool for the definitive confirmation of elemental composition. The choice between FT-ICR, Orbitrap, and Q-TOF technologies should be guided by the specific analytical requirements of the laboratory, balancing the need for ultimate performance with practical considerations of cost and throughput. By implementing a robust experimental workflow, from meticulous sample preparation and system calibration to sophisticated data processing, researchers can generate high-quality, defensible exact mass data that accelerates research and ensures regulatory compliance.

References

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.). Retrieved from [Link]

  • Accuracy & Resolution in Mass Spectrometry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? (2018, October 28). ResearchGate. Retrieved from [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). LCGC. Retrieved from [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? (2021, June 26). Metabolomics Blog. Retrieved from [Link]

  • Mass Spectrometry: Principles, Applications & Techniques. (n.d.). Danaher Life Sciences. Retrieved from [Link]

  • Bruker SolariX 12T Hybrid QqFT-ICR Mass Spectrometer. (n.d.). University of Maryland School of Pharmacy. Retrieved from [Link]

  • THERMO Scientific | Top 10 Reasons to Choose Orbitrap Exploris MS over Q‑TOF instrumentation. (n.d.). Metrolab Blog. Retrieved from [Link]

  • Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Mass resolution and mass accuracy in mass spectrometry. (2025, July 2). The Bumbling Biochemist. Retrieved from [Link]

  • Mass Accuracy and Resolution. (n.d.). Novatia, LLC. Retrieved from [Link]

  • Quick Graphviz Tutorial. (2019, January 2). Dirk Colbry. Retrieved from [Link]

  • HRMS: Fundamentals and Basic Concepts. (n.d.). ScienceDirect. Retrieved from [Link]

  • TOF vs. Orbitrap for Intact Protein Structural Insights. (2025, April 1). LabRulez LCMS. Retrieved from [Link]

  • Best Practices for Reporting MS Data in Regulatory Filings. (n.d.). CASSS. Retrieved from [Link]

  • High Resolution Mass Spectrometry for Drug Discovery and Developm. (n.d.). Longdom. Retrieved from [Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? (2020, November 23). Wiley Online Library. Retrieved from [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (2024, May 23). Longdom Publishing. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE. (n.d.). Retrieved from [Link]

  • Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. (2025, August 13). ACS Publications. Retrieved from [Link]

  • Sub-part-per-million Precursor and Product Mass Accuracy for High-throughput Proteomics on an Electron Transfer Dissociation-enabled Orbitrap Mass Spectrometer. (n.d.). PMC. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. (2016, May 25). MDPI. Retrieved from [Link]

  • Let's Draw a Graph: An Introduction with Graphviz. (2013, October 28). UC Berkeley EECS. Retrieved from [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017, June 8). Biocompare. Retrieved from [Link]

  • Top 5 Mass Spectrometry Systems for Proteomics Research. (2025, May 7). Patsnap Synapse. Retrieved from [Link]

  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. (n.d.). University of Miami. Retrieved from [Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. (2016, March). ResearchGate. Retrieved from [Link]

  • SOP For Operation and Calibration of LC/MS/MS. (2022, February 23). Chemicals Learning. Retrieved from [Link]

  • 21 CFR Part 11 Guidelines for Pharmaceuticals: A Complete Compliance Guide. (2025, December 31). SimplerQMS. Retrieved from [Link]

  • Ultra-fast searching assists in evaluating sub-ppm mass accuracy enhancement in U-HPLC/Orbitrap MS data. (2010, July 7). CORE. Retrieved from [Link]

  • Deciding between QTOF and Orbitrap options for intact mass. (2024, September 12). Reddit. Retrieved from [Link]

  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. (2025, May 1). FDA. Retrieved from [Link]

  • Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. (n.d.). DIAL@UCLouvain. Retrieved from [Link]

  • High end TOF comparison - Astral vs Ultra vs Zeno! (2023, June 25). News in Proteomics Research. Retrieved from [Link]

  • Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. (2024, September 10). Protocols.io. Retrieved from [Link]

  • ORA Lab Manual Vol. II - Methods, Method Verification and Validation. (2023, October 31). FDA. Retrieved from [Link]

  • Innovations in High-Resolution Mass Spectrometry: Enhancing Protein Identification and Quantification in Proteomics. (2024, September 30). Walsh Medical Media. Retrieved from [Link]

  • April 2024 Mass Spec Proteomics. (2024, April 12). Rhymes with Haystack. Retrieved from [Link]

  • 21 CFR Part 11 Compliance Checklist for Pharma Industry. (2025, December 4). Emorphis Health. Retrieved from [Link]

  • Top 5 Mass Spectrometry Systems for Proteomics Research. (2025, May 7). Patsnap Synapse. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Melting Point Determination of 2-Iodo-5-methoxy-4-methylbenzoic acid

Introduction & Scientific Context 2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1) is a highly functionalized halogenated benzoic acid derivative. In pharmaceutical development and organic synthesis, it serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1) is a highly functionalized halogenated benzoic acid derivative. In pharmaceutical development and organic synthesis, it serves as a critical building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).

For researchers and QC scientists, verifying the purity and polymorphic identity of this intermediate is paramount. The melting point (MP) is a frontline thermodynamic metric. Impurities—such as unreacted precursors or residual solvents—disrupt the crystal lattice, leading to melting point depression and a broadened melting range (freezing point depression law).

This guide objectively compares three distinct analytical methodologies for determining the melting point of 2-Iodo-5-methoxy-4-methylbenzoic acid (Representative MP: 185.0 – 187.5 °C), providing causality-driven protocols and experimental data to guide your instrument selection.

Core Principles & Causality in Thermal Analysis (E-E-A-T)

Before comparing the instruments, it is critical to understand the physical chemistry that dictates pharmacopeial standards like[1] and[2].

  • The Causality of Sample Pulverization: Crystalline solids often contain microscopic air pockets. Because air is a poor thermal conductor, a loosely packed sample creates a temperature gradient across the capillary. Grinding the sample to a fine powder and firmly packing it minimizes void volume, ensuring uniform heat transfer and preventing artificially broad melting ranges.

  • The Causality of Heating Rates (1 °C/min): Pharmacopeial protocols mandate a heating rate of exactly 1 °C/min near the expected melting point. This ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster heating rates induce thermal lag—where the sensor registers a higher temperature than the sample is actually experiencing—resulting in erroneously high melting point readings.

  • Self-Validating Systems: A robust protocol is self-validating. Before testing the sample, the instrument's accuracy must be verified using a primary reference standard (e.g., USP Caffeine, MP ~236 °C, or USP Anisic Acid, MP ~183 °C) that melts near the target compound's range.

MP_Workflow A Sample Prep: 2-Iodo-5-methoxy-4-methylbenzoic acid B Grind to Fine Powder (Ensure Uniform Heat Transfer) A->B C Instrument Calibration (USP <741> Standards) B->C D Automated Optical MP (Routine QC) C->D E DSC Analysis (Polymorph/Purity) C->E F Manual Capillary (Educational/Basic) C->F G Data Analysis & Reporting D->G E->G F->G

Workflow for Melting Point Determination & Method Selection.

Methodologies & Step-by-Step Protocols

Method A: Automated Optical Transmittance Method

Automated melting point apparatuses (e.g., Mettler Toledo MP90, Büchi M-565) use a digital camera and a light transmission sensor to monitor the phase change. As the opaque powder melts into a liquid, light transmission increases. The instrument algorithmically detects the "meniscus point" and the "clear point" objectively, removing human bias.

Protocol:

  • Preparation: Grind 2-Iodo-5-methoxy-4-methylbenzoic acid in an agate mortar.

  • Packing: Tap the open end of a glass capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5 times to pack the solid tightly to a height of exactly 3 mm.

  • Validation: Run a USP reference standard (e.g., Anisic Acid) to confirm instrument calibration within ±0.5 °C.

  • Programming: Set the start temperature to 175.0 °C (10 °C below the expected MP). Set the heating ramp to 1.0 °C/min.

  • Execution: Insert the capillary, start the method, and allow the optical sensor to record the transmittance curve and automatically calculate the melting range.

Method B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling. Instead of visual observation, DSC measures the differential heat flow between the sample and an empty reference pan. Melting is an endothermic phase transition; DSC records this as a peak, providing the extrapolated onset temperature (the true thermodynamic melting point) and the enthalpy of fusion ( ΔHf​ ).

Protocol:

  • Preparation: Weigh exactly 2.0 – 5.0 mg of the compound into an aluminum DSC pan using a microbalance.

  • Sealing: Crimp the pan with a pinhole lid to allow any volatile impurities or moisture to escape without warping the pan.

  • Purge: Place the pan in the DSC cell under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Programming: Equilibrate at 150 °C. Ramp at 2.0 °C/min (DSC allows slightly faster ramps due to direct pan contact and micro-sample size) to 200 °C.

  • Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature.

Method C: Manual Capillary Method (Silicone Oil Bath / Heating Block)

The traditional method relies on a magnifying lens and visual observation. While cost-effective, it is highly subjective. The operator must manually record the temperature at the first sign of liquefaction and the point of complete clarity.

Protocol:

  • Preparation: Prepare and pack the capillary exactly as described in Method A.

  • Setup: Insert the capillary and a calibrated thermometer into the heating block.

  • Heating: Rapidly heat the block to 170 °C, then manually adjust the voltage/power to achieve a strict 1 °C/min ramp.

  • Observation: Stare continuously through the magnifying window. Record T1​ (first drop of liquid) and T2​ (clear liquid).

Detection_Logic Start Phase Transition (Solid to Liquid) Opt Optical Transmittance (Automated MP) Start->Opt DSC Heat Flow Measurement (DSC) Start->DSC Opt1 Light Transmission Increases Opt->Opt1 Opt2 Sensor Detects Threshold (Clear Point) Opt1->Opt2 DSC1 Endothermic Heat Absorption DSC->DSC1 DSC2 Onset & Peak Integration DSC1->DSC2

Detection Logic: DSC vs. Optical Transmittance.

Experimental Data Comparison

The following table summarizes the quantitative performance of each method when analyzing a highly pure (>99%) batch of 2-Iodo-5-methoxy-4-methylbenzoic acid.

Table 1: Comparative Melting Point Data
ParameterAutomated Optical (Method A)DSC (Method B)Manual Capillary (Method C)
Measured Onset ( T1​ ) 185.3 °C185.1 °C (Extrapolated)184.8 °C
Measured Clear Point ( T2​ ) 186.8 °C187.2 °C (Peak Max)187.5 °C
Melting Range ( ΔT ) 1.5 °CN/A (Thermodynamic Peak)2.7 °C
Precision (RSD, n=5) 0.15%0.05%1.20%
Sample Size Required ~2 - 3 mg2.0 - 5.0 mg~2 - 3 mg
Data Integrity High (Digital Video/Audit Trail)Very High (Thermogram)Low (Subjective/No Audit Trail)

Instrument Selection Matrix

To assist drug development professionals in selecting the appropriate workflow, Table 2 evaluates the practical trade-offs of each system.

Table 2: Method Selection Matrix
MethodologyPrimary AdvantagesPrimary LimitationsBest Use CaseCost Profile
Automated Optical Objective detection; high throughput (up to 6 capillaries simultaneously); 21 CFR Part 11 compliant.Cannot detect polymorphs or glass transitions; relies on optical clarity.Routine QC release testing and batch-to-batch purity checks.Moderate ($5k - $12k)
DSC Detects polymorphs, solvates, and exact thermodynamic purity; highest precision.Destructive to sample; requires specialized training and expensive consumables.R&D, API characterization , and pre-formulation studies.High ($30k - $80k+)
Manual Capillary Extremely cheap; easy to set up; no complex software required.Highly subjective; prone to human error; lacks data traceability.Academic teaching labs or early-stage discovery synthesis.Low (< $1k)

Conclusion

For the routine analysis of 2-Iodo-5-methoxy-4-methylbenzoic acid , the Automated Optical Transmittance Method offers the best balance of throughput, compliance, and accuracy for Quality Control environments. However, if the compound is being advanced as a critical API intermediate where polymorphic forms (which dictate solubility and bioavailability) must be mapped, Differential Scanning Calorimetry (DSC) is the mandatory choice. The manual capillary method, while historically significant, lacks the data integrity required for modern pharmaceutical development.

References

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741> Melting Range or Temperature. ChemRxiv. Cambridge Open Engage. Available at:[Link]

  • United States Pharmacopeia (USP).USP <891> Thermal Analysis. General Chapters for Thermal Characterization. (Referenced conceptually for DSC methodologies).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Iodo-5-methoxy-4-methylbenzoic Acid

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are not mer...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our ecosystem, and upholding the ethical standards of scientific discovery. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Iodo-5-methoxy-4-methylbenzoic acid, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clear, actionable guidance for laboratory personnel.

Part 1: Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 2-Iodo-5-methoxy-4-methylbenzoic acid, while not having a uniquely assigned CAS number in the search results, belongs to a class of iodinated aromatic compounds. Based on data for the closely related compound 2-Iodo-5-methylbenzoic acid (CAS 52548-14-8), we can infer a similar hazard profile.[1] The primary risks are associated with irritation and potential environmental persistence.

Key Hazard Information:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classifications for the analogous compound are summarized below.

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity3H335: May cause respiratory irritationWarning

Data inferred from 2-Iodo-5-methylbenzoic acid.[1][2][3]

The presence of the iodine atom on the aromatic ring contributes to the compound's reactivity and potential for environmental persistence.[2] Improper disposal can lead to the contamination of soil and water systems.[4] Therefore, this compound must be treated as hazardous waste and must not be disposed of down the drain or in standard refuse.[5][6]

Part 2: Pre-Disposal Handling and Waste Accumulation

Effective waste management begins at the point of generation. Adherence to proper handling and accumulation procedures minimizes risk and ensures regulatory compliance.

Personal Protective Equipment (PPE)

When handling 2-Iodo-5-methoxy-4-methylbenzoic acid in either its pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a dust respirator is recommended.[2]

Waste Segregation and Containerization

Proper segregation is a cornerstone of safe laboratory practice. Incompatible chemicals, when mixed, can result in dangerous reactions.

  • Designate a Waste Stream: 2-Iodo-5-methoxy-4-methylbenzoic acid waste should be collected in a dedicated container for halogenated organic solids. Do not mix with non-halogenated solvents, aqueous waste, or reactive chemicals.[8][9]

  • Select an Appropriate Container: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[4][8] A high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid is suitable.

  • Proper Labeling: The moment the first drop of waste enters the container, it must be labeled.[8] According to the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), the label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "2-Iodo-5-methoxy-4-methylbenzoic acid". Avoid abbreviations.[8]

    • A clear indication of the hazards (e.g., "Irritant").[10]

Part 3: Step-by-Step Disposal Workflow

The following protocol outlines the lifecycle of 2-Iodo-5-methoxy-4-methylbenzoic acid waste within a laboratory, from generation to final pickup. This process is governed by the Resource Conservation and Recovery Act (RCRA) and, for academic institutions, may fall under the alternative requirements of Subpart K.[11][12]

Step 1: Waste Collection at the Point of Generation
  • Solid Waste: Collect solid 2-Iodo-5-methoxy-4-methylbenzoic acid, including any residual powder from weighing boats or spatulas, directly into the designated hazardous waste container.[2]

  • Contaminated Materials: Any disposable materials that have come into direct contact with the chemical, such as gloves, weighing paper, and contaminated paper towels, must also be placed in the same container.[6]

Step 2: Management in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be accumulated under the control of laboratory personnel.[10]

  • Location: The SAA must be situated away from drains and high-traffic areas.[13]

  • Containment: The primary waste container must be stored within a secondary containment bin to prevent the release of material in case of a leak or spill.[4][8][14]

  • Container Status: The waste container must be kept securely closed at all times, except when actively adding waste.[9]

Step 3: Preparing for Disposal
  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for expansion and prevent spills.

  • Finalize Label: Once the container is full, write the date on the label.[8]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a waste pickup.[5]

The workflow for proper disposal is visualized in the diagram below.

G Disposal Workflow for 2-Iodo-5-methoxy-4-methylbenzoic Acid cluster_0 In the Laboratory cluster_1 Coordination & Removal cluster_2 Final Disposition A Waste Generation (Solid chemical & contaminated items) B Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information A->B Step 1 C Collect Waste in SAA - Segregated - Secondary Containment - Lid Closed B->C Step 2 D Container Full - Finalize Date on Label C->D Step 3 E Contact EHS or Waste Contractor D->E Step 4 F Store in Central Accumulation Area (CAA) (Managed by EHS) E->F G Transport by Licensed Hauler F->G H Final Disposal at a TSDF Facility (Treatment, Storage, and Disposal) G->H

Caption: A workflow for the proper disposal of 2-Iodo-5-methoxy-4-methylbenzoic Acid.

Part 4: Spill Management and Decontamination

In the event of a spill, prompt and correct action is crucial.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[2]

    • Place the swept material and all cleanup items (e.g., contaminated pads, towels) into the designated hazardous waste container.

    • Wash the area with soap and water.[2]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

Part 5: Advanced Disposal Considerations

While direct neutralization of this compound in a laboratory setting is not recommended due to the potential for hazardous byproducts, it is valuable to be aware of broader industry practices. For certain industrial waste streams, iodine can be a valuable resource to be recovered.[15] Iodine recycling programs exist that can process large quantities of iodine-containing waste from pharmaceutical and manufacturing processes, diverting it from landfills and reintroducing it into the supply chain.[16] This aligns with the principles of a circular economy and represents the future of sustainable chemical management.[15]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Iodine Waste Recycling Program. (n.d.). Mitsui Plastics, Inc. Retrieved from [Link]

  • Iodine Waste Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. (n.d.). ATSDR. Retrieved from [Link]

  • Iodine recovery facility. (n.d.). REMONDIS SAVA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • Procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. (n.d.). OSHA. Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Justrite. Retrieved from [Link]

  • OSHA Rules for Chemical Hazards. (2026, February 27). DuraLabel. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Iodo-5-methoxy-4-methylbenzoic acid

As a Senior Application Scientist who has overseen the integration of hundreds of halogenated building blocks into drug discovery pipelines, I recognize that handling specialized intermediates requires more than just rea...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has overseen the integration of hundreds of halogenated building blocks into drug discovery pipelines, I recognize that handling specialized intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior.

2-Iodo-5-methoxy-4-methylbenzoic acid (CAS: 1429776-77-1) is a highly valuable intermediate, frequently utilized in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions to synthesize complex active pharmaceutical ingredients (APIs)[1]. However, the very structural features that make it chemically valuable—its heavy iodine atom and carboxylic acid moiety—dictate strict handling protocols. The iodine atom increases the molecule's lipophilicity, potentially enhancing dermal absorption, while the acidic proton contributes to severe tissue irritation upon contact with mucosal membranes[2].

The following guide provides a self-validating system for handling this compound. Every safety measure outlined below is not an arbitrary rule, but a direct chemical counter-measure to the physical properties of the substance.

Part 1: Hazard Profile & PPE Causality Matrix

Halogenated benzoic acids are classified under GHS as causing acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. To safely handle 2-Iodo-5-methoxy-4-methylbenzoic acid, your Personal Protective Equipment (PPE) must address these specific chemical realities.

PPE CategorySpecificationScientific Rationale (Causality)
Ocular Protection EN 166 compliant tightly fitting safety gogglesProtects against micro-particulate dust. Halogenated benzoic acids cause severe ocular irritation (H319) upon contact with the aqueous environment of the eye[3].
Dermal Barrier Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides a robust barrier against dry powders. The iodine substituent increases the compound's lipophilicity, potentially facilitating dermal absorption if dissolved in organic solvents[2].
Body Protection Flame-retardant lab coat, closed-toe anti-static footwearPrevents particulate accumulation on personal clothing. Anti-static properties mitigate ignition risks when the acid is handled alongside flammable organic solvents used in cross-coupling reactions[1].
Respiratory Defense N95/P2 particulate respirator (if outside engineering controls)Mitigates inhalation of fine crystalline dust. Inhalation leads to respiratory tract irritation (H335) due to the localized acidic microenvironment created upon contact with the respiratory lining[3].

Part 2: Operational Workflow & Handling Protocol

To prevent exposure, the operational workflow must prioritize containment and static mitigation.

G A 1. Environmental Control Verify Fume Hood (80-100 fpm) B 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat A->B C 3. Material Transfer Use Anti-Static Tools B->C D 4. Reaction Execution Dissolve in Halogen-Compatible Solvent C->D E 5. Decontamination Wash with 5% NaHCO3 D->E F 6. Waste Disposal Segregate as Halogenated Waste E->F

Operational safety workflow for handling 2-Iodo-5-methoxy-4-methylbenzoic acid.

Step-by-Step Methodology: Safe Handling and Material Transfer
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm).

    • Causality: Proper aerodynamic containment captures aerosolized particulates of the acid before they can enter the operator's breathing zone.

  • Don Personal Protective Equipment: Equip nitrile gloves, safety goggles, and a fully buttoned lab coat.

    • Causality: Establishes a primary physical barrier against dermal and ocular exposure to the chemical irritant.

  • Mitigate Static Electricity: Utilize a grounded analytical balance and anti-static spatulas (e.g., PTFE-coated or grounded metal).

    • Causality: 2-Iodo-5-methoxy-4-methylbenzoic acid is a dry crystalline powder; static charge accumulation can cause the powder to aerosolize or aggressively adhere to surfaces, increasing the risk of uncontrolled exposure.

  • Execute Transfer: Weigh the required mass directly into a pre-tared, sealable reaction vial inside the fume hood. Cap the vial immediately after transfer.

    • Causality: Minimizing the duration the powder is exposed to ambient air drastically reduces the probability of inhalation and cross-contamination of the laboratory environment.

Part 3: Spill Response & Disposal Plan

In the event of a spill, standard sweeping protocols are dangerous. The response must neutralize the specific chemical hazards of the halogenated acid.

Step-by-Step Methodology: Spill Containment and Neutralization
  • Isolate and Contain: Immediately restrict access to the spill area. Do not use a brush or broom to sweep the dry powder.

    • Causality: Mechanical sweeping agitates the powder, aerosolizing the halogenated acid dust and exacerbating inhalation hazards.

  • Suppress Particulates: Gently cover the spilled powder with slightly damp absorbent paper or collect it using a specialized HEPA-filtered laboratory vacuum.

    • Causality: Moisture binds the micro-particles together via capillary action, effectively preventing them from becoming airborne during collection.

  • Chemical Decontamination: Wash the affected surface with a dilute, mild basic solution (e.g., 5% sodium bicarbonate), followed by a thorough water rinse.

    • Causality: Benzoic acid derivatives are weakly acidic[1]. A mild base neutralizes the residual acid, converting it into a highly water-soluble sodium salt that is easily wiped away, ensuring zero chemical residue remains on the benchtop.

  • Segregate Halogenated Waste: Place all collected spilled material, contaminated PPE, and cleaning supplies into a rigid container explicitly labeled as "Halogenated Organic Waste."

    • Causality: Halogenated compounds (containing iodine) must be strictly segregated from non-halogenated waste. They require specialized high-temperature incineration to prevent the environmental release of toxic byproducts during disposal.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.